(R)-INCB054329
説明
a small molecule inhibitor of bromodomain and extra-terminal domain 4 protein (BRD4) for the treatment of ovarian cance
特性
IUPAC Name |
(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPKCDRAAYATL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628607-64-6 | |
| Record name | INCB-054329 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
(R)-INCB054329: A Dual-Targeting Agent for Cancer Therapy
(R)-INCB054329 , also known as pemigatinib (B609903) , is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Fibroblast Growth Factor Receptors (FGFRs) and Bromodomain and Extra-Terminal domain (BET) proteins. This comprehensive technical guide delineates the core mechanisms of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Dual Mechanism of Action: FGFR and BET Inhibition
This compound exerts its anti-neoplastic effects through two distinct but potentially synergistic mechanisms: the inhibition of the FGFR signaling pathway and the disruption of BET protein function.
Selective Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] In various cancers, genetic alterations such as fusions, rearrangements, translocations, and amplifications of FGFR genes can lead to constitutive activation of their corresponding receptor tyrosine kinases.[3] This aberrant signaling drives tumor cell proliferation, survival, migration, and angiogenesis.[4]
This compound binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[5] By blocking these pathways, pemigatinib effectively halts the uncontrolled growth and survival signals in cancer cells harboring activating FGFR alterations.[2] This targeted approach has shown significant clinical efficacy, particularly in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[3][6]
Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins
In addition to its potent FGFR inhibitory activity, this compound is a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in chromatin remodeling and the transcriptional regulation of key oncogenes.[7]
By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, this compound displaces them from chromatin.[7] This prevents the recruitment of transcriptional machinery to the promoters and enhancers of target genes, leading to the downregulation of their expression.[8] Key targets of BET inhibition by this compound include the proto-oncogene c-MYC, as well as genes involved in cell cycle progression and apoptosis.[1][8] This activity has been observed primarily in models of hematologic malignancies.[1]
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory activity and clinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from Selleck Chemicals product information.[1] |
Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements)
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 37.0% | 27.9% to 46.9% |
| Median Duration of Response (DOR) | 9.1 months | 6.0 to 14.5 months |
| Median Progression-Free Survival (PFS) | 7.0 months | 6.1 to 10.5 months |
| Median Overall Survival (OS) | 17.5 months | 14.4 to 22.9 months |
| Data from the final analysis of the FIGHT-202 trial.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Cell Proliferation Assay (GI50)
-
Cell Lines: A panel of 32 hematologic cancer cell lines, including those derived from acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma, were used.[1]
-
Treatment: Cells were treated with varying concentrations of this compound for 72 hours.[1]
-
Analysis: Cell viability was assessed using a standard method (e.g., CellTiter-Glo®). The 50% growth inhibition (GI50) values were calculated from concentration-response curves.[1]
Western Blot Analysis
-
Cell Lysates: Cancer cells (e.g., myeloma cell lines) were treated with this compound for specified durations.[1] Cells were then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., phospho-FGFR, c-MYC, HEXIM1) and a loading control (e.g., GAPDH).
-
Detection: Following incubation with a secondary antibody, protein bands were visualized using an appropriate detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with human cancer cells (e.g., MM1.S multiple myeloma cells).[1]
-
Drug Administration: Once tumors reached a specified size, mice were treated with this compound or vehicle control via oral gavage.[1]
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for c-MYC).[1]
FIGHT-202 Clinical Trial Protocol
-
Study Design: A multicenter, open-label, single-arm, phase 2 study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[6]
-
Patient Population: Patients were enrolled into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[6]
-
Treatment Regimen: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[9]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee according to RECIST v1.1.[6]
-
Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[6]
Conclusion
This compound (pemigatinib) is a targeted therapeutic agent with a novel dual mechanism of action, potently inhibiting both the FGFR signaling pathway and the function of BET epigenetic readers. Its efficacy as an FGFR inhibitor is clinically validated in cancers with specific FGFR alterations. The BET inhibitory activity provides a second, distinct mechanism to disrupt cancer cell growth and survival, particularly in hematologic malignancies. The ongoing and future research will further elucidate the interplay between these two mechanisms and potentially expand the therapeutic applications of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 3. cholangiocarcinoma.org [cholangiocarcinoma.org]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 7. Facebook [cancer.gov]
- 8. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329: A Technical Guide to its Function as a BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes.[3][4][5][6] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoters and super-enhancers, driving the expression of genes critical for cancer cell proliferation and survival, most notably the MYC oncogene.[2][3][5] INCB054329 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target genes.[5][7] This guide provides a comprehensive technical overview of the function, preclinical activity, and experimental evaluation of INCB054329.
Mechanism of Action
INCB054329 functions by disrupting the interaction between BET proteins and acetylated chromatin, leading to the downregulation of key oncogenic and pro-inflammatory gene expression programs.[1][4] The primary target of BET inhibitors is BRD4, which is instrumental in the transcriptional activation of genes controlled by super-enhancers, including the master regulator of cell proliferation, c-MYC.[5][8] By inhibiting BRD4, INCB054329 effectively suppresses c-MYC expression, leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in sensitive cancer cell lines.[1][3][8][9]
Beyond its effect on MYC, INCB054329 has been shown to modulate other critical signaling pathways. In multiple myeloma, it suppresses the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.[1][10] Furthermore, in ovarian cancer models, INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR) by downregulating the expression of key DNA repair proteins like BRCA1 and RAD51.[11]
Quantitative Preclinical Data
The preclinical activity of INCB054329 has been evaluated across a range of hematological and solid tumor models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Bromodomain Binding Affinity (IC50)
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from Selleck Chemicals.[9] |
Table 2: In Vitro Anti-proliferative Activity (GI50) in Hematologic Cancer Cell Lines
| Cancer Type | Cell Lines | Median GI50 (nM) | GI50 Range (nM) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | Panel of 32 cell lines | 152 | 26 - 5000 |
| Normal T-cells (ex vivo stimulated) | - | 2435 | - |
| Data from a 72-hour cell viability assay.[1][9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Cancer Model | Xenograft Model | Dosing | Outcome |
| Multiple Myeloma | KMS-12-BM | Twice-daily (b.i.d.) oral administration | Efficacious and well-tolerated, suppressed c-MYC |
| Multiple Myeloma | MM1.S | Twice-daily (b.i.d.) oral administration | Efficacious and well-tolerated, suppressed c-MYC |
| Ovarian Cancer | SKOV-3 | 25 mg/kg PO bid | In combination with olaparib, cooperatively inhibited tumor growth |
| Colorectal Cancer | RKO | Not specified | Efficacious |
| Diffuse Large B-cell Lymphoma | Pfeiffer (GCB) | Oral administration | Inhibited tumor growth |
| Diffuse Large B-cell Lymphoma | WILL-2 (GCB, double-hit) | Oral administration | Inhibited tumor growth |
| Data compiled from multiple preclinical studies.[1][3][8][9][11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by INCB054329 and a general workflow for evaluating BET inhibitor activity.
Caption: Mechanism of action of INCB054329 as a BET inhibitor.
Caption: INCB054329-mediated inhibition of the JAK-STAT pathway.
Caption: General experimental workflow for evaluating INCB054329.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of INCB054329.
Cell Viability Assay (e.g., MTT or Sulforhodamine B)
-
Objective: To determine the concentration of INCB054329 that inhibits cell growth by 50% (GI50 or IC50).
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of INCB054329 in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[1][9][13]
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[13]
-
For SRB assay: Fix cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution.[11]
-
-
Signal Measurement:
-
For MTT assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[13]
-
For SRB assay: Solubilize the bound dye and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.[13]
-
Western Blotting
-
Objective: To analyze the effect of INCB054329 on the expression levels of specific proteins (e.g., c-MYC, pSTAT3, BRCA1).
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with INCB054329 for the desired time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC, anti-pSTAT3) overnight at 4°C.[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of INCB054329 in a living organism.
-
Methodology:
-
Cell Line and Animal Model: Use an appropriate cancer cell line (e.g., MM1.S, SKOV-3) and an immunocompromised mouse strain (e.g., nude or SCID mice).[1][11]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer INCB054329 (and/or combination agents) to the treatment group via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily). The control group receives a vehicle.[1][11]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.[11]
-
Endpoint and Analysis: At the end of the study (e.g., after a predefined treatment period or when tumors reach a maximum size), sacrifice the animals. Excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting for c-MYC).[11]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess efficacy.
-
Clinical Development and Future Directions
INCB054329 has been investigated in Phase I/II clinical trials for advanced malignancies.[2][15][16] While it demonstrated preliminary activity, challenges such as high pharmacokinetic variability and on-target toxicities like thrombocytopenia were observed.[2][7][15][16] These findings have highlighted the need to optimize dosing schedules and identify patient populations most likely to benefit from BET inhibition.[2]
The preclinical data strongly suggest that the therapeutic potential of INCB054329 may be maximized in rational combination strategies. Synergistic or additive effects have been observed when combined with JAK inhibitors (ruxolitinib), PARP inhibitors (olaparib), MEK inhibitors, and standard-of-care agents in various cancer models.[1][3][10][11][17] Future research will likely focus on exploring these combinations further in clinical settings to enhance efficacy and overcome resistance mechanisms. The ability of BET inhibitors to modulate the tumor microenvironment also opens avenues for combinations with immunotherapy.[18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Clarification of Target and Nomenclature: (R)-INCB054329 vs. Pemigatinib
A detailed analysis of the topic reveals a distinction between the two primary terms used in the query. (R)-INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. In contrast, Pemigatinib (B609903) , also known by its development code INCB054828 , is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. These are distinct therapeutic agents with different molecular targets and mechanisms of action. This guide will provide a comprehensive overview of the discovery and synthesis of each compound in separate, dedicated sections.
Part 1: this compound - A BET Bromodomain Inhibitor
Discovery and Preclinical Characterization
This compound is a structurally distinct, non-benzodiazepine inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) that play a critical role as epigenetic "readers." These proteins recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate the expression of key oncogenes like c-MYC.
The discovery of INCB054329 was guided by a "fragment to pharmacophore" strategy. The molecule's isoxazole (B147169) moiety is designed to mimic the acetyl-lysine group, enabling it to bind to the acetyl-lysine recognition pocket of the BET bromodomains. This binding competitively displaces the BET proteins from chromatin, leading to the suppression of target gene transcription, cell cycle arrest, and apoptosis in cancer cells.
Preclinical studies have demonstrated that INCB054329 potently inhibits the growth of a wide range of hematologic and solid tumor cell lines. It has shown efficacy in in vivo models of multiple myeloma, lymphoma, and colorectal cancer.[1][2] Combination studies have also shown synergistic effects when INCB054329 is used with other targeted agents, such as MEK inhibitors.[1]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of INCB054329 against BET Bromodomains
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from Selleck Chemicals product information and preclinical studies.[3] |
Table 2: In Vitro Anti-proliferative Activity of INCB054329
| Parameter | Value |
| Median GI50 (32 hematologic cancer cell lines) | 152 nM (range: 26-5000 nM) |
| GI50 (IL-2 stimulated T-cells from normal donors) | 2435 nM |
| GI50: 50% growth inhibition. Data from preclinical characterization studies.[3][4] |
Experimental Protocols
Bromodomain-Binding Assays (AlphaScreen)
The binding of INCB054329 to BET bromodomains (BRD2, BRD3, BRD4) was assessed using the AlphaScreen assay. This assay measures the displacement of a biotinylated, tetra-acetylated histone H4 peptide from the bromodomain protein. The assay is performed in a 384-well plate format. Recombinant bromodomain proteins, the biotinylated histone peptide, and streptavidin-coated donor beads are incubated together. In the absence of an inhibitor, the components are in close proximity, generating a chemiluminescent signal. The addition of INCB054329 disrupts this interaction, leading to a decrease in the signal, which is measured to determine the IC50 value.[2]
Cell Viability Assay (CellTiter-Glo)
The anti-proliferative activity of INCB054329 was determined using the CellTiter-Glo Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-well plates and incubated with serially diluted concentrations of INCB054329 or a DMSO control for 72 hours. The CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, was then added to each well. The resulting luminescent signal was measured using a plate reader. The data was normalized to the DMSO control, and the GI50 values were calculated from the dose-response curves.[2][4]
In Vivo Tumor Xenograft Studies
In vivo efficacy was evaluated in xenograft models. For example, human multiple myeloma (MM1.S) or colorectal cancer (RKO) cells were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. INCB054329 was administered orally, typically on a twice-daily schedule. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors could be excised for pharmacodynamic analysis, such as measuring the levels of c-MYC protein.[1][3]
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed scientific literature. The compound was developed by Incyte Corporation, and the specific synthetic route is considered proprietary. Patent documents may contain broad claims covering the chemical space of the molecule but often lack the specific experimental details required for replication.
Signaling Pathway
Part 2: Pemigatinib (INCB054828) - An FGFR Inhibitor
Discovery and Preclinical Characterization
Pemigatinib (INCB054828) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family members 1, 2, and 3.[5][6] Aberrant activation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a known driver of oncogenesis in various cancers, including cholangiocarcinoma (bile duct cancer) and urothelial carcinoma.
The discovery of pemigatinib involved a lead optimization campaign starting from a pyrrolo[2,3-d]pyrimidine scaffold. Structure-activity relationship (SAR) studies focused on enhancing potency for FGFR1-3 while minimizing activity against FGFR4 and other kinases, particularly VEGFR2, to achieve a more favorable safety profile. The 3-(2,6-difluoro-3,5-dimethoxyphenyl) group was found to be crucial for potent and selective FGFR inhibition. The morpholinomethyl group at the 8-position of the tricyclic core was introduced to improve physicochemical properties such as solubility.[7]
Pemigatinib has demonstrated potent inhibition of FGFR phosphorylation and downstream signaling pathways (such as MAPK/ERK) in cancer cell lines with FGFR alterations.[8] This leads to the inhibition of cell proliferation and induction of apoptosis. In vivo studies using xenograft models of cancers with FGFR1, FGFR2, or FGFR3 alterations have shown significant tumor growth inhibition at well-tolerated oral doses.[8][9] Based on its robust preclinical and clinical activity, pemigatinib received accelerated FDA approval for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7]
Quantitative Data
Table 3: In Vitro Inhibitory Activity of Pemigatinib against FGFR Kinases
| Target Kinase | IC50 (nM) |
| FGFR1 | 0.4 |
| FGFR2 | 0.5 |
| FGFR3 | 1.0 |
| FGFR4 | 30 |
| Data from enzymatic assays with recombinant human FGFR kinases.[8] |
Table 4: Preclinical Pharmacokinetic Properties of Pemigatinib
| Species | Clearance (CL) (% of Hepatic Blood Flow) | Oral Bioavailability (F) | Terminal Half-life (t½) (hours) |
| Rat | 31% | 100% | 4.0 |
| Dog | 10% | 98% | 15.7 |
| Monkey | 8% | 29% | 4.0 |
| Data from in vivo pharmacokinetic studies.[10] |
Experimental Protocols
FGFR Kinase Enzymatic Assay
The inhibitory activity of pemigatinib against recombinant human FGFR kinases was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The reaction is typically carried out in a 384-well plate with varying concentrations of pemigatinib. After incubation, the amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry. The IC50 values are then calculated from the dose-response curves.[10]
Cell-Based FGFR Phosphorylation Assay
Cancer cell lines with known FGFR alterations (e.g., KATO III with FGFR2 amplification) were treated with various concentrations of pemigatinib for a set period (e.g., 2 hours). Following treatment, the cells were lysed, and the protein lysates were analyzed by Western blotting. Specific antibodies against phosphorylated FGFR (p-FGFR) and total FGFR were used to determine the extent of inhibition of receptor autophosphorylation. Downstream signaling proteins like p-ERK and total ERK were also assessed to confirm pathway inhibition.[8][11]
Cell Proliferation Assay
The effect of pemigatinib on the growth of cancer cell lines was assessed using viability assays such as CellTiter-Glo. Cells were plated and treated with a range of pemigatinib concentrations for 72 hours. The assay measures ATP levels to determine the number of viable cells. The results were used to generate dose-response curves and calculate GI50 (50% growth inhibition) or IC50 values.[10]
Synthesis
The synthesis of pemigatinib has been described in the scientific literature, notably in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from a 7-azaindole (B17877) core. A key sequence involves the construction of the tricyclic pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one system.
A representative synthetic scheme is as follows:
-
Formation of the Tricyclic Core: A substituted 7-azaindole is reacted with an appropriate aniline (B41778) derivative. This intermediate then undergoes cyclization, often facilitated by reagents like triphosgene, to form the urea-fused tricyclic system.
-
Functionalization of the Core: The core structure is then further functionalized. A benzenesulfonyl group is often used to protect the pyrrole (B145914) nitrogen, which also facilitates a subsequent formylation reaction at the C8 position using a strong base like LDA followed by quenching with DMF.
-
Introduction of the Morpholine (B109124) Moiety: The aldehyde at the C8 position is converted to the morpholinomethyl group via a reductive amination reaction with morpholine and a reducing agent such as sodium triacetoxyborohydride.
-
Final Deprotection: The final step involves the removal of the benzenesulfonyl protecting group, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to yield pemigatinib.[7][12]
Signaling Pathway
References
- 1. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
INCB054329 (Pemigatinib): A Dual Inhibitor of FGFR and BET Proteins in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329, also known as pemigatinib (B609903), is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Fibroblast Growth Factor Receptors (FGFRs) and Bromodomain and Extra-Terminal (BET) proteins. This dual activity makes it a compelling agent in oncology, particularly in malignancies driven by aberrant FGFR signaling and those dependent on transcriptional programs regulated by BET proteins. This technical guide provides a comprehensive overview of the target genes of INCB054329, its impact on key signaling pathways, quantitative data on its inhibitory activity, and detailed methodologies for relevant experimental procedures.
Core Target Genes and Mechanism of Action
INCB054329 exerts its anti-neoplastic effects through two distinct mechanisms: the inhibition of FGFR kinases and the inhibition of BET bromodomains.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[1] These receptor tyrosine kinases are crucial for various cellular processes, including proliferation, differentiation, and survival.[2] In several cancers, genetic alterations such as fusions, rearrangements, mutations, and amplifications can lead to the constitutive activation of FGFR signaling, driving oncogenesis.[2][3] Pemigatinib binds to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[2][4] This blockade of aberrant signaling can halt the proliferation and survival of cancer cells.[3][5] While it is a potent inhibitor of FGFR1, 2, and 3, it exhibits weaker activity against FGFR4.[6]
Bromodomain and Extra-Terminal (BET) Protein Inhibition
INCB054329 also functions as a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[7][8] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a critical role in chromatin remodeling and the regulation of gene expression.[8] By binding to the bromodomains of BET proteins, INCB054329 prevents their interaction with acetylated histones, thereby disrupting the transcription of key growth-promoting genes and oncogenes, such as c-MYC.[7][8] In multiple myeloma, INCB054329 has been shown to downregulate the expression of oncogenes like FGFR3 and NSD2.[9][10] Furthermore, it has been observed to reduce the expression of genes involved in homologous recombination, such as BRCA1 and RAD51, which can sensitize cancer cells to PARP inhibitors.[11][12]
The primary target genes of INCB054329 are summarized below:
-
Downregulated Oncogenes and Cell Cycle Regulators: c-MYC, HEXIM1, FGFR3, NSD2, cyclin E[7][9][10][11][13]
-
Downregulated Signaling Components: IL6R (Interleukin-6 Receptor)[13]
Quantitative Data
The inhibitory activity of INCB054329 has been quantified in various preclinical studies. The following tables summarize the key in vitro and clinical trial data.
Table 1: In Vitro Inhibitory Activity of INCB054329 (Pemigatinib)
| Target | Assay Type | IC50 (nM) | Reference(s) |
| FGFR Kinases | |||
| FGFR1 | Enzymatic Assay | 0.4 | [4][9] |
| FGFR2 | Enzymatic Assay | 0.5 | [4][9] |
| FGFR3 | Enzymatic Assay | 1.2 | [9] |
| FGFR4 | Enzymatic Assay | 30 | [9] |
| BET Bromodomains | |||
| BRD2-BD1 | Binding Assay | 44 | [2][3] |
| BRD2-BD2 | Binding Assay | 5 | [2][3] |
| BRD3-BD1 | Binding Assay | 9 | [2][3] |
| BRD3-BD2 | Binding Assay | 1 | [2][3] |
| BRD4-BD1 | Binding Assay | 28 | [2][3] |
| BRD4-BD2 | Binding Assay | 3 | [2][3] |
| BRDT-BD1 | Binding Assay | 119 | [2][3] |
| BRDT-BD2 | Binding Assay | 63 | [2][3] |
| Cellular Activity | |||
| Hematologic Cancer Cell Lines (Median) | Growth Inhibition | 152 | [2] |
Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements)
| Endpoint | Value | Reference(s) |
| Objective Response Rate (ORR) | 37.0% (95% CI: 27.9% - 46.9%) | [1][7][11] |
| Complete Response | 3 patients | [1][11] |
| Partial Response | 37 patients | [1][11] |
| Median Duration of Response (DOR) | 9.1 months (95% CI: 6.0 - 14.5) | [1][7][11] |
| Median Progression-Free Survival (PFS) | 7.0 months (95% CI: 6.1 - 10.5) | [1][7][11][12] |
| Median Overall Survival (OS) | 17.5 months (95% CI: 14.4 - 22.9) | [1][7][11][12] |
Signaling Pathways and Experimental Workflows
The dual-inhibition mechanism of INCB054329 impacts multiple oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for characterizing the inhibitor.
Signaling Pathways
Experimental Workflow
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of INCB054329.
FGFR Kinase Inhibition Assay
Objective: To determine the in vitro potency of INCB054329 against FGFR kinases.
Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from a kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a light signal via a luciferase reaction. The signal intensity is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Serially dilute INCB054329 in DMSO and then in the kinase buffer.
-
Prepare a solution of recombinant human FGFR enzyme and a suitable substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the enzyme/substrate mixture.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Incubate to allow for ATP depletion.
-
Add a kinase detection reagent that converts the newly formed ADP to ATP and contains luciferase/luciferin.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where BET proteins are bound and to assess the displacement of these proteins by INCB054329.
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to map the binding sites across the genome.
Protocol Outline:
-
Cell Treatment and Cross-linking:
-
Culture cells to an appropriate confluency.
-
Treat the cells with INCB054329 or a vehicle control for a specified duration.
-
Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to a desired size range (typically 200-600 bp) using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with an antibody specific to the target BET protein overnight at 4°C. A control immunoprecipitation with a non-specific IgG should be performed in parallel.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) to determine the binding sites of the BET protein.
-
Compare the peak profiles between INCB054329-treated and control samples to assess the effect of the inhibitor on protein occupancy.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of INCB054329 in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with INCB054329, and tumor growth is monitored over time.
Protocol Outline:
-
Cell Culture and Animal Preparation:
-
Culture the desired human cancer cell line under sterile conditions.
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer INCB054329 (e.g., by oral gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth between the INCB054329-treated and control groups to determine the extent of tumor growth inhibition.
-
Conclusion
INCB054329 (pemigatinib) is a promising therapeutic agent with a unique dual mechanism of action, targeting both FGFR-driven signaling and BET-mediated transcriptional regulation. This technical guide provides a foundational understanding of its target genes, quantitative activity, and the experimental methodologies used for its characterization. The potent and selective nature of INCB054329, coupled with its demonstrated clinical efficacy, underscores its importance in the landscape of targeted cancer therapies. Further research into its synergistic potential with other agents and the mechanisms of resistance will continue to define its role in the treatment of various malignancies.
References
- 1. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ptmasterguide.com [ptmasterguide.com]
- 7. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA | CCA News Online [ccanewsonline.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gioncologynow.com [gioncologynow.com]
- 12. m.youtube.com [m.youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
The Epigenetic Regulator (R)-INCB054329 and its Impact on c-MYC Expression: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) protein family, on the expression of the critical oncoprotein c-MYC. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms.
This compound, also known as INCB054329, is a small molecule inhibitor that targets the acetyl-lysine recognition domains of BET proteins, particularly BRD4.[1][2] By doing so, it disrupts the transcriptional machinery responsible for the expression of key oncogenes, most notably MYC.[1][2] The dysregulation of c-MYC is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3] Preclinical studies have demonstrated that INCB054329 effectively suppresses c-MYC expression, leading to cell cycle arrest and apoptosis in various hematologic cancer models.[4][5][6]
Core Mechanism of Action
INCB054329 functions by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones at gene promoters and enhancers.[5] This action displaces BRD4 from the regulatory regions of the MYC gene, leading to a rapid and significant downregulation of MYC transcription.[1][7] The subsequent decrease in c-MYC protein levels disrupts the oncogenic signaling pathways that drive cellular proliferation and survival.[4][7]
Quantitative Analysis of INCB054329 Activity
The following tables summarize the in vitro and in vivo potency of INCB054329 in suppressing cancer cell growth and c-MYC expression.
Table 1: In Vitro Growth Inhibition by INCB054329 in Hematologic Cancer Cell Lines [6]
| Cell Line Type | Number of Cell Lines | Median GI₅₀ (nmol/L) | GI₅₀ Range (nmol/L) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | 32 | 152 | 26–5,000 |
GI₅₀: The concentration of a drug that inhibits cell growth by 50%.
Table 2: In Vivo c-MYC Suppression by INCB054329 [5]
| Xenograft Model | In Vivo IC₅₀ (nM) |
| MM1.S Multiple Myeloma | < 100 |
IC₅₀: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the effect of INCB054329 on c-MYC expression, based on standard laboratory procedures cited in the literature.
Western Blot for c-MYC Protein Expression
-
Cell Culture and Treatment: Plate hematologic cancer cells (e.g., MM1.S) at an appropriate density and allow them to adhere or stabilize. Treat the cells with varying concentrations of INCB054329 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10) overnight at 4°C.[8][9]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.[10]
-
Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression
-
Cell Culture and Treatment: Treat cells with INCB054329 as described for the Western blot protocol.
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[11]
-
-
Quantitative PCR:
-
Data Analysis:
Conclusion
This compound is a potent BET inhibitor that effectively downregulates c-MYC expression at both the mRNA and protein levels.[4][5] This activity translates to significant anti-proliferative effects in preclinical models of hematologic malignancies.[6] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of BET inhibition in c-MYC-driven cancers.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibition as a Therapeutic Strategy to Target c-Myc [dspace.mit.edu]
- 3. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. researchgate.net [researchgate.net]
INCB054329 and Pemigatinib: A Technical Guide to Their Roles in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanisms of action of two distinct but related therapeutic agents, INCB054329 and pemigatinib (B609903), with a focus on their impact on cell cycle regulation. This document provides a comprehensive overview of their targets, signaling pathways, and the experimental basis for their characterization, designed to be a valuable resource for professionals in oncology research and drug development.
Introduction: Distinguishing INCB054329 and Pemigatinib
Initial confusion in literature and databases has occasionally conflated INCB054329 and pemigatinib. It is crucial to distinguish between these two compounds developed by Incyte. INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the BD1 and BD2 domains of BRD2, BRD3, and BRD4.[1] In contrast, pemigatinib (also known as INCB054828) is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[2][3][4] Both compounds have demonstrated significant anti-tumor activity and impact cell cycle progression, albeit through different primary mechanisms.
INCB054329: A BET Inhibitor's Impact on the Cell Cycle
INCB054329 exerts its effects by disrupting the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression.[5] This epigenetic modulation has profound consequences for cancer cell proliferation and survival.
Mechanism of Action
As a BET inhibitor, INCB054329 competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes. A primary target of BET inhibitors is the MYC proto-oncogene, a critical regulator of cell growth and proliferation.[1][6] By inhibiting the transcription of c-MYC, INCB054329 effectively halts a major driver of tumorigenesis.[1]
Cell Cycle Regulation
A hallmark of INCB054329's activity is the induction of G1 phase cell cycle arrest.[6][7] This is a direct consequence of the downregulation of c-MYC and other cell cycle-related genes. The growth inhibition observed in various hematologic cancer cell lines correlates with a concentration-dependent accumulation of cells in the G1 phase.[7] In sensitive lymphoma cell lines, treatment with INCB054329 leads to G1 arrest, followed by dose- and time-dependent apoptosis.[8]
Signaling Pathway
The signaling pathway influenced by INCB054329 centers on the epigenetic regulation of gene transcription. By displacing BRD4 from chromatin, INCB054329 downregulates the expression of a suite of genes critical for cell cycle progression and survival.
Pemigatinib: An FGFR Inhibitor's Control Over the Cell Cycle
Pemigatinib is a targeted therapy that inhibits FGFRs, which are key players in cell proliferation, differentiation, and survival.[9] Aberrant FGFR signaling is a known driver in various cancers.
Mechanism of Action
Pemigatinib is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[2] In cancers with FGFR genetic alterations such as fusions, rearrangements, or amplifications, these receptors are often constitutively active, leading to uncontrolled cell growth. Pemigatinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10]
Cell Cycle Regulation
Similar to INCB054329, pemigatinib treatment leads to a G1 phase cell cycle arrest in cancer cells.[8][11] This effect is a common cytostatic mechanism across various tumor types with different FGFR expression patterns. The G1 arrest is a direct result of the inhibition of pro-proliferative downstream signaling cascades.
Signaling Pathway
The primary signaling pathways modulated by pemigatinib are the RAS/MAPK and PI3K/AKT pathways, which are downstream of FGFR activation.[9][10] Inhibition of FGFR by pemigatinib leads to a reduction in the phosphorylation of key signaling molecules like FRS2 and ERK, ultimately leading to decreased proliferation and G1 arrest.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of INCB054329 and pemigatinib from various in vitro studies.
Table 1: In Vitro Activity of INCB054329
| Cell Line | Cancer Type | GI50 (nM) | Effect on Cell Cycle | Reference |
| Hematologic Cancers (Median of 32 cell lines) | AML, NHL, Multiple Myeloma | 152 | G1 Arrest | [7] |
| IL-2 Stimulated T-cells | Normal Cells | 2435 | - | [7] |
Table 2: In Vitro Activity of Pemigatinib
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) for FGFR Inhibition | Effect on Cell Cycle | Reference |
| H1581 | Lung Cancer | FGFR1, FGFR2 | - | G1 Arrest | [8] |
| KATO III | Gastric Cancer | FGFR2 Amplification | - | G1 Arrest | [8] |
| RT-112 | Bladder Cancer | FGFR3, FGFR3-TACC3 Fusion | - | G1 Arrest | [8] |
| Recombinant FGFR1 | - | - | 0.4 | - | [2] |
| Recombinant FGFR2 | - | - | 0.5 | - | [2] |
| Recombinant FGFR3 | - | - | 1.0 | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, followed by incubation on ice for at least 30 minutes.[5]
-
Centrifuge the fixed cells and wash twice with PBS.[5]
-
Resuspend the cell pellet in PI staining solution.[5]
-
Incubate at room temperature for 30 minutes in the dark.[5]
-
Analyze the samples using a flow cytometer, collecting data on the linear scale for the PI channel.[5]
-
Gate out doublets using area vs. height or width parameters.[5]
Western Blot Analysis of FGFR Signaling Pathway Proteins
This protocol is used to detect the levels of total and phosphorylated proteins in the FGFR signaling cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse treated and untreated cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[1]
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[1][12]
-
Quantify band intensities using densitometry software.
Cell Viability MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Conclusion
INCB054329 and pemigatinib are promising anti-cancer agents that both induce G1 phase cell cycle arrest, a critical mechanism for inhibiting tumor growth. While they achieve this through distinct primary mechanisms—INCB054329 via BET inhibition and subsequent c-MYC downregulation, and pemigatinib through direct inhibition of the FGFR signaling pathway—their effects underscore the importance of targeting key regulators of cell proliferation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research into these and similar targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
(R)-INCB054329 induced apoptosis pathways
An In-Depth Technical Guide to (R)-INCB054329 Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent small-molecule inhibitor with a dual mechanism of action, targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFR). As a BET inhibitor, it epigenetically regulates the transcription of key oncogenes, while its activity as an FGFR inhibitor blocks crucial cell survival signaling pathways. This dual activity culminates in the induction of cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols used to elucidate its apoptotic mechanism.
Core Mechanisms of Action
This compound, hereafter referred to as INCB054329, induces apoptosis through two primary, interconnected mechanisms: inhibition of BET proteins and inhibition of FGFR signaling.
BET Inhibition
INCB054329 is a structurally distinct inhibitor of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones.[1][2] By binding to the bromodomains of these proteins, INCB054329 prevents their interaction with chromatin, thereby disrupting the transcriptional machinery required for the expression of key oncogenes.[2]
A primary target of BET inhibition is the c-MYC oncogene, a master regulator of cell proliferation and survival.[3] Downregulation of c-MYC is a consistent outcome of INCB054329 treatment.[3] Furthermore, in specific cancer types like ovarian cancer, INCB054329 has been shown to reduce the expression of proteins essential for DNA damage repair, particularly those involved in the Homologous Recombination (HR) pathway such as BRCA1 and RAD51 .[4][5] This suppression of DNA repair machinery leads to an accumulation of DNA damage, pushing the cell towards apoptosis.[4]
FGFR Inhibition
INCB054329 also acts as a selective kinase inhibitor of FGFR1, FGFR2, and FGFR3.[1] Aberrant FGFR signaling, a common driver in many cancers, activates downstream pathways critical for cell survival and proliferation, primarily the RAS/MAPK and PI3K/AKT pathways.[6] By binding to the ATP-binding site of these receptors, INCB054329 prevents their phosphorylation and subsequent activation, effectively shutting down these pro-survival signals and contributing to the induction of apoptosis.[3][6] Interestingly, the BET-inhibitory function of INCB054329 can also lead to the transcriptional suppression of oncogenes like FGFR3 in certain multiple myeloma models, demonstrating a synergistic interplay between its two mechanisms.[7]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of INCB054329.
Table 1: In Vitro Growth Inhibition of this compound
| Cell Type | Assay Type | Endpoint | Value | Reference |
| Panel of 32 Hematologic Cancer Cell Lines | CellTiter-Glo | GI50 (Median) | 152 nM (range: 26-5000 nM) | [1] |
| IL-2 Stimulated T-cells (non-diseased donors) | CellTiter-Glo | GI50 | 2.435 µM | [1] |
Table 2: Induction of Apoptosis and DNA Damage Response
| Cell Line / Model | Treatment / Combination | Effect | Measurement / Marker | Reference |
| Myeloma Cell Lines | 1000 nM INCB054329 | Increased apoptosis in 4 of 5 cell lines | Annexin V / PI Staining | [8] |
| INA-6 (Myeloma) | ≥100 nM INCB054329 | Significant increase in apoptosis | Annexin V / PI Staining | [8] |
| Ovarian Cancer | INCB054329 + Olaparib | Increased apoptosis | Cleaved PARP, Cleaved Caspase-3, Bax | [4] |
| Ovarian Cancer | INCB054329 | Reduced Homologous Recombination efficiency by ~50% | DRGFP HR Reporter Assay | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Sulforhodamine B)
This protocol is adapted from methods used to assess the synergistic effects of INCB054329 with PARP inhibitors.[4][5]
-
Cell Plating: Seed HR-proficient ovarian cancer cells (e.g., OVCAR-3, SKOV-3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of INCB054329, a second drug (e.g., Olaparib), or a combination of both for 72 hours. Include vehicle-only wells as a control.
-
Fixation: Gently wash the cells with PBS. Fix the cells by adding cold 10% Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with tap water. Allow plates to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
Apoptosis Assay (Flow Cytometry)
This protocol is based on the standard Annexin V/Propidium Iodide (PI) staining method used to quantify apoptosis in myeloma cells treated with INCB054329.[8]
-
Cell Culture & Treatment: Culture cells (e.g., MM1.S, INA-6) to the desired confluency and treat with various concentrations of INCB054329 or DMSO vehicle for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry. Collect a minimum of 10,000 events per sample.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression (e.g., cleaved PARP, Bax, BRCA1) following INCB054329 treatment.[4]
-
Lysate Preparation: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved PARP, anti-BRCA1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Epigenetic Role of INCB054329 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB054329, also known as pemigatinib, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its primary mechanism of action involves the disruption of chromatin-mediated gene transcription, a process central to the proliferation and survival of various cancer cells. This technical guide provides an in-depth analysis of INCB054329's role in chromatin remodeling, detailing its mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Disruption of Chromatin Reading
INCB054329 functions as a competitive inhibitor, binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2][3] This action prevents BET proteins from binding to acetylated histone tails, effectively displacing them from chromatin.[1][2][3] BET proteins act as "readers" of the epigenetic code, recruiting transcriptional machinery to specific gene promoters and enhancers. By displacing these readers, INCB054329 disrupts the assembly of transcription complexes, leading to the downregulation of key oncogenes and cell cycle regulators.[1][2][3]
dot
Caption: Mechanism of INCB054329 action.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of INCB054329 from preclinical studies.
Table 1: Inhibition of BET Protein Binding
| BET Protein | Assay Type | IC50 (nM) | Reference |
| BRD2 | AlphaScreen | 2.9 | [4] |
| BRD3 | AlphaScreen | 2.4 | [4] |
| BRD4 | AlphaScreen | 2.5 | [4] |
| BRDT | Fluorescence Polarization | 11 | [4] |
Table 2: In Vitro Antiproliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MM1.S | Multiple Myeloma | <200 | [5] |
| OPM-2 | Multiple Myeloma | <200 | [6] |
| INA-6 | Multiple Myeloma | <200 | [6] |
| Various AML cell lines | Acute Myeloid Leukemia | <200 | [5] |
| Various Lymphoma cell lines | Lymphoma | <200 | [5] |
Impact on Key Signaling Pathways
By displacing BRD4 from chromatin, INCB054329 significantly impacts several oncogenic signaling pathways.
Downregulation of c-MYC
A primary consequence of BET inhibition is the suppression of the master oncogene c-MYC. BRD4 is known to occupy the promoter and enhancer regions of c-MYC, driving its transcription. INCB054329 treatment leads to the displacement of BRD4 from these regulatory elements, resulting in a rapid decrease in c-MYC mRNA and protein levels. This contributes to the observed G1 cell cycle arrest and induction of apoptosis in cancer cells.[5][7]
Suppression of the JAK/STAT Pathway
INCB054329 has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. It achieves this by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R expression. This diminishes signaling through STAT3, a key transcription factor for genes involved in cell survival and proliferation.[6][8]
dot
Caption: INCB054329-mediated suppression of the JAK/STAT pathway.
Downregulation of Homologous Recombination DNA Repair
INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR), a critical DNA double-strand break repair pathway. This is achieved by downregulating the expression of key HR genes, including BRCA1 and RAD51. Mechanistically, INCB054329 reduces the occupancy of BRD4 at the BRCA1 promoter.[3] This effect sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[3]
dot
Caption: Downregulation of Homologous Recombination by INCB054329.
Experimental Protocols
Bromodomain-Binding Assays
Objective: To quantify the binding affinity of INCB054329 to BET bromodomains.
Methodology: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Reagents: Biotinylated histone H4 peptide (acetylated), GST-tagged BRD4 protein, AlphaLISA® GSH Acceptor beads, AlphaScreen® Streptavidin-conjugated Donor beads, and assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[9]
-
Procedure:
-
Prepare serial dilutions of INCB054329.
-
In a 384-well plate, add the test compound, biotinylated histone peptide, and GST-BRD4 protein.
-
Incubate for 30 minutes at room temperature.
-
Add Glutathione Acceptor beads and incubate for 30 minutes.
-
Add Streptavidin Donor beads and incubate for 1-2 hours in the dark.
-
Read the AlphaScreen signal on a microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Analyze the data to determine the IC50 value.[9]
-
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BRD4 and histone modifications at specific genomic loci.
Methodology: ChIP-qPCR and ChIP-seq
-
Cross-linking and Chromatin Preparation:
-
Treat cells with INCB054329 or vehicle control.
-
Cross-link proteins to DNA with 1% formaldehyde (B43269).
-
Lyse cells and sonicate to shear chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate chromatin with an antibody specific for the protein of interest (e.g., anti-BRD4, anti-H3K27ac).
-
Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers for target gene promoters or enhancers.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map the protein's binding sites across the genome.
-
Antibodies:
-
anti-BRD4 (e.g., Bethyl Laboratories; A301-985)[1]
-
anti-Histone H3-acetyl K27 (e.g., Abcam; ab4729)[1]
dot
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Western Blotting for Histone Modifications
Objective: To assess global changes in histone acetylation levels following INCB054329 treatment.
Methodology:
-
Histone Extraction:
-
Treat cells with INCB054329 or vehicle control.
-
Lyse cells and isolate nuclei.
-
Extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate histone proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a histone modification (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Use an antibody against a total histone protein (e.g., anti-Histone H3) as a loading control.
-
Conclusion
INCB054329 exerts its potent anti-cancer effects through a direct and profound impact on chromatin remodeling. By competitively inhibiting the binding of BET proteins to acetylated histones, it effectively "erases" a critical layer of epigenetic instruction that drives the expression of oncogenes and pro-survival pathways. This disruption of chromatin reading leads to the downregulation of key targets such as c-MYC and components of the JAK/STAT and homologous recombination repair pathways. The experimental protocols detailed herein provide a framework for the continued investigation of INCB054329 and other BET inhibitors, facilitating a deeper understanding of their epigenetic mechanisms and the development of more effective cancer therapies.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
Preclinical Profile of (R)-INCB054329: A Novel BET Inhibitor
(R)-INCB054329 is a potent and selective, non-benzodiazepine inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [1][2] It targets the BD1 and BD2 domains of BRD2, BRD3, and BRD4, which are crucial transcriptional regulators of key oncogenes like c-Myc.[3] This technical guide provides a comprehensive summary of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.
Mechanism of Action
This compound functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins.[2][4] This competitive binding prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and gene expression.[2][4] A primary consequence of this inhibition is the downregulation of critical growth-promoting genes, most notably the c-MYC oncogene, which ultimately leads to an inhibition of tumor cell growth.[3][5][6] Studies have shown that treatment with this compound leads to the displacement of BRD4 from the promoter of the IL6 receptor (IL6R), resulting in reduced IL6R levels and diminished STAT3 signaling.[5][7]
dot
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent biochemical and cellular activity across a range of hematologic and solid tumor models.
Biochemical Activity
The inhibitory activity of this compound against various BET bromodomains is summarized below.
| Target | IC50 (nM) |
| BRD2-BD1 | 44[8] |
| BRD2-BD2 | 5[8] |
| BRD3-BD1 | 9[8] |
| BRD3-BD2 | 1[8] |
| BRD4-BD1 | 28[8] |
| BRD4-BD2 | 3[8] |
| BRDT-BD1 | 119[8] |
| BRDT-BD2 | 63[8] |
Notably, this compound shows no significant inhibitory activity against 16 non-BET bromodomains at a concentration of 3 μM.[8]
Cellular Activity
The compound exhibits broad antiproliferative activity against various cancer cell lines.
| Cell Type | Measurement | Value (nM) |
| Hematologic Cancer Cell Lines (n=32) | Median GI50 | 152 (range: 26-5000)[8][9] |
| T cells from non-diseased donors | GI50 | 2435[8] |
| Colon Cancer Cell Lines | IC50 | <500 (in >50% of lines)[3] |
Treatment with this compound leads to a concentration-dependent accumulation of cells in the G1 phase of the cell cycle and induces apoptosis in sensitive cell lines.[1][3][8]
In Vivo Efficacy
Oral administration of this compound has been shown to inhibit tumor growth in several preclinical models of hematologic cancers and solid tumors.
| Cancer Model | Xenograft Model | Key Findings |
| Multiple Myeloma | KMS-12-BM, MM1.S | Efficacious and well-tolerated at exposures that suppressed c-MYC.[8][9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer, WILL-2 | Single-agent tumor growth inhibition.[1] |
| Ovarian Cancer | SKOV-3 | Combination with olaparib (B1684210) significantly reduced tumor growth.[10] |
| Colorectal Cancer | RKO | Efficacious as a single agent.[3] |
In mouse models, this compound exhibited high clearance and a short half-life, necessitating twice-daily dosing in efficacy studies.[9]
Pharmacokinetics
Pharmacokinetic studies have been conducted in both mice and humans, revealing a profile of high clearance and a short half-life.
| Species | Parameter | Value |
| Mice | Clearance | High[8][9] |
| Mice | Half-life | Short[8][9] |
| Humans | Mean Terminal Elimination Half-life (t1/2) | ~2.24 hours (± 2.03)[6][11][12] |
| Humans | Mean Oral Clearance (CLss/F) | 95.5 L/h (± 135)[11] |
| Humans | Interpatient Variability in Oral Clearance (CV%) | 142%[6][11][12] |
The high interpatient variability in oral clearance is a notable characteristic of the compound in humans.[6][11][12]
Signaling Pathway Interactions
This compound has been shown to modulate several key signaling pathways implicated in cancer.
dot
Caption: Key signaling pathways modulated by this compound.
-
c-MYC Pathway: As a primary target of BET proteins, c-MYC expression is consistently downregulated by this compound in both in vitro and in vivo models.[5][8][9]
-
JAK-STAT Pathway: In multiple myeloma models, this compound suppresses interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling by reducing the expression of the IL-6 receptor.[5][7] This provides a rationale for combination therapy with JAK inhibitors like ruxolitinib.[5][7]
-
Homologous Recombination (HR) Pathway: In ovarian cancer models, this compound has been shown to reduce the expression of HR components, including BRCA1.[10] This sensitizes HR-proficient ovarian cancer cells to PARP inhibitors like olaparib.[10]
-
PI3K Pathway: In models of B-cell lymphoma, combining this compound with a PI3Kδ inhibitor (INCB050465) resulted in markedly enhanced anti-tumor efficacy.[1]
Experimental Protocols
A summary of the key experimental methodologies used in the preclinical evaluation of this compound is provided below.
dot
Caption: General experimental workflow.
In Vitro Assays
-
Cell Viability Assay: Hematologic cancer cell lines were treated with this compound for 72 hours, and the 50% growth inhibition (GI50) values were determined.[8][9]
-
Cell Cycle Analysis: The effect of the compound on cell cycle progression was assessed to determine the phase of cell cycle arrest.[8]
-
Apoptosis Analysis: The induction of apoptosis in response to treatment was measured.[1][8]
-
Western Blotting and ELISA: These techniques were used to measure the expression levels of key proteins such as c-MYC and pSTAT3.[5]
-
Chromatin Immunoprecipitation (ChIP): ChIP-sequencing and ChIP-PCR were employed to assess the binding of BRD4 to specific gene promoters, such as that of the IL6R.[5]
In Vivo Studies
-
Xenograft Models: Human cancer cell lines (e.g., KMS-12-BM, MM1.S, Pfeiffer, SKOV-3, RKO) were subcutaneously implanted into immunodeficient mice (e.g., female Nu/Nu or Nude mice).[1][3][8][10]
-
Drug Administration: this compound was administered orally, typically on a twice-daily schedule due to its short half-life in mice.[9][10]
-
Efficacy Assessment: Tumor growth was monitored over time to evaluate the anti-tumor activity of the compound, both as a single agent and in combination with other therapies.[1][10]
-
Pharmacodynamic Analysis: The levels of target biomarkers, such as c-MYC, were measured in tumor tissues to correlate with drug exposure and efficacy.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Incb054329 | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329: A Technical Overview of Preclinical Activity in Hematologic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for INCB054329, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is compiled from key preclinical studies investigating the activity of INCB054329 in various hematologic cancer models, including multiple myeloma, lymphoma, and acute myeloid leukemia.
Core Mechanism of Action: BET Inhibition
INCB054329 functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This action displaces BET proteins from chromatin, thereby preventing the transcriptional activation of key oncogenes and cell cycle regulators. A primary target of this inhibition is the MYC oncogene, a critical driver in many hematologic malignancies. By disrupting BET-mediated transcription, INCB054329 leads to the suppression of MYC expression, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2]
In Vitro Activity
INCB054329 has demonstrated broad antiproliferative activity across a diverse panel of hematologic cancer cell lines.
Table: In Vitro Growth Inhibition (GI50) of INCB054329 in Hematologic Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values after 72 hours of exposure to INCB054329. The median GI50 across all 32 tested cell lines was 152 nM (range: 26–5000 nM).[3][4]
| Cell Line | Disease Type | GI50 (nM) |
| MM.1S | Multiple Myeloma | 26 |
| KMS-12-BM | Multiple Myeloma | 30 |
| MOLP-8 | Multiple Myeloma | 31 |
| NCI-H929 | Multiple Myeloma | 36 |
| OPM-2 | Multiple Myeloma | 44 |
| INA-6 | Multiple Myeloma | 59 |
| U266 | Multiple Myeloma | 114 |
| RPMI 8226 | Multiple Myeloma | 149 |
| KMS-11 | Multiple Myeloma | 181 |
| LP-1 | Multiple Myeloma | 224 |
| AMO-1 | Multiple Myeloma | 250 |
| JJN-3 | Multiple Myeloma | 338 |
| DEL | Multiple Myeloma | >5000 |
| MOLM-13 | AML | 66 |
| MV-4-11 | AML | 74 |
| NOMO-1 | AML | 152 |
| OCI-AML3 | AML | 280 |
| HL-60 | AML | 344 |
| KG-1 | AML | 1341 |
| PFEIFFER | DLBCL (GCB) | 88 |
| WSU-DLCL2 | DLBCL (GCB) | 100 |
| KARPAS-422 | DLBCL (GCB) | 120 |
| SU-DHL-4 | DLBCL (GCB) | 157 |
| OCI-LY19 | DLBCL (GCB) | 163 |
| SU-DHL-6 | DLBCL (GCB) | 266 |
| WILL-2 | DLBCL (GCB, Double-Hit) | 154 |
| OCI-LY1 | DLBCL (ABC) | 212 |
| U-2932 | DLBCL (ABC) | 243 |
| HBL-1 | DLBCL (ABC) | 396 |
| TMD8 | DLBCL (ABC) | 497 |
| RIVA | Mantle Cell Lymphoma | 161 |
| JEKO-1 | Mantle Cell Lymphoma | 252 |
| Normal T-cells (IL-2 stimulated) | Non-malignant | 2435 |
Data sourced from Marino et al., 2019 and Selleck Chemicals product information.[3][4] AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like.
In Vivo Efficacy in Xenograft Models
Oral administration of INCB054329 has been shown to inhibit tumor growth in several mouse xenograft models of hematologic cancers.[3][5][6] Due to a high clearance rate and short half-life in mice, a twice-daily (b.i.d.) dosing schedule was often employed in these studies.[4]
Table: In Vivo Antitumor Activity of INCB054329
| Model | Disease Type | Treatment | Key Outcomes |
| KMS-12-BM | Multiple Myeloma | INCB054329 (oral) | Efficacious and well-tolerated at exposures that suppressed c-MYC.[3] |
| MM.1S | Multiple Myeloma | INCB054329 (oral) | Efficacious and well-tolerated at exposures that suppressed c-MYC.[3] |
| OPM-2 | Multiple Myeloma | INCB054329 (50 mg/kg, oral) | Dose-dependent suppression of tumor growth.[4] |
| Pfeiffer | DLBCL (GCB) | INCB054329 (oral) | Single-agent tumor growth inhibition.[5][6] |
| WILL-2 | DLBCL (GCB, Double-Hit) | INCB054329 (oral) | Single-agent tumor growth inhibition.[5][6] |
Rational Combination Strategies
Preclinical studies have explored rational combinations to enhance the therapeutic effect of INCB054329.
-
JAK Inhibition in Multiple Myeloma: INCB054329 was found to suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor. Combining INCB054329 with JAK inhibitors (e.g., ruxolitinib) resulted in synergistic inhibition of myeloma cell growth both in vitro and in vivo.[4]
-
PI3Kδ Inhibition in Lymphoma: In a diffuse large B-cell lymphoma model, combining INCB054329 with a PI3Kδ inhibitor (INCB050465) led to markedly enhanced anti-tumor efficacy and an increased incidence of partial tumor regressions.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of INCB054329.
In Vitro Cell Viability Assay
Protocol:
-
Cell Culture: Hematologic cancer cell lines are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well opaque-walled plates at an appropriate density to ensure logarithmic growth throughout the assay period.
-
Treatment: A serial dilution of INCB054329 (typically in DMSO) is added to the wells. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells. The reagent is added according to the manufacturer's protocol.
-
Data Acquisition: Luminescence is read on a compatible plate reader.
-
Analysis: The resulting data are normalized to the vehicle-treated controls, and GI50 values are calculated using a four-parameter logistic curve fit.[4]
In Vivo Subcutaneous Xenograft Model
Protocol:
-
Animal Models: Female immunodeficient mice (e.g., Nu/Nu or SCID) are typically used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Cell Implantation: A suspension of human hematologic cancer cells (e.g., 5-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of the mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. INCB054329 is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally, often twice daily (b.i.d.). The control group receives the vehicle alone.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with digital calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined endpoint size, or after a specified treatment duration. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.[4]
Conclusion
INCB054329 is a BET inhibitor with potent in vitro and in vivo activity against a range of hematologic cancer models. Its mechanism of action, centered on the suppression of key oncogenic transcription factors like c-MYC, provides a strong rationale for its investigation in these malignancies. Preclinical data support its potential both as a monotherapy and as a component of rational combination therapies. The clinical development of INCB054329 was halted due to pharmacokinetic variability; however, the preclinical data generated for this compound remain a valuable resource for understanding the therapeutic potential and biological consequences of BET inhibition in hematologic cancers.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329 (Pemigatinib) in Colorectal Cancer Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB054329, also known as pemigatinib (B609903), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family members 1, 2, and 3. While showing promise in other malignancies, particularly cholangiocarcinoma with FGFR2 fusions, its efficacy in colorectal cancer has been investigated with disappointing results. This technical guide provides a comprehensive overview of the key studies of INCB054329 in colorectal cancer, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The primary clinical investigation in this area, the ACCRU-GI-1701 trial, was terminated early due to futility, as pemigatinib monotherapy did not demonstrate objective responses in patients with FGF/FGFR-altered metastatic colorectal cancer. This document will delve into the available clinical and preclinical data to provide a thorough understanding of the current state of research.
Clinical Studies: The ACCRU-GI-1701 Trial
The most definitive study of pemigatinib in colorectal cancer is the ACCRU-GI-1701 (NCT04096417), a phase II, multicenter, single-arm trial. The study aimed to assess the efficacy of pemigatinib in patients with metastatic or unresectable colorectal cancer harboring FGF/FGFR alterations.
Quantitative Data Summary
The trial was stopped after an interim analysis due to a lack of efficacy. The key findings from the 14 evaluable patients are summarized below.
Table 1: Efficacy Outcomes from the ACCRU-GI-1701 Trial [1][2][3][4][5][6][7][8]
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 0% | 0% - 23.2% |
| Clinical Benefit Rate (CBR) | 0% | 0% - 23.2% |
| Median Progression-Free Survival (PFS) | 9.1 weeks | 7.9 - Not Evaluable |
| Median Overall Survival (OS) | 7.9 months | 3.4 - Not Evaluable |
Table 2: Key Patient Demographics and Characteristics (N=14) [3][4]
| Characteristic | Value |
| Median Age | 61 years (range, 36-87) |
| Male | 71.4% |
| ECOG Performance Status 0 or 1 | 100% |
| Left-Sided Primary Tumors | 64.3% |
| FGF/FGFR Alteration Type | 93% Mutations/Amplifications, 7% Fusion (one patient) |
Table 3: Grade 3 or Higher Adverse Events (AEs) in the ACCRU-GI-1701 Trial [1][2][3][4][6]
| Adverse Event | Percentage of Patients |
| Any Grade 3+ AE | 42.9% |
| Anemia | Most Common |
| Fatigue | Most Common |
Experimental Protocol: ACCRU-GI-1701 Trial
-
Study Design: A single-arm, Simon's two-stage phase II clinical trial.[7][9][10]
-
Patient Population: Patients with metastatic or unresectable colorectal cancer with documented activating FGF/FGFR1-3 genomic alterations (mutations, translocations, or amplifications) who had progressed on or were intolerant to prior therapies, including fluoropyrimidine, oxaliplatin, and irinotecan.[5][7][8]
-
Intervention: Pemigatinib was administered orally at a starting dose of 13.5 mg once daily for 14 days, followed by a 7-day off period, in 21-day cycles.[7] A provision for dose escalation to 18 mg daily was included if the initial dose was well-tolerated.[9][10]
-
Primary Endpoint: Objective Response Rate (ORR).[2][5][6][7]
-
Secondary Endpoints: Clinical benefit rate, progression-free survival, overall survival, quality of life, and adverse events.[2][5][6][7]
-
Tumor Assessment: Response to therapy was evaluated every 9 weeks using CT or MRI, with responses graded according to RECIST 1.1 criteria.[8]
Preclinical Studies
While clinical data for INCB054329 in colorectal cancer is limited and negative, some preclinical work has been reported, primarily in the context of its dual activity as a BET inhibitor.
Quantitative Data Summary
An abstract from a 2015 conference reported on the preclinical activity of INCB054329 in a panel of colon cancer cell lines.
Table 4: Preclinical Activity of INCB054329 in Colon Cancer Cell Lines [1][9]
| Metric | Finding |
| Cell Viability (IC50) | < 500 nM in >50% of a panel of colon cancer cell lines |
| In Vivo Efficacy | Efficacious in an RKO colon cancer xenograft model |
Representative Experimental Protocols
Detailed protocols for the preclinical evaluation of INCB054329 in colorectal cancer are not extensively published. The following are representative methodologies for key assays based on standard practices in the field.
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Colorectal cancer cell lines (e.g., HT-29, HCT116, RKO) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of INCB054329 (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Colorectal cancer cells are treated with INCB054329 at various concentrations for a specified time. Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Model
-
Cell Implantation: 5-10 million human colorectal cancer cells (e.g., RKO) are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: INCB054329 is administered orally daily at a predetermined dose. The vehicle control group receives the formulation buffer.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
INCB054329 is a selective inhibitor of the ATP-binding site of FGFRs 1, 2, and 3. The FGFR signaling pathway, when activated by FGF ligands, plays a crucial role in cell proliferation, survival, migration, and angiogenesis. In some cancers, aberrant FGFR signaling due to gene amplification, mutations, or fusions can drive tumorigenesis.
FGFR Signaling Pathway
Caption: Canonical FGFR signaling pathway and the point of inhibition by INCB054329.
Potential Mechanisms of Resistance in Colorectal Cancer
The lack of efficacy of pemigatinib in colorectal cancer, despite the presence of FGF/FGFR alterations, suggests the presence of potent primary or rapidly acquired resistance mechanisms.
Caption: Key mechanisms of resistance to FGFR inhibitors in colorectal cancer.
Experimental and Clinical Workflow
The process of evaluating a targeted therapy like INCB054329 involves a multi-stage process from preclinical assessment to clinical trials.
Caption: A simplified workflow from preclinical studies to clinical trial evaluation.
Discussion and Future Directions
The results from the ACCRU-GI-1701 trial strongly suggest that INCB054329 monotherapy is not an effective treatment for patients with FGF/FGFR-altered metastatic colorectal cancer.[1][2][3][4][6] The patient population in the trial predominantly had FGF/FGFR mutations and amplifications, with only one patient harboring a fusion.[1][3][4][8] It is noteworthy that pemigatinib's approval in cholangiocarcinoma is for patients with FGFR2 fusions or rearrangements, a molecular subtype that may be more dependent on FGFR signaling.[5]
The lack of response in the colorectal cancer trial points towards the complexity of signaling pathways in this disease. It is likely that colorectal tumors with FGF/FGFR alterations are not solely dependent on this pathway for their growth and survival. The presence of co-occurring mutations in downstream pathways, such as RAS and PI3K, could provide escape routes when the FGFR pathway is inhibited.
Interestingly, INCB054329 has also been characterized as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Preclinical data suggests that as a BET inhibitor, INCB054329 can down-regulate c-Myc expression and shows synergy with MEK inhibitors in colon cancer cell lines.[1][9] This dual mechanism of action was not specifically explored in the context of the ACCRU-GI-1701 trial. Future research could investigate whether the BET inhibitory activity of INCB054329 could be leveraged in combination therapies for colorectal cancer, potentially with agents that target bypass resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medium.com [medium.com]
- 7. A phase II, multicenter, single-arm study of pemigatinib in patients with metastatic or unresectable colorectal cancer harboring FGFR alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II, multicenter, single-arm study of pemigatinib in patients with metastatic or unresectable colorectal cancer harboring FGFR alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide: In Vivo Pharmacokinetics of (R)-INCB054329
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models.
Core Pharmacokinetic Profile of this compound
This compound is a small molecule inhibitor that targets the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, thereby disrupting chromatin remodeling and gene expression.[1] This mechanism of action leads to the suppression of key oncogenes, such as c-MYC, and interference with inflammatory signaling pathways, including the IL-6/JAK-STAT pathway.[2][3] Preclinical in vivo studies have primarily utilized mouse xenograft models to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
General Characteristics in Mice
In vivo studies in mice have consistently demonstrated that this compound exhibits high clearance and a short half-life .[4][5] This pharmacokinetic profile necessitated twice-daily (b.i.d.) oral dosing in efficacy studies to maintain therapeutic concentrations of the drug.[2]
While specific quantitative data from preclinical studies in mice (e.g., AUC, Cmax, Tmax) are not publicly available in the reviewed literature, human pharmacokinetic data from a Phase 1/2 clinical trial (NCT02431260) provides some context. In patients with advanced malignancies, the mean terminal elimination half-life of this compound was approximately 2.24 hours , with high interpatient variability.[6][7]
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not available in the public domain. The following table is a template that can be populated as such data becomes available.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Data Not Available)
| Parameter | Species | Dose (mg/kg) | Route | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL/F (mL/min/kg) | Vd/F (L/kg) |
| Mouse | Oral | N/A | N/A | N/A | N/A | N/A | N/A | ||
| Rat | Oral | N/A | N/A | N/A | N/A | N/A | N/A |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution. N/A: Not Available.
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the in vivo assessment of this compound, based on available literature.
Animal Models
-
Species: Mouse
-
Strain: Nu/Nu (athymic nude) mice are commonly used for establishing xenograft models.[4]
-
Health Status: Animals are typically specific-pathogen-free (SPF) and housed in controlled environments.
-
Tumor Models: Subcutaneous xenograft models are established by injecting human cancer cell lines (e.g., multiple myeloma) suspended in a matrix like Matrigel into the flanks of the mice.[2]
Dosing and Administration
-
Route of Administration: Oral gavage is the standard method for administering this compound in preclinical studies.[4][8]
-
Dosing Vehicle: While the exact formulation for this compound is not specified in the reviewed literature, a common vehicle for oral administration of small molecules in preclinical studies is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing solubilizing agents like PEG300 and Tween 80.[4]
-
Dose Levels: In xenograft studies, this compound has been administered at doses ranging from 3 to 100 mg/kg.[4]
Sample Collection and Bioanalysis
-
Sample Matrix: Blood is collected from the animals at various time points post-dose to generate a plasma concentration-time profile.
-
Sample Collection: Serial blood sampling from a single mouse or terminal blood collection from groups of mice at different time points can be employed.
-
Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma. The plasma is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Visualizations
Signaling Pathways
This compound, as a BET inhibitor, modulates key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of an orally administered compound in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Supplementary Data from Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-INCB054329: A Technical Guide to its Bromodomain Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and epigenetic research.
Quantitative Binding Affinity
This compound demonstrates potent inhibitory activity against the bromodomains of the BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. The inhibitor shows low nanomolar potency in biochemical assays.[1][2] The half-maximal inhibitory concentration (IC50) values for each bromodomain (BD1 and BD2) of the BET proteins are summarized in the table below. Notably, this compound shows no significant inhibitory activity against 16 non-BET bromodomains at concentrations up to 3 μM, highlighting its selectivity for the BET family.[3]
| Bromodomain Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Table 1: Binding Affinity of this compound to BET Bromodomains.[3] |
Experimental Protocols
The binding affinity of this compound to BET bromodomains is typically determined using biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). These assays are designed to measure the displacement of a known ligand from the bromodomain by the inhibitor.
Representative TR-FRET Competitive Binding Assay Protocol
This protocol describes a general method for determining the IC50 of an inhibitor for a BET bromodomain.
Objective: To measure the potency of this compound in inhibiting the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged BET bromodomain protein (e.g., GST-BRD4-BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Terbium (Tb)-labeled anti-GST antibody (Donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2 or AF488)
-
This compound test compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Low-volume 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Reagent Mix: Prepare a master mix containing the GST-tagged BET bromodomain and the biotinylated histone peptide in assay buffer.
-
Incubation: Add the this compound dilutions or vehicle control (DMSO) to the assay plate. Subsequently, add the reagent mix to all wells. Incubate the plate at room temperature for a predefined period (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.
-
Detection: Prepare a detection mix containing the Tb-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer. Add the detection mix to all wells.
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for antibody and streptavidin binding.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission at two wavelengths: the donor's emission (e.g., ~620 nm) and the acceptor's emission (e.g., ~665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Representative AlphaScreen Competitive Binding Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on BET bromodomain interactions.
Objective: To quantify the ability of this compound to disrupt the binding of a BET bromodomain to an acetylated histone peptide.
Materials:
-
GST-tagged BET bromodomain protein (e.g., GST-BRD4-BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione (GSH) coated Acceptor beads
-
Streptavidin-coated Donor beads
-
This compound test compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well OptiPlate™
Procedure:
-
Compound and Protein Mix: In a 384-well plate, add the this compound dilutions or vehicle control (DMSO). Then, add a mixture of the GST-tagged BET bromodomain and the biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.
-
Acceptor Bead Addition: Add the Glutathione Acceptor beads, which will bind to the GST-tag on the bromodomain. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add the Streptavidin Donor beads, which will bind to the biotinylated histone peptide. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-compatible microplate reader. Excitation at 680 nm will generate a luminescent signal between 520-620 nm if the donor and acceptor beads are in close proximity.
-
Data Analysis: The inhibitor disrupts the bromodomain-histone interaction, leading to a decrease in the AlphaScreen signal. Plot the signal intensity against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50 value.
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate the workflow of a competitive binding assay and the signaling pathway modulated by this compound.
Mechanism of Action
BET proteins are epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. By recruiting P-TEFb, BET proteins facilitate the phosphorylation of RNA Polymerase II, leading to transcriptional elongation.
Many of these target genes are key drivers of cancer cell proliferation and survival, such as the oncogene c-MYC.[1][2] this compound, as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, thereby displacing them from chromatin. The consequence is the suppression of the transcriptional activation of key oncogenes.
Furthermore, studies have shown that inhibition of BET proteins by this compound leads to the downregulation of the Interleukin-6 (IL-6) receptor, which in turn diminishes signaling through the JAK-STAT pathway, a critical pathway for the growth and survival of certain cancer cells.[4] This dual effect on key oncogenic pathways underscores the therapeutic potential of this compound in various hematologic malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Distribution of INCB054329 (Pemigatinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329, also known as pemigatinib, is a potent small molecule inhibitor with a dual mechanism of action, targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFRs). This dual activity underscores its therapeutic potential in various malignancies. Understanding the cellular uptake and subcellular distribution of INCB054329 is critical for elucidating its pharmacodynamics and optimizing its clinical application. This technical guide synthesizes the available data on the cellular permeability of INCB054329, discusses its implied subcellular localization based on its molecular targets, and provides detailed experimental protocols for the assessment of these parameters.
Cellular Uptake of INCB054329 (Pemigatinib)
The cellular entry of INCB054329 is a key determinant of its therapeutic efficacy. The primary mechanism of uptake is inferred from its physicochemical properties and available permeability data.
Mechanism of Cellular Uptake
INCB054329 is an orally bioavailable small molecule. Its ability to cross the plasma membrane is attributed to its high permeability. While it is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), this efflux is saturable at therapeutic concentrations, allowing for sufficient intracellular accumulation.
Quantitative Data on Cellular Permeability
Publicly available quantitative data on the cellular permeability of INCB054329 is limited. However, a key study using the Caco-2 cell model, which is a standard for assessing intestinal drug absorption, provides insight into its permeability.
| Parameter | Value | Assay System | Reference |
| Apparent Permeability (Papp) | 11 × 10-6 cm/sec (at 50µM) | Caco-2 cells | [1] |
This table summarizes the available quantitative data on the cellular permeability of INCB054329 (pemigatinib).
Subcellular Distribution of INCB054329 (Pemigatinib)
The subcellular distribution of INCB054329 is dictated by the localization of its molecular targets: BET proteins and FGFRs.
-
Nuclear Localization (BET Inhibition): As a BET inhibitor, INCB054329 must access the cell nucleus to exert its effect.[2] It binds to the bromodomains of BET proteins, which are key regulators of gene transcription and are predominantly located in the nucleus.[2] This interaction prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes like c-MYC.[3]
-
Membrane and Cytoplasmic Localization (FGFR Inhibition): As an FGFR inhibitor, INCB054329 targets FGFRs, which are receptor tyrosine kinases located on the cell surface.[4] Upon binding to FGFRs, it inhibits their kinase activity, thereby blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5] This action occurs at the plasma membrane and within the cytoplasm.
Experimental Protocols
The following are detailed, generalized protocols for assessing the cellular uptake and subcellular distribution of small molecule inhibitors like INCB054329.
Protocol for Cellular Permeability Assessment (Caco-2 Assay)
This assay is a standard method for evaluating the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Complete cell culture medium (e.g., DMEM with 20% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
INCB054329 (pemigatinib)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 104 cells/cm². Culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the permeability of Lucifer yellow.
-
Preparation of Dosing Solution: Prepare a dosing solution of INCB054329 in HBSS at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Transwell® inserts with pre-warmed HBSS.
-
Add the INCB054329 dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability: Perform the same procedure as in step 4, but add the INCB054329 dosing solution to the basolateral chamber and sample from the apical chamber. This assesses active efflux.
-
Quantification: Analyze the concentration of INCB054329 in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp value for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound may be a substrate for an efflux transporter.
-
Protocol for Subcellular Fractionation
This protocol allows for the separation of cellular components to determine the localization of a drug.
Materials:
-
Cultured cells treated with INCB054329
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer
-
Nuclear extraction buffer
-
Cytoplasmic extraction buffer
-
Differential centrifugation equipment
-
LC-MS/MS system
Methodology:
-
Cell Harvesting: Harvest cells treated with INCB054329 and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow the cells to swell.
-
Homogenization: Gently homogenize the cell suspension to disrupt the plasma membrane while keeping the nuclei intact.
-
Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Cytoplasmic Fraction: Carefully collect the supernatant (cytoplasmic fraction) and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria. The resulting supernatant is the cytosolic fraction.
-
Nuclear Fraction: Wash the nuclear pellet from step 4 with lysis buffer. Resuspend the pellet in nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclei. Centrifuge at high speed (e.g., 14,000 x g) to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Drug Quantification: Quantify the concentration of INCB054329 in the cytoplasmic and nuclear fractions using a validated LC-MS/MS method.
-
Data Normalization: Normalize the drug concentration to the protein content of each fraction, determined by a protein assay (e.g., BCA assay).
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of INCB054329 (Pemigatinib).
Experimental Workflows
Caption: Workflow for Caco-2 cellular permeability assay.
Caption: Workflow for subcellular fractionation.
Conclusion
INCB054329 (pemigatinib) is a high-permeability compound that can efficiently cross cellular membranes to engage its intracellular targets. Its dual mechanism of action implies a subcellular distribution that encompasses both the nucleus, to inhibit BET proteins, and the cytoplasm/plasma membrane, to inhibit FGFR signaling. While direct quantitative data on its subcellular distribution remains to be fully elucidated, the provided experimental protocols offer a robust framework for conducting such investigations. A comprehensive understanding of the cellular pharmacokinetics of INCB054329 will be invaluable for the continued development and clinical application of this promising anti-cancer agent.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Facebook [cancer.gov]
- 3. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes: (R)-INCB054329 (Pemigatinib) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-INCB054329, also known as Pemigatinib (INCB054828), is a potent and selective small molecule inhibitor with a dual mechanism of action. It primarily targets the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, which are key drivers in various cancers.[1][2][3][4][5] Constitutive FGFR signaling can promote the proliferation and survival of malignant cells.[6] Pemigatinib inhibits the kinase activity of FGFR, which can lead to a decrease in tumor cell proliferation and survival in tumors driven by FGFR.[6]
Additionally, INCB054329 has been characterized as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][7] By binding to the bromodomains of BET proteins, it disrupts chromatin remodeling and the expression of certain growth-promoting genes, which can inhibit tumor cell growth.[7]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its inhibitory effects on both FGFR kinases and cancer cell proliferation.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines.
Table 1: FGFR Kinase Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of Pemigatinib against recombinant human FGFR enzymes in cell-free assays.
| Target | IC50 (nM) |
| FGFR1 | 0.4[2][3][4][8] |
| FGFR2 | 0.5[2][3][4][8] |
| FGFR3 | 1.0 - 1.2[2][3][4][8] |
| FGFR4 | 30[2][3][4][8] |
Table 2: BET Bromodomain Inhibition and Anti-Proliferative Activity
This table presents the IC50 values of INCB054329 against individual BET bromodomains and the median 50% growth inhibition (GI50) value in a panel of hematologic cancer cell lines.
| Target/Cell Line | IC50/GI50 (nM) |
| BRD2-BD1 | 44[1] |
| BRD2-BD2 | 5[1] |
| BRD3-BD1 | 9[1] |
| BRD3-BD2 | 1[1] |
| BRD4-BD1 | 28[1] |
| BRD4-BD2 | 3[1] |
| BRDT-BD1 | 119[1] |
| BRDT-BD2 | 63[1] |
| Hematologic Cancer Cell Lines (Median GI50) | 152[1][9] |
Signaling Pathway
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC50 value of this compound against FGFR kinases.
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR1, 2, and 3.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3 kinase domains
-
This compound (Pemigatinib)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate solution (containing the specific FGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15-20 minutes.
-
-
Initiate Reaction: Add 2.5 µL of a 4x ATP solution (prepared in kinase assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Briefly, add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using vehicle (DMSO) control wells (0% inhibition) and no-enzyme wells (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the GI50 (50% growth inhibition) value of this compound in cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell lines (e.g., hematologic cancer cell lines)[9]
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Pemigatinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle (DMSO) control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Target Modulation
This protocol is for detecting changes in the expression or phosphorylation status of proteins within the FGFR signaling pathway following treatment with this compound.
Objective: To confirm target engagement by assessing the modulation of downstream signaling proteins (e.g., p-ERK, c-MYC) or the expression of target proteins like FGFR3.[10]
Materials:
-
Cancer cell lines
-
This compound (Pemigatinib)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 to 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on protein expression or phosphorylation.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 7. Facebook [cancer.gov]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for INCB054329 in Cell Culture
These application notes provide detailed protocols for the in vitro use of INCB054329 (also known as Pemigatinib), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFR). This document is intended for researchers, scientists, and drug development professionals working with cancer cell lines.
Mechanism of Action
INCB054329 is a dual-function small molecule inhibitor. Primarily, it acts as a BET inhibitor, binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4) and preventing their interaction with acetylated histones.[1] This disruption of chromatin remodeling leads to the downregulation of key oncogenes, including c-MYC.[2][3] Additionally, INCB054329 is a selective inhibitor of FGFR kinases 1, 2, and 3.[2] This combined activity makes it a subject of investigation in various hematologic and solid tumors.[2][3][4]
The inhibition of BET proteins by INCB054329 has been shown to suppress the expression of genes involved in cell cycle progression, DNA repair, and inflammatory signaling pathways.[4][5] Notably, it can decrease the expression of oncogenes like FGFR3 and NSD2/MMSET/WHSC1 in t(4;14)-rearranged myeloma cell lines.[3][5] Furthermore, INCB054329 treatment can lead to the suppression of the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[5][6] In ovarian cancer models, INCB054329 has been demonstrated to reduce homologous recombination efficiency, leading to a synergistic effect when combined with PARP inhibitors.[4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of INCB054329 across various assays and cell lines.
Table 1: IC50 Values for BET Bromodomains
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data sourced from Selleck Chemicals product information.[2]
Table 2: Growth Inhibition (GI50) in Hematologic Cancer Cell Lines
| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |
| Hematologic Cancers (32 cell lines) | 152 | 26 - 5000 |
| IL-2 Stimulated T-cells (non-diseased) | 2435 | - |
Treatment duration for GI50 determination was 72 hours.[2]
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: INCB054329 has been tested on a variety of cell lines including:
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation:
-
Prepare a stock solution of INCB054329 in sterile DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, thaw the stock solution and prepare working concentrations by diluting it in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of INCB054329 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of INCB054329 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of INCB054329. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by INCB054329 using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of INCB054329 for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of INCB054329 on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with INCB054329 for 24-72 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of action of INCB054329.
References
- 1. Protocols [moorescancercenter.ucsd.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-INCB054329 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-INCB054329, also known as INCB054329, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are key epigenetic regulators of transcription, and their inhibition can suppress the expression of oncogenes such as c-MYC.[3][4] Preclinical studies have demonstrated that INCB054329 has anti-proliferative activity against a range of hematologic cancer cell lines and shows in vivo efficacy in various xenograft models.[1][4][5][6] Due to its high clearance and short half-life in mice, a twice-daily (b.i.d.) dosing schedule has been employed in some efficacy studies to maintain exposure levels that effectively suppress c-MYC.[5][6]
These application notes provide detailed protocols for the administration of this compound in subcutaneous xenograft models, with a focus on multiple myeloma and lymphoma cell lines, for which its activity has been reported.
Data Presentation
In Vitro Activity of INCB054329
| Cell Line | Cancer Type | GI50 (nM) | Notes |
| Panel of 32 Hematologic Cancer Cell Lines | Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | Median: 152 (Range: 26-5,000) | Growth inhibition correlates with G1 cell cycle arrest.[5] |
| IL-2 Stimulated T-cells | Normal Comparator | >1300 | Demonstrates selectivity for transformed cells.[4] |
In Vivo Xenograft Models and Administration of INCB054329
| Xenograft Model | Cancer Type | Animal Strain | Administration Route | Dosing Regimen | Observed Effects |
| OPM-2 | Multiple Myeloma | Nude Mice | Oral | Dose-dependent | Suppression of tumor growth.[6] |
| KMS-12-BM | Multiple Myeloma | Female Nu/Nu Mice | Oral | Single and multiple doses | Efficacious and well-tolerated.[5][6] |
| MM1.S | Multiple Myeloma | Not Specified | Oral | Twice-daily (b.i.d.) | Efficacious and well-tolerated; tumor growth inhibition correlated with c-MYC reduction.[4][5] |
| Pfeiffer | Diffuse Large B-Cell Lymphoma (GCB) | Not Specified | Oral | Single agent | Inhibition of tumor growth.[1][2] |
| WILL-2 | Diffuse Large B-Cell Lymphoma (GCB, double-hit) | Not Specified | Oral | Single agent | Inhibition of tumor growth.[1][2] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Experimental workflow for an this compound xenograft study.
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O)
-
Sterile tubes and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 70 mg/mL).[5] Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300.[5]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.[5]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[5]
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water.
-
This formulation should be prepared fresh and used immediately for optimal results.[5]
Subcutaneous Xenograft Model Establishment and Drug Administration
Materials:
-
Selected cancer cell line (e.g., OPM-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
4-6 week old immunodeficient mice (e.g., Nude or NSG)
-
This compound formulation and vehicle control
-
Digital calipers
-
Standard animal care and handling equipment
Protocol:
-
Cell Preparation:
-
Culture OPM-2 cells in their recommended complete medium until they are in the logarithmic growth phase.[7]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.[8] A trypan blue exclusion assay should be performed to ensure high cell viability (>95%).[8][9]
-
Resuspend the cell pellet in sterile PBS or serum-free medium and place on ice.
-
Mix the cell suspension with an equal volume of cold Matrigel to achieve the desired final cell concentration (e.g., for OPM-2, resuspend to inject 10^6 cells in a final volume of 0.2 mL).[9]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation. Palpate the injection site starting a few days after injection.
-
Once tumors are palpable, measure their dimensions at least twice weekly using digital calipers.[6]
-
Calculate tumor volume using the formula: Volume = (width² x length)/2, where width is the smaller dimension.[6][8]
-
When tumors reach an average volume of approximately 75-200 mm³, randomize the mice into treatment and control groups.[6][9]
-
-
Drug Administration and Efficacy Monitoring:
-
Administer this compound or the vehicle control to the respective groups via oral gavage. Dosing may be once daily (QD) or twice daily (b.i.d.), depending on the study design.[6]
-
Throughout the study, continue to measure tumor volumes and monitor the body weight of the mice as an indicator of tolerability.[6]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or based on other IACUC-approved criteria.[9]
-
-
Data Analysis:
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
-
Excised tumors can be weighed and processed for further downstream analyses, such as Western blotting for pharmacodynamic markers like c-MYC.[4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Western Blot Analysis of INCB054329 Targets
For Researchers, Scientists, and Drug Development Professionals
Application Notes
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with notable activity against BRD4.[1][2] Unlike direct kinase inhibitors, INCB054329 exerts its effects by modulating gene expression. In various cancers, particularly in multiple myeloma with the t(4;14) translocation, BET proteins like BRD4 play a crucial role in the transcriptional upregulation of key oncogenes, including Fibroblast Growth Factor Receptor 3 (FGFR3) and c-MYC.[1][3]
The mechanism of action of INCB054329 involves the displacement of BRD4 from the enhancers of these oncogenes, leading to a reduction in their transcription and subsequent protein expression.[1][3] This targeted downregulation of oncoproteins makes INCB054329 a promising therapeutic agent. Furthermore, studies have explored the combination of INCB054329 with direct FGFR inhibitors like pemigatinib (B609903) (INCB054828), demonstrating a synergistic effect in suppressing tumor growth.[4]
Western blot analysis is an indispensable technique for researchers studying the effects of INCB054329. It allows for the direct measurement of changes in the protein levels of its downstream targets. Key applications include:
-
Confirming the on-target effect of INCB054329: By assessing the reduction in FGFR3 and c-MYC protein levels in treated cells.
-
Investigating the downstream signaling consequences: Analyzing the phosphorylation status and total protein levels of components in the FGFR signaling cascade, such as FRS2, STAT3, and ERK1/2, to understand the functional impact of reduced FGFR3 expression.[4][5]
-
Evaluating the efficacy of combination therapies: Assessing the combined effect of INCB054329 and direct FGFR inhibitors on target protein expression and signaling pathways.[4]
-
Determining dose-response and time-course effects: Quantifying the changes in target protein levels at different concentrations and time points of INCB054329 treatment.
This document provides a detailed protocol for performing Western blot analysis to investigate the targets of INCB054329.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of INCB054329 and the experimental approach to validate its targets, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following INCB054329 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of these bromodomains, INCB054329 disrupts their chromatin-dependent signaling and transcription of key oncogenes.[2] Notably, INCB054329 has also been identified as a selective kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This dual activity makes INCB054329 a compelling agent for investigation in various malignancies, particularly hematologic cancers like multiple myeloma and ovarian cancer.[3]
These application notes provide a comprehensive guide for researchers to study the effects of INCB054329 on gene expression. The included protocols detail methods for quantifying changes in mRNA and protein levels of key target genes and signaling pathways affected by INCB054329, including the BET-BRD4, FGFR, and JAK-STAT pathways.
Data Presentation
Table 1: In Vitro Activity of INCB054329
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | BRD2-BD1 | 44 nM | [1] |
| BRD2-BD2 | 5 nM | [1] | |
| BRD3-BD1 | 9 nM | [1] | |
| BRD3-BD2 | 1 nM | [1] | |
| BRD4-BD1 | 28 nM | [1] | |
| BRD4-BD2 | 3 nM | [1] | |
| BRDT-BD1 | 119 nM | [1] | |
| BRDT-BD2 | 63 nM | [1] | |
| Median GI50 | Hematologic Cancer Cell Lines (n=32) | 152 nM (range: 26-5000 nM) | [1] |
Table 2: Gene Expression Changes in OPM-2 Multiple Myeloma Cells After INCB054329 Treatment
| Gene | Treatment Condition | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| c-MYC | 250 nM, 3 hours | Near background levels | - | [4][5] |
| FGFR3 | 500 nM, 4 hours | Reduced to near background | Suppressed to near background (1% of DMSO control) at 250 nM | [4][5][6] |
| NSD2 | 500 nM, 4 hours | ~50% decrease | Maximally reduced by 50% at 24 hours (250 nM) | [4][5][6] |
Table 3: Effect of INCB054329 on BRD4 Occupancy and IL-6R Expression
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| BRD4 Occupancy at IgH Enhancers | OPM-2 | 500 nM | Reduced to 8% (E2 enhancer) and 29% (Eμ enhancer) of DMSO control | [4][5] |
| IL-6Rα Cell Surface Expression | MM1.S and U-266 | 10-1000 nM, 48 hours | Dose-dependent decrease | [6] |
Mandatory Visualization
Caption: Workflow for analyzing gene expression changes after INCB054329 treatment.
Caption: INCB054329 inhibits BRD4, leading to transcriptional repression of oncogenes.
Caption: INCB054329 inhibits FGFR and downregulates IL-6R, affecting key signaling pathways.
Experimental Protocols
Cell Culture and INCB054329 Treatment
-
Cell Lines: Culture human multiple myeloma cell lines (e.g., OPM-2, MM1.S, INA-6, U-266) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
INCB054329 Preparation: Prepare a stock solution of INCB054329 (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments.
-
Treatment: Seed cells at an appropriate density in multi-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of INCB054329 or vehicle control (DMSO). Incubate for the desired time points (e.g., 4, 24, 48 hours) before harvesting for downstream analysis.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Primer Sequences (Human):
-
c-MYC: Forward: 5'-TAC CCT CTC AAC GAC AGC AG-3', Reverse: 5'-TCT TGA CAT TCT CCT CGG TG-3'[7]
-
FGFR3: Forward: 5'-TCCATCTCCTGGCTGAAGAACG-3', Reverse: 5'-TGTTCTCCACGACGCAGGTGTA-3'[8]
-
NSD2: (Validated commercial primers are recommended, e.g., from Sino Biological, HP101400)[9]
-
IL6R: (Validated commercial primers are recommended, e.g., from Sino Biological, HP100045)[10]
-
GAPDH (Housekeeping): Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3', Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'[11]
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene (GAPDH).
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
BRD4: (e.g., Rabbit Polyclonal, Abcam ab128874 or similar)
-
c-MYC: (e.g., Rabbit Monoclonal [Y69], Abcam ab32072 or similar)[12][13]
-
FGFR3: (e.g., Rabbit Monoclonal [EPR2304(3)], Abcam ab133644)
-
Phospho-STAT3 (Tyr705): (e.g., Rabbit mAb #9145, Cell Signaling Technology)[14]
-
β-actin (Loading Control): (e.g., Mouse Monoclonal [AC-15], Sigma-Aldrich A5441 or similar)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin with a ChIP-grade anti-BRD4 antibody (e.g., Rabbit Polyclonal, Diagenode C15410337) or a negative control IgG overnight at 4°C.[15]
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter/enhancer regions of target genes (e.g., c-MYC, IL6R) to quantify the enrichment of BRD4 binding.
RNA Sequencing (RNA-seq)
-
RNA Isolation and Quality Control: Isolate total RNA as described for qPCR and assess its integrity using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercially available kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference human genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Quantify gene expression levels using tools like featureCounts or Salmon.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon INCB054329 treatment using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis to identify the biological pathways significantly affected by the treatment.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. cn.sinobiological.com [cn.sinobiological.com]
- 10. sinobiological.com [sinobiological.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Anti-c-Myc Antibodies | Invitrogen [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
Application Notes and Protocols for Cell Viability Assay with (R)-INCB054329
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-INCB054329, also known as INCB054329, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription.[1][2] By binding to the bromodomains of BET proteins, particularly BRD2, BRD3, and BRD4, INCB054329 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of critical oncogenes such as c-MYC.[1][3] This activity leads to cell cycle arrest and apoptosis in various cancer cells, particularly those of hematologic origin.[4][5] While primarily a BET inhibitor, INCB054329 has also been described as a selective kinase inhibitor of FGFR1, 2, and 3.[4]
These application notes provide detailed protocols for assessing the effect of this compound on cancer cell viability using common in vitro assays. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action: Dual Inhibition
This compound's primary mechanism of action is the inhibition of BET proteins, which play a crucial role in the transcriptional regulation of genes involved in cell proliferation and survival.[6] The inhibition of BET proteins by INCB054329 leads to the downregulation of key oncogenes and anti-apoptotic proteins. Additionally, its activity as an FGFR inhibitor suggests a broader anti-cancer potential by targeting aberrant signaling from fibroblast growth factor receptors, which are often dysregulated in various cancers.[7][8]
Signaling Pathway Diagrams
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection in INCB054329 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription.[1][2] By binding to the bromodomains of BET proteins, INCB054329 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of critical oncogenes such as c-MYC.[3] This mechanism leads to cell cycle arrest and, in many cancer cell types, the induction of apoptosis, or programmed cell death.[1][2] These application notes provide a comprehensive guide to detecting and quantifying apoptosis in cancer cell lines treated with INCB054329.
The mode of action of INCB054329 can vary between cell types. In lymphoma and some solid tumors like ovarian cancer, INCB054329 has been shown to induce apoptosis, an effect that can be significantly enhanced when used in combination with other anti-cancer agents such as PARP inhibitors.[4][5] Conversely, in acute myeloid leukemia (AML) cell lines, INCB054329 as a single agent tends to induce cell cycle arrest and quiescence with minimal apoptosis.[6][7] However, when combined with the BCL-2 inhibitor venetoclax, a significant increase in apoptosis is observed in AML cells.[6][7]
These notes offer detailed protocols for commonly used apoptosis assays, including Annexin V/PI staining, Caspase-Glo® 3/7 assay, and Western blotting for cleaved PARP and caspase-3, enabling researchers to accurately characterize the apoptotic response to INCB054329 in their specific cellular models.
Data Presentation
The following tables summarize the quantitative effects of INCB054329 on apoptosis in various cancer cell lines, as determined by Annexin V staining.
Table 1: Apoptosis Induction by Single-Agent INCB054329 in AML Cell Lines
| Cell Line | INCB054329 Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| MV-4-11 | 100 nM | 72 hours | ~15% | [8] |
| MOLM13 | 100 nM | 72 hours | ~10% | [8] |
| Kasumi-1 | 100 nM | 72 hours | <10% | [8] |
Data synthesized from graphical representations in the cited literature.
Table 2: Synergistic Apoptosis Induction with INCB054329 in Combination Therapies
| Cell Line | Treatment | Treatment Duration | Assay | Apoptotic Readout | Reference |
| AML cells | INCB054329 + Venetoclax | In vitro | Annexin V | Significant increase in apoptosis | [6][7] |
| Ovarian Cancer (OVCAR-3, SKOV-3) | INCB054329 (1µM) + Olaparib (10µM) | 24 hours | Western Blot | Increased cleaved PARP | [5] |
Signaling Pathway and Experimental Workflow
INCB054329 Mechanism of Action and Apoptosis Induction
Caption: Mechanism of INCB054329-induced apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: General workflow for detecting apoptosis in treated cells.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells with INCB054329 at desired concentrations for the appropriate duration. Include untreated and positive controls.
-
Harvest Cells: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect directly. Also, collect any floating cells from the media of adherent cultures as they may be apoptotic.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of INCB054329. Include vehicle-treated negative controls and a positive control (e.g., staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Cleaved PARP and Cleaved Caspase-3
This technique detects the cleavage of PARP and caspase-3, which are hallmark biochemical events of apoptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with INCB054329, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP (detecting the 89 kDa fragment) and cleaved caspase-3 (detecting the 17/19 kDa fragments) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations. Also, probe for a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of PARP and caspase-3 indicates apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Incb054329 | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-INCB054329 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the BET (Bromodomain and Extra-Terminal domain) inhibitor, (R)-INCB054329, with PARP (Poly ADP-ribose polymerase) inhibitors. This combination therapy has demonstrated synergistic anti-tumor activity in various cancer models, particularly in homologous recombination (HR)-proficient ovarian cancer and cholangiocarcinoma.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. However, their efficacy in HR-proficient tumors is limited. A promising strategy to broaden the applicability of PARP inhibitors is to induce a state of "BRCAness" or HR deficiency in these cancers.
This compound is a potent and selective inhibitor of the BET family of proteins, which are epigenetic readers that play a crucial role in transcriptional regulation. Inhibition of BET proteins, particularly BRD4, has been shown to downregulate the expression of key HR pathway genes, including BRCA1 and RAD51.[1][2][3][4] This transcriptional repression of the HR machinery sensitizes cancer cells to PARP inhibitors, leading to synthetic lethality. The combination of this compound and a PARP inhibitor, such as olaparib (B1684210) or rucaparib, has been shown to synergistically increase DNA damage and apoptosis in cancer cells, and inhibit tumor growth in vivo.[1][2][4][5]
Signaling Pathway and Mechanism of Action
The synergistic interaction between this compound and PARP inhibitors is primarily driven by the BET inhibitor's ability to suppress the HR DNA repair pathway.
References
- 1. zellx.de [zellx.de]
- 2. youtube.com [youtube.com]
- 3. Repression of BET activity sensitizes homologous recombination–proficient cancers to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with INCB054329
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci.[3][4] This interaction is critical for the expression of key oncogenes, such as c-MYC, and pro-inflammatory genes.[2][5]
INCB054329 exerts its effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, which displaces BET proteins from chromatin.[3] This leads to the suppression of target gene expression and subsequent inhibition of cancer cell proliferation and survival.[2][3] Chromatin Immunoprecipitation (ChIP) is a powerful technique to study the in vivo interactions of proteins with DNA. When used in conjunction with a BET inhibitor like INCB054329, ChIP can effectively demonstrate the displacement of BET proteins from specific genomic regions, providing mechanistic validation of the inhibitor's action.
These application notes provide a detailed protocol for performing ChIP experiments using INCB054329 to investigate its impact on the chromatin occupancy of BET proteins, particularly BRD4.
Mechanism of Action of INCB054329
INCB054329 functions by preventing the interaction between BET proteins and acetylated histones.[3] This disruption of a critical step in transcriptional activation leads to the downregulation of genes involved in cell cycle progression and oncogenesis.[2][6]
Quantitative Data
The following table summarizes the inhibitory activity of INCB054329 against various BET bromodomains.
| Target | IC50 (nM) |
| BRD2-BD1 | 44[1] |
| BRD2-BD2 | 5[1] |
| BRD3-BD1 | 9[1] |
| BRD3-BD2 | 1[1] |
| BRD4-BD1 | 28[1] |
| BRD4-BD2 | 3[1] |
| BRDT-BD1 | 119[1] |
| BRDT-BD2 | 63[1] |
Experimental Protocols
Cell Culture and Treatment with INCB054329
-
Cell Seeding: Plate the desired cell line (e.g., multiple myeloma cell lines like OPM-2 or MM1.S) at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of INCB054329 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A concentration of 500 nM has been shown to be effective in displacing BRD4 from the IL6R promoter in OPM-2 cells.[7] However, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and target gene.
-
Treatment: Treat the cells with INCB054329 or a vehicle control (DMSO) for a predetermined duration. A treatment time of 4 to 24 hours is a common starting point for observing changes in protein-DNA interactions.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
Formaldehyde (B43269) (37%)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
ChIP Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Anti-BRD4 antibody (or other target-specific antibody)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and transfer them to a conical tube.
-
Pellet the cells by centrifugation and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in Nuclei Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Centrifuge the sonicated lysate to pellet cell debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the primary antibody (e.g., anti-BRD4) or control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Data Analysis
The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific genomic regions.
-
Primer Design: Design primers specific to the promoter or enhancer region of the target gene of interest (e.g., IL6R, c-MYC) and a negative control region (a gene desert or a gene not regulated by BET proteins).
-
qPCR: Perform qPCR using the purified ChIP DNA and input DNA (chromatin saved before immunoprecipitation).
-
Data Interpretation: Calculate the fold enrichment of the target region in the INCB054329-treated sample compared to the vehicle-treated sample. A significant decrease in the fold enrichment for the target region in the presence of INCB054329 indicates the displacement of the BET protein from that locus. The results are typically expressed as a percentage of input.
Experimental Workflow Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Incb054329 | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Cell Cycle Analysis of Cancer Cells Following Treatment with INCB054329 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
INCB054329 (Pemigatinib) is a potent small-molecule inhibitor with a dual mechanism of action. It is a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) kinases 1, 2, and 3, and also functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Aberrant FGFR signaling is a known driver of cell proliferation and survival in various cancers.[2] BET proteins are epigenetic "readers" that regulate the transcription of key oncogenes, including c-MYC, and other genes involved in cell cycle progression and DNA repair.[3] Inhibition of these pathways is expected to suppress tumor cell growth.[3] A common mechanism for both FGFR and BET inhibitors is the induction of G1 phase cell cycle arrest.[1][4][5]
This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with INCB054329 using propidium (B1200493) iodide (PI) staining and flow cytometry. This method allows for the quantitative assessment of the drug's cytostatic effects by measuring the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Signaling and Mechanism of Action
INCB054329 exerts its anti-tumor effects by concurrently inhibiting two critical oncogenic pathways. As an FGFR inhibitor, it blocks downstream signaling cascades like RAS-MAPK and PI3K-AKT, which are crucial for cell proliferation.[2] As a BET inhibitor, it displaces BET proteins from chromatin, leading to the transcriptional repression of growth-promoting genes such as c-MYC.[1][7] The convergence of these inhibitory actions typically results in a halt in cell cycle progression, primarily at the G1/S checkpoint.
Experimental Protocol
This protocol outlines the procedure for treating cells with INCB054329, followed by fixation and staining with propidium iodide for flow cytometric analysis of DNA content.
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) with known FGFR alterations or BET sensitivity.
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
INCB054329: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): 1X, sterile, cold.
-
Trypsin-EDTA: 0.25% for adherent cells.
-
Fixative: 70% Ethanol (B145695), ice-cold (prepared by diluting 100% ethanol with DI water).
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)
-
Vortex mixer
-
12x75 mm polystyrene/polypropylene tubes
-
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Allow cells to adhere and resume growth for 24 hours.
-
Treat cells with the desired concentrations of INCB054329 (e.g., a dose-response from 10 nM to 1 µM, based on published GI50 values) and a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent Cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and pellet the cells (300 x g for 5 minutes).
-
Suspension Cells: Transfer the cell suspension directly to a centrifuge tube and pellet the cells.
-
Aspirate the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with 2 mL of cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant carefully.
-
Resuspend the pellet in 100 µL of residual PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to minimize cell clumping.[8]
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[8]
-
-
Staining:
-
Pellet the fixed cells by centrifuging at a higher speed (e.g., 850 x g for 5 minutes), as fixed cells are more buoyant.[8]
-
Carefully aspirate the ethanol.
-
Wash the pellet with 2 mL of PBS to rehydrate the cells. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 400-500 µL of the PI/RNase A Staining Solution.[8][9]
-
Incubate for 15-30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer. There is no need to wash the cells after staining.[8]
-
Use a low flow rate to ensure accurate data collection.
-
Collect data for at least 10,000 single-cell events.
-
Ensure the fluorescence signal for propidium iodide (e.g., FL-2 or FL-3 channel) is collected on a linear scale.[8]
-
Use a dot plot of pulse area versus pulse height or width to gate on single cells and exclude doublets and clumps.[8]
-
IV. Data Analysis
-
Import the collected data into a suitable analysis software (e.g., FlowJo™, ModFit LT™).
-
After gating on the singlet population, generate a histogram of the PI fluorescence intensity.
-
Use the software's cell cycle modeling algorithm (e.g., Watson-Pragmatic, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Expected Results
Treatment of sensitive cancer cell lines with INCB054329 is expected to cause an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[1][4] The magnitude of this effect is typically dependent on both the drug concentration and the duration of treatment.
Table 1: Representative Cell Cycle Distribution Data
The following table illustrates hypothetical data from a cell line treated with INCB054329 for 48 hours.
| Treatment Group | Concentration (nM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| INCB054329 | 50 | 58.9 ± 2.5 | 25.1 ± 1.9 | 16.0 ± 1.1 |
| INCB054329 | 150 | 72.4 ± 3.0 | 15.3 ± 2.2 | 12.3 ± 0.9 |
| INCB054329 | 500 | 81.5 ± 2.8 | 8.7 ± 1.4 | 9.8 ± 1.0 |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV in G1 Peak | - Inconsistent staining- Incorrect flow rate- Cell clumping | - Ensure thorough mixing with PI solution.- Use a low flow rate (<400 events/sec).[8]- Filter samples before acquisition; ensure proper fixation technique. |
| No Significant G1 Arrest | - Cell line is resistant to INCB054329.- Insufficient drug concentration or duration.- Compound is inactive. | - Verify FGFR expression/mutation status and BET sensitivity.- Perform a dose-response and time-course experiment.[2]- Verify the integrity of the INCB054329 compound. |
| High Percentage of Debris / Sub-G1 Peak | - Excessive apoptosis or necrosis.- Harsh cell handling. | - This may be an expected drug effect; quantify the sub-G1 peak as an indicator of apoptosis.- Handle cells gently during harvesting and washing steps. |
| Excessive Cell Clumps | - Improper fixation technique.- Cells were overgrown. | - Add cold ethanol drop-wise while vortexing.[8]- Harvest cells before they reach 80% confluency. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for (R)-INCB054329 in CRISPR Screening Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-INCB054329 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC.[2][3][4] By binding to the acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and inflammation.[2] this compound competitively binds to the bromodomains of BET proteins, disrupting their interaction with chromatin and leading to the downregulation of target gene expression.[1][5] This mechanism has demonstrated anti-proliferative effects in various hematologic malignancies and solid tumors.[1][2][6]
CRISPR-Cas9 genetic screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. By systematically knocking out genes across the genome, researchers can uncover synthetic lethal interactions and mechanisms of drug resistance. These application notes provide a comprehensive guide for utilizing this compound in CRISPR screening studies to identify novel drug targets, predictive biomarkers, and rational combination strategies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Domains | Reference |
| IC50 (BRD2-BD1) | 44 nM | N/A | [1] |
| IC50 (BRD2-BD2) | 5 nM | N/A | [1] |
| IC50 (BRD3-BD1) | 9 nM | N/A | [1] |
| IC50 (BRD3-BD2) | 1 nM | N/A | [1] |
| IC50 (BRD4-BD1) | 28 nM | N/A | [1] |
| IC50 (BRD4-BD2) | 3 nM | N/A | [1] |
| IC50 (BRDT-BD1) | 119 nM | N/A | [1] |
| IC50 (BRDT-BD2) | 63 nM | N/A | [1] |
| Median GI50 | 152 nM (range: 26-5000 nM) | 32 hematologic cancer cell lines | [1] |
| GI50 (IL-2 stimulated T-cells) | 2.435 µM | Non-diseased donor T-cells | [1] |
Table 2: Cellular Effects of this compound
| Cellular Process | Effect | Cell Line Models | Reference |
| Cell Cycle | G1 phase arrest | Hematologic cancer cell lines | [1] |
| Apoptosis | Induction | AML and lymphoma cell lines | [1] |
| c-MYC Expression | Downregulation | Myeloma and colon cancer cell lines | [1][2] |
| Homologous Recombination | Reduced efficiency | Ovarian cancer cell lines | [7][8] |
| IL-6/JAK/STAT Signaling | Suppression | Multiple myeloma cell lines | [5][9] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for a CRISPR-Cas9 screen with this compound.
Experimental Protocols
Protocol 1: Determination of this compound Working Concentration
Objective: To determine the appropriate sub-lethal concentrations (e.g., IC20 and IC50) of this compound for the CRISPR screen in the chosen cancer cell line.
Materials:
-
Cas9-expressing cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the Cas9-expressing cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 72 hours).
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only control.
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Normalize the data to the DMSO control and plot a dose-response curve using non-linear regression analysis to determine the IC20 and IC50 values. These values will be used in the main CRISPR screen.
Protocol 2: Genome-wide CRISPR-Cas9 Knockout Screen for this compound Sensitivity and Resistance
Objective: To identify genes whose knockout confers sensitivity or resistance to this compound. This protocol is adapted from methodologies used for other BET inhibitors like JQ1.[10][11]
Materials:
-
Cas9-expressing cancer cell line
-
Genome-wide lentiviral sgRNA library
-
Lentiviral packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentiviral Library Production and Transduction
-
Produce the lentiviral sgRNA library by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer.
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA. It is critical to maintain a library representation of >500-1000 cells per sgRNA.
-
Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
Part B: this compound Screen
-
After antibiotic selection, expand the cell population while maintaining library representation.
-
Collect an initial cell pellet (T0) to serve as a baseline for sgRNA distribution.
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with a predetermined concentration of this compound (e.g., IC20 or IC50).
-
Culture the cells for a sufficient period to allow for the selection pressure to take effect (typically 14-21 days, or ~10-15 population doublings), passaging as necessary while maintaining library representation.
-
Harvest cell pellets from both the control and treatment arms at the end of the screen.
Part C: Data Analysis
-
Extract genomic DNA from the T0 and final cell pellets.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the sgRNA read counts for each sample.
-
Analyze the sequencing data to identify sgRNAs that are significantly depleted (indicating synthetic lethality) or enriched (indicating resistance) in the this compound-treated population compared to the control population.
-
Perform hit validation experiments for the top candidate genes.
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. For in vivo studies, consult relevant institutional guidelines for animal handling and care. In clinical settings, thrombocytopenia has been observed as a dose-limiting toxicity.[12]
Conclusion
The use of this compound in conjunction with CRISPR-Cas9 screening provides a powerful platform for elucidating the genetic dependencies of cancer cells and understanding the mechanisms of action of BET inhibitors. The protocols and data presented here offer a framework for researchers to design and execute robust screening experiments, ultimately accelerating the discovery of novel cancer therapies and patient stratification strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules remain on target for c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity. | BioGRID ORCS [orcs.thebiogrid.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Lentiviral shRNA Knockdown with INCB054329 (Pemigatinib) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing experiments that combine lentiviral-mediated short hairpin RNA (shRNA) knockdown with treatment using INCB054329 (also known as pemigatinib). This powerful combination of techniques allows for the precise dissection of gene function in the context of targeted cancer therapy. Lentiviral shRNA offers a robust method for stable, long-term gene silencing, while INCB054329 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and has also been characterized as a Bromodomain and Extra-Terminal (BET) protein inhibitor.[1][2][3][4] The dual functionality of INCB054329 as both an FGFR and BET inhibitor provides a unique tool for investigating complex signaling pathways in cancer biology.
By knocking down a gene of interest and subsequently treating cells with INCB054329, researchers can:
-
Investigate the role of a specific gene in the cellular response to FGFR or BET inhibition.
-
Identify potential mechanisms of synergistic or antagonistic interactions between the knockdown of a gene and INCB054329 treatment.
-
Elucidate pathways that contribute to either sensitivity or resistance to INCB054329.
-
Validate novel therapeutic targets in combination with FGFR/BET inhibition.
Data Presentation
Table 1: In Vitro Efficacy of INCB054329
| Cell Line Panel | Cancer Type | GI50 (Median) | GI50 Range | Reference |
| Hematologic Cancer Cell Lines (n=32) | Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | 152 nM | 26-5000 nM | [1] |
| T cells (from non-diseased donors) | Normal | 2.435 µM | N/A | [1] |
| Colon Cancer Cell Lines | Colon Cancer | <500 nM in >50% of cell lines | N/A |
Table 2: IC50 Values of INCB054329 for BET Bromodomains
| Bromodomain | IC50 (nM) | Reference |
| BRD2-BD1 | 44 | [1] |
| BRD2-BD2 | 5 | [1] |
| BRD3-BD1 | 9 | [1] |
| BRD3-BD2 | 1 | [1] |
| BRD4-BD1 | 28 | [1] |
| BRD4-BD2 | 3 | [1] |
| BRDT-BD1 | 119 | [1] |
| BRDT-BD2 | 63 | [1] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by INCB054329 and a typical experimental workflow for combining lentiviral shRNA knockdown with drug treatment.
Caption: Mechanism of INCB054329 as a BET inhibitor.
Caption: Mechanism of INCB054329 as an FGFR inhibitor.
Caption: Workflow for shRNA knockdown and drug treatment.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol outlines the generation of lentiviral particles containing the shRNA of interest.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting the gene of interest (and a non-targeting control shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the shRNA plasmid and packaging plasmids in Opti-MEM.
-
Add the transfection reagent to the plasmid mixture, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Medium Change: After 16-18 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
-
Day 4 & 5: Viral Harvest:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Pool the collected supernatant and filter through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol describes the process of transducing target cells with the produced lentivirus to create stable knockdown cell lines.
Materials:
-
Target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Cell Seeding: Plate the target cells at a density that will result in 50-60% confluency on the day of transduction.
-
Day 2: Transduction:
-
Remove the medium from the cells and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection:
-
Begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection until non-transduced control cells are completely eliminated.
-
-
Expansion and Verification:
-
Expand the puromycin-resistant cells.
-
Verify the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 3: INCB054329 Treatment of Stable Knockdown Cells
This protocol details the treatment of the generated stable knockdown and control cell lines with INCB054329.
Materials:
-
Stable knockdown and control cell lines (from Protocol 2)
-
INCB054329 (Pemigatinib)
-
DMSO (for stock solution)
-
Complete growth medium
-
Multi-well plates for assays
Procedure:
-
Stock Solution Preparation: Dissolve INCB054329 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate the stable knockdown and control cells at the appropriate density for the intended downstream assays (e.g., viability, apoptosis, Western blot).
-
Treatment:
-
The following day, prepare serial dilutions of INCB054329 in complete growth medium from the stock solution.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of INCB054329 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours), depending on the assay.
-
Downstream Analysis: Proceed with the planned downstream assays to assess the effects of the gene knockdown in combination with INCB054329 treatment.
Protocol 4: Downstream Assays
A variety of assays can be employed to analyze the combined effect of shRNA knockdown and INCB054329 treatment.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the impact on cell growth and determine potential synergistic effects.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): To measure the induction of programmed cell death.
-
Western Blotting: To analyze changes in protein expression and phosphorylation status of key signaling molecules in the FGFR and BET pathways (e.g., p-ERK, p-AKT, c-MYC).
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA levels of target genes.
-
Colony Formation Assay: To evaluate the long-term effect on the clonogenic survival of the cells.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): To determine if the combination treatment induces cell cycle arrest.
By following these detailed protocols and application notes, researchers can effectively utilize the powerful combination of lentiviral shRNA knockdown and INCB054329 treatment to advance our understanding of cancer biology and develop novel therapeutic strategies.
References
- 1. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance to (R)-INCB054329 (Pemigatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-INCB054329, also known as Pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] It has shown clinical efficacy in cancers with FGFR alterations. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.
These application notes provide a comprehensive set of protocols for researchers to establish this compound-resistant cancer cell lines and to investigate the underlying molecular mechanisms of resistance. The described workflows cover the generation of resistant cell models, assessment of the resistance phenotype, and analysis of key signaling pathways and genetic alterations.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Pemigatinib)
| Target | IC50 (nM) | Cell Line Panel | GI50 (nM) |
| FGFR1 | 0.4[1][2] | Hematologic Cancer Cell Lines (n=32) | Median: 152 (Range: 26-5000)[3][4] |
| FGFR2 | 0.5[1][2] | ||
| FGFR3 | 1.2[1][2] | ||
| FGFR4 | 30[1][2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a dose-escalation method to generate cancer cell lines with acquired resistance to this compound.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for the generation of drug-resistant cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., a cell line with known FGFR alterations)
-
This compound (Pemigatinib)
-
Complete cell culture medium and supplements
-
Cell culture flasks and plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
DMSO (vehicle control)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with a starting concentration of this compound, typically at or slightly below the IC50 value.
-
Maintain the cells in culture, changing the medium with fresh drug every 3-4 days.
-
-
Dose Escalation:
-
Once the cells resume a stable growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Continuously monitor the cells for signs of recovery and stable proliferation.
-
Repeat this stepwise increase in drug concentration. This process can take several months.
-
-
Establishment of the Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), the resistant cell line is considered established.
-
Maintain the resistant cell line in a medium containing the final concentration of the drug to preserve the resistant phenotype.
-
Protocol 2: Assessment of Drug Resistance by Cell Viability Assay
This protocol is to quantify the degree of resistance in the newly generated cell line compared to the parental line.
Materials:
-
Parental and resistant cancer cell lines
-
This compound (Pemigatinib)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Seed both parental and resistant cells into 96-well plates at the same density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 values for both cell lines and determine the resistance index (RI) using the formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
Protocol 3: Western Blot Analysis of FGFR Signaling Pathways
This protocol is to investigate alterations in key signaling pathways downstream of FGFR that may contribute to resistance.
Signaling Pathway Downstream of FGFR
References
- 1. selleckchem.com [selleckchem.com]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
(R)-INCB054329 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (R)-INCB054329. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 70 mg/mL (200.94 mM) to ≥ 100 mg/mL (287.06 mM) being achievable.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture absorbed by the solvent.[2][3]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that you are using high-quality, anhydrous solvents. If the issue persists, consider preparing a fresh stock solution.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid powder at -20°C for up to 3 years.[2] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[2]
Q4: Can I use this compound in aqueous solutions for my in vitro experiments?
A4: this compound has very low solubility in water (<1 mg/mL).[2] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For oral administration in animal models, this compound can be formulated in various ways. One published protocol involves first reconstituting the compound in N,N-dimethylacetamide (DMAC) and then diluting it in a 0.5% methylcellulose (B11928114) solution for a final concentration of 5% DMAC.[4] Other reported formulations for achieving a clear solution at ≥ 2.5 mg/mL include using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in 90% corn oil.[1] It is recommended that these formulations be used immediately after preparation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Stock Solution | 1. Incomplete dissolution. 2. Use of hydrated DMSO. 3. Exceeded solubility limit. | 1. Gently warm the solution and/or sonicate to aid dissolution.[1] 2. Use fresh, high-purity, anhydrous DMSO.[2][3] 3. Prepare a new stock solution at a slightly lower concentration. |
| Loss of Compound Activity Over Time | 1. Improper storage of stock solutions. 2. Multiple freeze-thaw cycles. 3. Potential degradation in aqueous media. | 1. Store stock solutions at -80°C for long-term stability.[2] 2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[2] 3. Prepare fresh dilutions in aqueous media for each experiment and use them promptly. |
| Inconsistent Experimental Results | 1. Inaccurate concentration of stock solution. 2. Degradation of the compound. 3. Variability in formulation for in vivo studies. | 1. Re-evaluate the preparation of the stock solution, ensuring complete dissolution. 2. Prepare fresh stock solutions from the solid compound. 3. Ensure consistent and thorough mixing when preparing formulations for animal dosing. Use freshly prepared formulations.[3] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Remarks | Source |
| DMSO | ≥ 100 mg/mL (287.06 mM) | Hygroscopic DMSO can significantly impact solubility. | [1] |
| DMSO | 70 mg/mL (200.94 mM) | Use fresh DMSO. | [2][3] |
| Ethanol | 70 mg/mL (200.94 mM) | - | [2] |
| Water | < 1 mg/mL | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.18 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.18 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.18 mM) | Clear solution. | [1] |
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 1 year | [2] |
| In Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 348.36 g/mol ). For 1 mL of a 10 mM solution, 3.48 mg is needed.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be applied to facilitate dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the culture medium is below a level that affects cell viability (typically <0.5%).
-
Application: Add the diluted compound to your cell cultures and proceed with the experiment.
Preparation of a Formulation for Oral Administration in Mice
This protocol is adapted from published in vivo studies.
-
Initial Solubilization: Reconstitute the required amount of this compound in N,N-dimethylacetamide (DMAC).
-
Dilution in Vehicle: Dilute the DMAC solution in a 0.5% methylcellulose solution to achieve the final desired dosing concentration. The final concentration of DMAC in the vehicle should be 5%.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage.
Visualizations
This compound Mechanism of Action
This compound is a BET (Bromodomain and Extra-Terminal) inhibitor. It competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing their interaction with acetylated histones on chromatin. This disrupts the transcription of key oncogenes such as c-MYC and genes involved in the JAK-STAT signaling pathway.[5][6]
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow for Solubility Testing
The following workflow outlines a general procedure for determining the solubility of this compound in a new solvent system.
Caption: A typical workflow for determining compound solubility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Incb054329 | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing INCB054329 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of INCB054329 (also known as Pemigatinib) for in vitro cell line experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is INCB054329 and what is its mechanism of action?
A1: INCB054329, also known by its brand name Pemazyre, is a potent and selective inhibitor with a dual mechanism of action.[1][2] Primarily, it functions as a Bromodomain and Extraterminal domain (BET) protein inhibitor, which are key epigenetic regulators of gene transcription.[3] By binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), INCB054329 prevents their interaction with acetylated histones, leading to the suppression of target genes, including the oncogene c-MYC.[2][3][4] This disruption of transcriptional programs can lead to cell cycle arrest and apoptosis in cancer cells.[2][5]
Additionally, INCB054329 is a selective kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[2] FGFRs are involved in cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers.[1][6]
Q2: What is a good starting concentration for INCB054329 in my cell line?
A2: The optimal concentration of INCB054329 is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment to determine the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) for your cell line of interest.
Based on preclinical studies, the median GI50 value for INCB054329 across a panel of 32 hematologic cancer cell lines was 152 nM, with a range of 26-5000 nM.[2][4] For initial experiments, a concentration range of 10 nM to 10 µM is recommended to capture the full dose-response curve.
Q3: How long should I treat my cells with INCB054329?
A3: The duration of treatment will depend on the specific endpoint of your experiment. For cell viability assays, a 72-hour incubation period is commonly used.[4] For analyzing changes in protein expression or phosphorylation status by Western blot, shorter time points (e.g., 4, 24, 48 hours) may be more appropriate to capture the dynamics of the cellular response.[4] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific assay and cell line.
Q4: What are the expected cellular effects of INCB054329 treatment?
A4: Treatment with INCB054329 can induce several cellular effects, including:
-
Inhibition of cell proliferation: As a primary outcome, INCB054329 is expected to reduce the growth rate of sensitive cancer cell lines.[4][5]
-
Cell cycle arrest: The compound has been shown to cause an accumulation of cells in the G1 phase of the cell cycle.[2]
-
Induction of apoptosis: INCB054329 can trigger programmed cell death in cancer cells.[5][7]
-
Downregulation of c-MYC: As a BET inhibitor, it effectively suppresses the expression of the c-MYC oncogene.[2][4]
-
Inhibition of FGFR signaling: In cell lines with aberrant FGFR signaling, INCB054329 can reduce the phosphorylation of FGFR and its downstream targets.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation. | Visually inspect the media for any precipitate after adding INCB054329. If precipitation occurs, prepare a fresh, lower concentration stock solution or use a different solvent. Most kinase inhibitors are soluble in DMSO.[9] | |
| No significant effect on cell viability at expected concentrations. | The cell line may be resistant to INCB054329. | Confirm the expression of BET proteins and/or the status of FGFR signaling in your cell line. Consider testing cell lines known to be sensitive as a positive control. Resistance can be mediated by kinome reprogramming.[10] |
| Insufficient treatment duration. | Extend the incubation time with the inhibitor. A 72-hour treatment is a common starting point for viability assays.[4] | |
| Degraded compound. | Ensure proper storage of the INCB054329 stock solution (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[9] | |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability of the compound. | While INCB054329 is orally bioavailable, ensure the compound is entering the cells in your specific model. |
| Off-target effects or activation of compensatory signaling pathways. | Investigate downstream signaling pathways to understand the cellular response. Combining INCB054329 with other targeted agents might be necessary to overcome resistance.[4][8][10] | |
| Unexpected changes in protein expression or phosphorylation. | Incorrect antibody or antibody dilution for Western blotting. | Validate your antibodies and optimize their concentrations. |
| Suboptimal lysis buffer. | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of your protein samples.[11] | |
| Loading inconsistencies. | Normalize protein loading using a housekeeping protein like GAPDH or β-actin.[6] |
Data Presentation
Table 1: Growth Inhibition (GI50) of INCB054329 in a Panel of Hematologic Cancer Cell Lines
| Cell Line | Histology | GI50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | < 200 |
| MOLM13 | Acute Myeloid Leukemia | < 200 |
| Kasumi-1 | Acute Myeloid Leukemia | < 200 |
| INA-6 | Multiple Myeloma | ~150 |
| MM1.S | Multiple Myeloma | ~150 |
| OPM-2 | Multiple Myeloma | ~125 |
| U-266 | Multiple Myeloma | ~150 |
| KMS-12-BM | Multiple Myeloma | ~150 |
| Median of 32 cell lines | Various Hematologic Cancers | 152 |
Data compiled from multiple preclinical studies.[2][4][5][7]
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline for determining the effect of INCB054329 on cell viability.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the assay.
-
Incubate the plate overnight to allow cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of INCB054329 in culture medium. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of INCB054329.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Calculate the GI50 value using a non-linear regression curve fit.
-
Western Blotting for Downstream Signaling
This protocol outlines the steps to analyze the effect of INCB054329 on protein expression and phosphorylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of INCB054329 for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-MYC, anti-phospho-FGFR, anti-total-FGFR, anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[6]
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Dual mechanism of action of INCB054329.
Caption: Workflow for cell viability assay.
Caption: Troubleshooting logic for common issues.
References
- 1. Pemigatinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
(R)-INCB054329 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-INCB054329. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding its biological activities and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, specifically BRD2, BRD3, BRD4, and BRDT.[1][2] This action prevents the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the transcription of key oncogenes such as c-MYC.[1][2][3]
Q2: What are the expected on-target effects of this compound in cell-based assays?
Users should expect to observe dose-dependent inhibition of cell proliferation in various cancer cell lines, particularly those of hematologic origin.[2][3][4] This growth inhibition is often associated with G1 cell cycle arrest and an increase in apoptosis.[2][5] A key molecular signature of this compound activity is the suppression of c-MYC expression.[2][3] In multiple myeloma models, it has also been shown to reduce the expression of FGFR3 and NSD2/MMSET/WHSC1 in cells with the t(4;14) translocation.[6]
Q3: Are there any known off-target activities of this compound?
Based on available data, this compound is highly selective for BET bromodomains. One study reported no significant inhibitory activity against 16 non-BET bromodomains at a concentration of 3 μM.[2] However, it is crucial for researchers to independently verify the selectivity profile in their experimental system. Thrombocytopenia has been noted as an on-target toxicity of BET inhibition in clinical settings.[7]
Q4: I am observing effects related to FGFR signaling in my experiments with a compound labeled INCB054329. Is this expected?
This is a critical point of potential confusion. This compound is a BET inhibitor. However, Incyte Corporation also developed a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, pemigatinib (B609903) , which has the identifier INCB054828 .[8] It is possible that your observations are due to using pemigatinib instead of, or in contamination with, this compound. Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[2][8][9] We strongly advise verifying the identity and purity of your compound via analytical methods such as mass spectrometry and NMR.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell death in FGFR-dependent cell lines | Your compound may be pemigatinib (INCB054828) or a related FGFR inhibitor, not this compound. | 1. Confirm the identity and purity of your compound stock. 2. Test the compound in a panel of cell lines with known FGFR status. 3. Perform a Western blot to check for inhibition of FGFR phosphorylation. |
| Lack of c-MYC suppression at expected active concentrations | 1. The cell line may not be dependent on BET proteins for c-MYC expression. 2. Issues with compound stability or concentration. 3. The experimental endpoint (time) may be suboptimal. | 1. Use a positive control cell line known to be sensitive to BET inhibitors (e.g., KMS-12-BM, MM1.S).[2] 2. Verify compound concentration and prepare fresh dilutions. 3. Perform a time-course experiment to assess c-MYC mRNA and protein levels. |
| High levels of hyperphosphatemia or ocular toxicity in in vivo models | These are characteristic on-target effects of FGFR inhibition, strongly suggesting the activity of pemigatinib, not this compound. | 1. Immediately verify the identity of the administered compound. 2. Monitor serum phosphate (B84403) levels in treated animals.[10][11] 3. For any future studies, ensure stringent quality control of the test article. |
Data on this compound and Pemigatinib
For clarity, the inhibitory activities of both this compound and pemigatinib are presented below.
Table 1: Inhibitory Activity of this compound against BET Bromodomains [2]
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Table 2: Inhibitory Activity of Pemigatinib (INCB054828) against FGFR Kinases [8]
| Target | IC50 (nM) |
| FGFR1 | 0.4 |
| FGFR2 | 0.5 |
| FGFR3 | 1.2 |
| FGFR4 | 30 |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) to Verify BET Inhibition
This protocol is designed to confirm that this compound displaces BRD4 from target gene promoters, such as the IL-6 receptor (IL6R).[3][6]
-
Cell Treatment: Treat multiple myeloma cells (e.g., OPM-2 or MM1.S) with DMSO (vehicle control) or 500 nM this compound for 4-6 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate overnight at 4°C with an anti-BRD4 antibody or a negative control IgG.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use qPCR with primers specific for the IL6R promoter to quantify BRD4 binding. Express data as fold enrichment relative to the input DNA.
Visualizations
Caption: On-target pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Comparison of the primary signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | Value-Based Cancer Care [valuebasedcancer.com]
- 10. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEMAZYRE® (pemigatinib) Safety Profile & Side Effects [hcp.pemazyre.com]
Technical Support Center: Managing INCB054329-Associated Toxicities in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the BET inhibitor INCB054329 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
This section offers practical guidance for identifying and managing common toxicities observed with INCB054329 administration in animal models.
Issue 1: Significant Drop in Platelet Count (Thrombocytopenia)
Initial Observation: A statistically significant decrease in platelet counts in the INCB054329-treated group compared to the vehicle control group, often observed through routine complete blood count (CBC) analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing INCB054329-induced thrombocytopenia.
Recommended Actions:
-
Confirm and Monitor: Upon initial observation of thrombocytopenia, increase the frequency of CBC monitoring to establish the nadir and recovery kinetics.
-
Clinical Assessment: Perform daily clinical observations for any signs of bleeding, such as petechiae, bruising, or hemorrhage.
-
Dose Modification: If significant thrombocytopenia is confirmed, consider reducing the dose of INCB054329 or implementing an intermittent dosing schedule.
-
Supportive Care: For animals with mild to moderate thrombocytopenia without active bleeding, ensure a safe environment with soft bedding to minimize the risk of injury. For more severe cases, consult with a veterinarian regarding potential supportive care measures.
-
Necropsy: At the end of the study, or if humane euthanasia is required, perform a thorough necropsy with a focus on hematopoietic tissues (bone marrow, spleen) and organs prone to hemorrhage.
Issue 2: Gastrointestinal (GI) Toxicity
Initial Observation: Animals in the INCB054329-treated group exhibit signs of gastrointestinal distress, such as diarrhea, hunched posture, and significant body weight loss (>15% of initial body weight).
Troubleshooting Workflow:
Troubleshooting inconsistent results with (R)-INCB054329
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-INCB054329. The information herein is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as INCB054329, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It specifically targets the bromodomains of BRD2, BRD3, and BRD4, as well as BRDT.[2] By binding to the acetylated lysine (B10760008) recognition motifs on these bromodomains, INCB054329 prevents their interaction with acetylated histones. This disrupts chromatin remodeling and the transcription of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture absorbed by the solvent.[2] For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]
Q3: I'm observing precipitation when diluting my DMSO stock solution into aqueous cell culture media. How can I resolve this?
This is a common issue due to the lower solubility of the compound in aqueous solutions compared to DMSO. To prevent precipitation, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your cell culture medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% to minimize both solubility issues and potential solvent toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Warming: Gently warm the solution to 37°C to aid in dissolution, but avoid excessive heat which could degrade the compound.[5]
-
Sonication: Using a sonicating water bath can help to break up aggregates and improve solubility.[5]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability (GI50/IC50) values between experiments.
High variability in potency measurements is a frequent challenge. Several factors can contribute to this:
-
Cell Line Specificity: The anti-proliferative effect of INCB054329 is highly cell-line dependent. The median GI50 value across a panel of 32 hematologic cancer cell lines was 152 nM, with a wide range from 26 nM to 5000 nM.[2] Ensure consistent cell line identity and passage number.
-
Assay Duration: The effects of BET inhibitors on cell proliferation are often time-dependent. Standardizing the incubation time (e.g., 72 hours) is critical for reproducible results.[3]
-
Lot-to-Lot Variability: While less common with highly pure compounds, lot-to-lot variation can occur.[6] If you suspect this, it is advisable to test new lots against a previously validated lot using a reference cell line.
Problem 2: Discrepancy between observed phenotype and expected c-MYC downregulation.
While c-MYC suppression is a primary downstream effect of INCB054329, the extent and timing can vary.
-
Time-Course Analysis: The effect of BET inhibitors on gene expression can be rapid. Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal time point for observing c-MYC downregulation in your specific cell line.
-
Alternative Signaling Pathways: In some contexts, other signaling pathways may be more prominently affected. For instance, INCB054329 has also been shown to suppress the IL-6/JAK/STAT signaling pathway in multiple myeloma cells.[3]
-
Antibody Validation: Ensure the antibodies used for Western blotting or other protein detection methods are specific and validated for the target of interest.
Problem 3: Unexpected off-target effects or toxicity in non-cancerous cell lines.
-
Concentration Range: At higher concentrations, the likelihood of off-target effects increases. It is crucial to use the lowest effective concentration that elicits the desired on-target phenotype. INCB054329 shows selectivity for cancer cells, with a GI50 of 2.435 µM in stimulated T-cells from healthy donors, which is significantly higher than in many cancer cell lines.[2]
-
Selectivity Profile: INCB054329 demonstrates high selectivity, showing no significant inhibitory activity against 16 non-BET bromodomains at a concentration of 3 µM.[2] If off-target effects are suspected, consider using a structurally distinct BET inhibitor as a control to confirm that the observed phenotype is due to BET inhibition.
Data Summary
This compound Inhibitory Activity
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data sourced from Selleck Chemicals product datasheet.[2]
This compound Antiproliferative Activity (GI50)
| Cell Type | GI50 |
| Hematologic Cancer Cell Lines (median) | 152 nM (Range: 26-5000 nM) |
| IL-2 Stimulated T-cells (non-diseased) | 2.435 µM |
Data sourced from Selleck Chemicals product datasheet.[2]
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (new or properly stored), sterile microcentrifuge tubes, calibrated pipettes.
-
Calculation: Based on the molecular weight of this compound (348.36 g/mol ), calculate the mass of the compound needed for your desired volume of 10 mM stock solution (e.g., 3.48 mg for 1 mL).
-
Dissolution:
-
Add the calculated amount of this compound powder to a sterile tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly. If complete dissolution is not achieved, sonicate for 10-15 minutes or gently warm to 37°C.[5]
-
-
Storage: Aliquot into single-use volumes and store at -80°C.[2]
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at a density that ensures logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (≤0.5%).
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 72 hours for proliferation assays) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for target proteins, or cell cycle analysis.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Overcoming Resistance to INCB054329
Welcome to the technical support center for INCB054329. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding resistance to the BET (Bromodomain and Extraterminal domain) inhibitor, INCB054329.
Frequently Asked Questions (FAQs)
Q1: What is INCB054329 and what is its primary mechanism of action?
INCB054329 is a potent and selective small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[1][2][3] By competitively binding to the bromodomains of BET proteins, INCB054329 displaces them from chromatin, leading to the suppression of target gene transcription, G1 cell cycle arrest, and apoptosis in cancer cells.[1][2][4]
Caption: Mechanism of INCB054329 action.
Q2: What are the known mechanisms of acquired resistance to BET inhibitors like INCB054329?
Unlike many kinase inhibitors, resistance to BET inhibitors does not typically involve gatekeeper mutations in the drug's binding site.[4] Instead, resistance mechanisms are more complex and often involve the reprogramming of cellular signaling pathways.
-
Kinome Reprogramming : Cancer cells can develop resistance by activating compensatory pro-survival kinase networks to overcome BET inhibition. This involves the adaptive reprogramming of the kinome to bypass the transcriptional suppression induced by the drug.[5][6]
-
Bromodomain-Independent BRD4 Function : In some resistant triple-negative breast cancer (TNBC) cells, BRD4 can support transcription and cell proliferation in a manner that is independent of its bromodomains. This state is associated with hyper-phosphorylation of BRD4 and a strong association with the Mediator complex subunit MED1.[4]
-
Upregulation of Alternative Pathways : Cells may upregulate other signaling pathways to compensate for the inhibition of BET-dependent transcription.
Q3: My cells have developed resistance to INCB054329. What are the recommended combination strategies to overcome this?
Preclinical studies have identified several rational combination strategies that can overcome or prevent resistance to INCB054329 by targeting vulnerabilities created by BET inhibition.
-
JAK Inhibitors (e.g., ruxolitinib) : INCB054329 suppresses the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[2][7] Combining INCB054329 with a JAK inhibitor leads to a more profound blockade of this pathway, resulting in synergistic anti-tumor activity, particularly in multiple myeloma.[2][7]
-
PARP Inhibitors (e.g., olaparib) : INCB054329 has been shown to downregulate the expression of key homologous recombination (HR) DNA repair proteins, such as BRCA1 and RAD51.[8][9] This impairs the cell's ability to repair DNA double-strand breaks, creating a synthetic lethality when combined with PARP inhibitors, which target a parallel DNA repair pathway. This combination is particularly effective in HR-proficient ovarian cancer.[8][9]
-
MEK Inhibitors : In colorectal cancer models, strong synergy has been observed between INCB054329 and MEK inhibitors. This combination synergistically blocks the expression of c-Myc and inhibits the MEK/ERK signaling pathway.[1]
-
FGFR Inhibitors : In multiple myeloma cell lines with the t(4;14) translocation, INCB054329 profoundly suppresses the expression of the oncogene FGFR3. This sensitizes the cells to the effects of a co-administered FGFR inhibitor.[2][7]
Caption: Synergistic combination strategies with INCB054329.
Troubleshooting Guides
Problem: Decreased cellular sensitivity to INCB054329 in my experiments.
If you observe a rightward shift in the dose-response curve (increasing IC50/GI50) for INCB054329 in your cell line, it may indicate the development of acquired resistance. The following workflow can help identify the underlying mechanism.
Caption: Workflow for investigating INCB054329 resistance.
-
Confirm Resistance : Perform a dose-response cell viability assay (e.g., SRB, CellTiter-Glo) to quantify the shift in the GI50 (50% growth inhibition) value between the sensitive parental cell line and the suspected resistant sub-line.
-
Multi-Omics Analysis : Compare the parental and resistant cells using unbiased, global approaches.
-
Kinome Profiling : Use a mass spectrometry-based approach, such as Multiplexed Inhibitor Beads (MIBs), to identify adaptive kinome reprogramming and upregulated kinases in resistant cells.[5]
-
Transcriptomic Analysis (RNA-Seq) : Identify differentially expressed genes and enriched signaling pathways that may be compensating for BET inhibition.
-
Proteomic Analysis (Co-IP/MS) : Perform co-immunoprecipitation of BRD4 followed by mass spectrometry to identify novel binding partners (like MED1) that may mediate bromodomain-independent function in resistant cells.[4]
-
-
Identify and Validate : Analyze the 'omics' data to pinpoint candidate resistance drivers (e.g., a specific receptor tyrosine kinase, a signaling node). Validate the upregulation or activation of these targets using methods like Western Blotting or qRT-PCR. Use siRNA or CRISPR to knock down the candidate target and assess if sensitivity to INCB054329 is restored.
-
Test Combination Therapy : Based on the validated resistance mechanism, select a targeted inhibitor (e.g., a kinase inhibitor) and test it in combination with INCB054329. Use synergy analysis (e.g., Combination Index) to confirm a cooperative effect.
Data and Protocols
Quantitative Data Summary
Table 1: Antiproliferative Activity of INCB054329 in Hematologic Cancer Cell Lines [2]
| Cell Line | Histology | GI50 (nmol/L) Mean ± SD |
| KMS-12-BM | Multiple Myeloma | 26 ± 1.8 |
| OPM-2 | Multiple Myeloma | 38 ± 12 |
| MM1.S | Multiple Myeloma | 152 ± 16 |
| INA-6 | Multiple Myeloma | 197 ± 39 |
| U-266 | Multiple Myeloma | 213 ± 46 |
| MOLP-8 | Multiple Myeloma | 238 ± 87 |
| Pfeiffer | Non-Hodgkin Lymphoma | 63 ± 14 |
| KARPAS-422 | Non-Hodgkin Lymphoma | 90 ± 19 |
| MOLM-13 | Acute Myeloid Leukemia | 114 ± 11 |
| MV-4-11 | Acute Myeloid Leukemia | 134 ± 20 |
| Data represents the mean 50% growth inhibition (GI50) from at least three independent 72-hour experiments. |
Table 2: Effect of INCB054329 and Olaparib Combination on HR Protein Expression [8]
| Cell Line | Treatment (24h) | BRCA1 Expression (Relative to Actin) | RAD51 Expression (Relative to Actin) |
| SKOV-3 | Vehicle (DMSO) | 1.00 | 1.00 |
| SKOV-3 | INCB054329 (1µM) | ~0.45 | ~0.60 |
| SKOV-3 | Olaparib (10µM) | ~0.95 | ~0.90 |
| SKOV-3 | INCB054329 + Olaparib | ~0.20 | ~0.30 |
| Values are approximate, based on densitometry analysis from Western blots. |
Key Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B; SRB) [9]
-
Objective : To measure cell density and assess growth inhibition.
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of INCB054329 (and/or a combination agent) for 72 hours.
-
Fix cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash plates five times with slow-running tap water and allow to air dry.
-
Stain cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate GI50 values using non-linear regression analysis.
2. Western Blot Analysis for Protein Expression [2][8]
-
Objective : To detect changes in the expression levels of specific proteins (e.g., c-MYC, BRCA1, pSTAT3).
-
Treat cells with INCB054329, a combination agent, or vehicle control for the desired time period (e.g., 4-48 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., Actin, GAPDH) to ensure equal protein loading.
3. Chromatin Immunoprecipitation (ChIP) Assay [2]
-
Objective : To determine if INCB054329 displaces BRD4 from specific gene promoters (e.g., IL6R).
-
Treat cells with INCB054329 (e.g., 500 nmol/L) or DMSO for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of ~200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a negative control IgG.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of a specific promoter region using quantitative PCR (qPCR) with primers flanking the target site. Express data as fold enrichment normalized to input DNA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 5. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-INCB054329 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-INCB054329. The information provided is intended to assist in the optimization of dose-response curve experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor with a dual mechanism of action. It functions as an inhibitor of both the Bromodomain and Extra-Terminal (BET) family of proteins and the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]
-
As a BET inhibitor: It binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones.[1][2] This disrupts chromatin remodeling and the transcription of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][4]
-
As an FGFR inhibitor (also known as pemigatinib): It selectively targets and inhibits the kinase activity of FGFR isoforms 1, 2, and 3.[3] This blocks the downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis in tumors with FGFR alterations.
Q2: What are the typical IC50/GI50 values for this compound?
The inhibitory potency of this compound varies depending on the target and the cellular context. Below are tables summarizing its activity as both a BET and an FGFR inhibitor.
Data Presentation: Inhibitory Activity of this compound
Table 1: BET Inhibitor Activity of this compound [3]
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Table 2: FGFR Kinase Inhibitor Activity of this compound (as pemigatinib)
| Target | IC50 (nM) |
| FGFR1 | 0.4 |
| FGFR2 | 0.5 |
| FGFR3 | 1.2 |
Table 3: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines [3]
| Parameter | Value |
| Median GI50 | 152 nM |
| GI50 Range | 26-5000 nM |
Q3: How should I prepare and store this compound for in vitro experiments?
For optimal results, dissolve this compound in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is low (typically ≤0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Higher than expected IC50/GI50 values in cell-based assays.
-
Possible Cause 1: Cell Line Suitability. The sensitivity of a cell line to this compound is dependent on its genetic background. For its FGFR inhibitor activity, cell lines with FGFR alterations (fusions, amplifications, or mutations) are more sensitive. For its BET inhibitor activity, sensitivity can be linked to dependence on BET-regulated oncogenes like c-Myc.
-
Troubleshooting Step: Confirm the FGFR and BET status of your cell line through sequencing, qPCR, or Western blot. Compare your results with published data for similar cell lines.
-
-
Possible Cause 2: Suboptimal Assay Duration. The inhibitory effects of this compound on cell viability may be time-dependent.
-
Troubleshooting Step: Perform a time-course experiment, assessing viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Confounding Factors in Viability Assays. The choice of viability assay can influence the results. For example, assays like MTT measure metabolic activity, which can be affected by the inhibitor in ways that don't directly correlate with cell death.[5]
-
Troubleshooting Step: Consider using an alternative viability assay that measures a different cellular parameter, such as cell counting (e.g., Trypan Blue exclusion) or membrane integrity. Also, ensure that the cell seeding density is optimized to prevent confluence in the control wells, which can artificially flatten the dose-response curve.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Reagent Dispensing. Inaccurate pipetting, especially at low concentrations of the inhibitor, can lead to significant variability.
-
Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques. When possible, prepare a master mix of reagents to minimize pipetting errors.
-
-
Possible Cause 2: Inhibitor Solubility Issues. this compound may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture medium, especially at higher concentrations.
-
Troubleshooting Step: Visually inspect the diluted solutions for any signs of precipitation. When diluting the stock, add it dropwise to the medium while gently vortexing. Keep the final DMSO concentration consistent and minimal across all wells.[6]
-
Issue 3: The dose-response curve is flat or does not reach a 100% inhibition plateau.
-
Possible Cause 1: Inappropriate Concentration Range. The selected concentration range may be too narrow or not high enough to achieve maximal inhibition.
-
Troubleshooting Step: Widen the concentration range of this compound. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is often a good starting point.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance. The cell line may have intrinsic resistance mechanisms or may have acquired resistance during culturing. This can include the activation of compensatory signaling pathways.[7]
-
Troubleshooting Step: To investigate compensatory pathway activation, perform Western blot analysis on key signaling nodes downstream of both FGFR and BET proteins (e.g., p-ERK, p-AKT, c-Myc) after treatment.
-
Mandatory Visualization
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for dose-response curve optimization and IC50/GI50 determination.
Experimental Protocols
Protocol 1: Cell Viability and Dose-Response (MTT Assay)
This protocol outlines a standard procedure for determining the dose-response curve of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete culture medium to the desired seeding density (typically 2,000-10,000 cells/well, optimized for each cell line to ensure logarithmic growth throughout the experiment).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dose range with 3-fold dilutions (e.g., 10 µM to 0.5 nM).
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and blank control wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals. Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal, four-parameter logistic fit) to determine the IC50 or GI50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: INCB054329 (Pemigatinib) In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with INCB054329, also known as pemigatinib (B609903).
Frequently Asked Questions (FAQs)
Q1: What is INCB054329?
A1: INCB054329, also known as pemigatinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3).[1][2][3] It is a bromodomain and extra-terminal (BET) inhibitor with potential antineoplastic activity.[4] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomain of BET proteins, it disrupts chromatin remodeling and the expression of certain growth-promoting genes, which can inhibit tumor cell growth.[4]
Q2: What is the mechanism of action of INCB054329?
A2: INCB054329 is a selective inhibitor of FGFR tyrosine kinases.[5] Alterations in FGFR genes can be oncogenic drivers, and by inhibiting these receptors, INCB054329 can suppress the growth of tumors with such genetic alterations.[3] It has shown efficacy in preclinical models of various cancers, including those with FGFR1, 2, or 3 alterations.[3] Additionally, as a BET inhibitor, it can regulate the expression of key survival genes.[6][7]
Q3: What are the typical pharmacokinetic characteristics of INCB054329 (pemigatinib) from clinical studies?
A3: In clinical studies, pemigatinib is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.[2] It exhibits linear pharmacokinetics, meaning that increases in dose lead to proportional increases in plasma concentration and area under the curve (AUC).[2] The steady-state terminal elimination half-life is approximately 15 hours, which is consistent with once-daily dosing.[2]
Q4: How should INCB054329 be formulated for in vivo oral administration in animal models?
A4: For oral gavage in mice, INCB054329 can be reconstituted in N,N-dimethylacetamide (DMAC) and then diluted in a 0.5% methylcellulose (B11928114) solution to a final DMAC concentration of 5%.[8][9] Another suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] A third option is a formulation of 10% DMSO in corn oil.[10] It is recommended to use the mixed solution immediately for optimal results.[11]
Troubleshooting Guide
Issue 1: Low or Variable Bioavailability/Exposure in Animal Models
Possible Cause 1: Suboptimal Formulation
-
Recommendation: INCB054329 has been successfully formulated for oral administration in preclinical studies.[8][9] If you are observing low exposure, consider preparing a fresh formulation using one of the following documented vehicles:
Possible Cause 2: Rapid Clearance
-
Background: Preclinical data suggests that INCB054329 has a high clearance in mice, resulting in a short half-life.[11][12]
-
Recommendation: If therapeutic concentrations are not being maintained, consider adjusting the dosing schedule. While clinical data supports once-daily dosing in humans due to a longer half-life,[2] more frequent administration (e.g., twice daily) may be necessary in murine models to maintain effective exposure levels.[13]
Issue 2: Difficulty in Preparing a Stable Formulation
Possible Cause: Precipitation or Phase Separation
-
Recommendation: If you observe precipitation or phase separation during the preparation of the dosing solution, gentle heating and/or sonication can be used to aid dissolution.[10] It is crucial to ensure a clear, homogenous solution before administration to ensure accurate dosing. Always prepare the formulation fresh before each use.[11]
Quantitative Data Summary
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of INCB054329 (Pemigatinib)
| Parameter | Value (Clinical - 13.5 mg QD) | Value (Preclinical - Mice) | Reference |
| Tmax (median) | ~1.5 - 2.0 hours | Not explicitly stated | [1][2] |
| Terminal Half-life (t½) | ~11 - 15 hours | Short half-life | [1][2][11][12] |
| Oral Clearance (CL/F) | ~10 - 12 L/h | High clearance | [1][2][11][14] |
| Volume of Distribution (Vd/F) | ~170 - 244 L | Moderate | [1][2][14] |
| Accumulation Ratio (AUC) | ~1.3 - 1.6 | Not explicitly stated | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Model
This protocol is a general representation based on methodologies described in the literature.[8][9][13]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 10^7 cells) resuspended in Matrigel into the dorsal flanks of immunocompromised mice (e.g., SCID or nude mice).[8][9]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., approximately 200 mm³). Randomize mice into treatment and vehicle control groups.[8][9]
-
Formulation Preparation: Prepare the INCB054329 formulation for oral gavage. A common vehicle is a 5% DMAC in 0.5% methylcellulose solution.[8][9]
-
Dosing: Administer INCB054329 or vehicle control orally at the specified dose and schedule (e.g., once or twice daily).[13]
-
Monitoring: Measure tumor volumes with electronic calipers at least twice weekly. Monitor the body weight of the animals as a measure of tolerability.[8][9]
-
Data Analysis: Calculate tumor volumes using the formula: Volume = (length × width²)/2. Compare tumor growth between treated and control groups.[8][9]
Visualizations
Caption: FGFR Signaling Pathway and the inhibitory action of INCB054329.
References
- 1. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Precision oncology targeting FGFRs: A systematic review on pre-clinical activity and clinical outcomes of pemigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics Analysis of Pemigatinib in Patients With Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: INCB054329 (Pemigatinib) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FGFR inhibitor INCB054329 (pemigatinib), with a specific focus on minimizing and managing treatment-induced thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is INCB054329 and what is its mechanism of action?
INCB054329, also known as pemigatinib (B609903), is a potent and selective oral inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[3][4] In several cancers, alterations in FGFR genes can lead to the constitutive activation of these receptors, driving tumor growth.[3][4] Pemigatinib works by binding to the ATP-binding pocket of FGFR1, 2, and 3, which inhibits their phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[1][3] This ultimately leads to decreased tumor cell proliferation and survival.[5]
Q2: Is thrombocytopenia a known side effect of INCB054329 (pemigatinib)?
Yes, thrombocytopenia (a low platelet count) is a recognized and reported adverse event in patients treated with pemigatinib. In some clinical studies, it has been identified as a dose-limiting toxicity, meaning it can be severe enough to require a reduction in the drug's dosage.[6]
Q3: What is the proposed mechanism of INCB054329-induced thrombocytopenia?
The exact mechanism is still under investigation, but evidence suggests that thrombocytopenia induced by FGFR inhibitors like pemigatinib is an on-target effect.[6] FGFRs, particularly FGFR1, are expressed on megakaryocytes and their progenitors. These receptors are involved in the complex process of megakaryopoiesis (the production of megakaryocytes) and thrombopoiesis (the formation of platelets from megakaryocytes). By inhibiting FGFR signaling, pemigatinib may interfere with the differentiation, maturation, or platelet-releasing function of megakaryocytes, leading to a decrease in circulating platelets.
Troubleshooting Guide: Managing INCB054329-Induced Thrombocytopenia in Preclinical Studies
Issue 1: Unexpectedly severe or rapid onset of thrombocytopenia in animal models.
Possible Cause:
-
Dose-dependent toxicity: Higher doses of pemigatinib are associated with a greater incidence and severity of thrombocytopenia.
-
Species-specific sensitivity: The hematopoietic system of the chosen animal model may be particularly sensitive to FGFR inhibition.
-
Off-target effects: Although pemigatinib is selective for FGFR1-3, high concentrations could potentially inhibit other kinases involved in platelet production.
Suggested Solutions:
-
Dose Titration Study: Conduct a preliminary dose-range-finding study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with platelet count reduction to establish a therapeutic window.
-
Alternative Dosing Schedules: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) which are used in clinical practice and may allow for platelet count recovery. The approved dosage for cholangiocarcinoma is 13.5 mg orally once daily for 14 days followed by 7 days off therapy, in 21-day cycles.
-
Supportive Care: In cases of severe thrombocytopenia, consider supportive care measures as you would in a clinical setting, such as platelet transfusions, though this may confound experimental results.
-
Prophylactic Measures (Exploratory): While not established for pemigatinib specifically, the use of thrombopoietin receptor agonists (TPO-RAs) is a strategy for managing chemotherapy-induced thrombocytopenia and could be explored in preclinical models. However, this would need careful consideration as it could interfere with the study of pemigatinib's direct effects.
Issue 2: Difficulty in assessing the direct impact of INCB054329 on megakaryopoiesis in vitro.
Possible Cause:
-
Suboptimal culture conditions: In vitro differentiation of megakaryocytes is a complex process requiring a specific cocktail of cytokines and growth factors.
-
Insensitive assays: The chosen endpoints for assessing megakaryocyte differentiation or function may not be sensitive enough to detect subtle drug-induced changes.
-
Cell source variability: Primary hematopoietic stem and progenitor cells (HSPCs) can have donor-to-donor variability.
Suggested Solutions:
-
Optimize In Vitro Culture System: Utilize a well-defined, serum-free culture medium supplemented with a standard cytokine cocktail for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9).
-
Multi-parameter Flow Cytometry: Employ a comprehensive panel of antibodies to assess different stages of megakaryocyte differentiation. Key markers include CD34 and CD41 for early progenitors, and CD42b and CD61 for mature megakaryocytes.
-
Colony-Forming Unit (CFU) Assays: Perform CFU-Mk assays to quantify the effect of pemigatinib on the proliferation and differentiation of megakaryocyte progenitors.
-
Proplatelet Formation Assay: Directly visualize and quantify the formation of proplatelets from mature megakaryocytes to assess the final stage of thrombopoiesis.
-
Use of a stable cell line: For initial screening, consider using a human megakaryoblastic cell line (e.g., MEG-01) that can be induced to differentiate.
Quantitative Data Summary
The following tables summarize the incidence of thrombocytopenia observed in clinical trials of pemigatinib.
Table 1: Incidence of Thrombocytopenia in the FIGHT-202 Study (All Grades)
| Cohort | Number of Patients | Incidence of Thrombocytopenia (%) |
| Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement | 34 | 12% |
Source: EOCCO, pemigatinib (Pemazyre™)
Table 2: Management of Adverse Reactions in the FIGHT-202 Study
| Management Strategy | Percentage of Patients |
| Dose Interruption | 42% |
| Dose Reduction | 14% |
| Treatment Discontinuation | 9% |
Source: EOCCO, pemigatinib (Pemazyre™)
Table 3: Recommended Dose Reductions for Adverse Reactions
| Dose Reduction Level | Pemigatinib Dose (Cholangiocarcinoma) |
| Starting Dose | 13.5 mg once daily for 14 days, then 7 days off |
| First Dose Reduction | 9 mg once daily for 14 days, then 7 days off |
| Second Dose Reduction | 4.5 mg once daily for 14 days, then 7 days off |
Source: Pemazyre® (pemigatinib) Prescribing Information
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
Objective: To assess the impact of INCB054329 on the differentiation of human hematopoietic stem/progenitor cells (HSPCs) into mature, proplatelet-forming megakaryocytes.
Methodology:
-
Isolation of HSPCs: Isolate CD34+ cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).
-
Megakaryocyte Differentiation: Culture the isolated CD34+ cells in a serum-free medium supplemented with a cytokine cocktail including thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6) for 10-12 days.
-
Drug Treatment: Introduce INCB054329 at various concentrations to the culture medium at a specific time point during differentiation (e.g., day 5 or day 8) to assess its effect on megakaryopoiesis.
-
Assessment of Megakaryocyte Differentiation:
-
Flow Cytometry: On days 7, 10, and 12, harvest cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα). Analyze the percentage of positive cells using a flow cytometer.
-
Morphological Analysis: Prepare cytospins of the cultured cells and perform May-Grünwald-Giemsa staining to observe the morphology and polyploidy of the megakaryocytes.
-
-
Proplatelet Formation Assay:
-
On day 12, re-plate the mature megakaryocytes onto a fibrinogen-coated surface.
-
After 4-6 hours, visualize and quantify the number of megakaryocytes extending proplatelets using light microscopy.
-
Protocol 2: In Vivo Mouse Model of INCB054329-Induced Thrombocytopenia
Objective: To evaluate the dose-dependent effect of INCB054329 on platelet counts and megakaryopoiesis in a murine model.
Methodology:
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6), typically 8-10 weeks old.
-
Drug Administration: Administer INCB054329 orally once daily for a specified period (e.g., 14 days). Include a vehicle control group and at least three dose levels of the compound.
-
Platelet Count Monitoring:
-
Collect peripheral blood samples from the tail vein at baseline (day 0) and at regular intervals during the treatment period (e.g., days 3, 7, 10, and 14).
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet counts.
-
-
Bone Marrow Analysis (Terminal Endpoint):
-
At the end of the treatment period, euthanize the mice and harvest the femurs and tibias.
-
Histology: Fix, embed, and section the bone marrow for Hematoxylin and Eosin (H&E) staining to assess overall cellularity and megakaryocyte morphology and number.
-
Flow Cytometry: Prepare a single-cell suspension from the bone marrow and stain for megakaryocyte markers (CD41 and CD42b) to quantify the megakaryocyte population.
-
Colony-Forming Unit (CFU) Assay: Culture bone marrow mononuclear cells in a semi-solid medium containing appropriate cytokines to enumerate the number of megakaryocyte colony-forming units (CFU-Mk).
-
Visualizations
Caption: Mechanism of action of INCB054329 (pemigatinib).
Caption: Proposed mechanism of INCB054329-induced thrombocytopenia.
Caption: In vivo experimental workflow for assessing thrombocytopenia.
References
- 1. Clinical Review - Pemigatinib (Pemazyre) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PEMAZYRE® (pemigatinib) iCCA Patient Case Studies [hcp.pemazyre.com]
- 3. Prevention and treatment of FGFR inhibitor-associated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomarker.onclive.com [biomarker.onclive.com]
(R)-INCB054329 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (R)-INCB054329. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored under appropriate conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO[1]. For stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solutions at -80°C for up to one year or at -20°C for up to one month[2]. When preparing solutions, use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound[2].
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is not soluble in water[1]. For in vivo experiments requiring aqueous formulations, a common method involves initial dissolution in an organic solvent like DMSO, followed by dilution with a vehicle containing agents such as PEG300 and Tween 80. It is recommended to use these mixed solutions immediately after preparation for optimal results[2].
Q4: What is the known stability of this compound in powder form and in solution?
A4: The solid powder of this compound is stable for up to three years when stored at -20°C[2]. In a solvent such as DMSO, stock solutions are stable for up to one year at -80°C and for one month at -20°C[2]. For aqueous-based formulations for immediate use, it is recommended to prepare them fresh on the day of the experiment[3].
Storage and Stability Data
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| Solid Powder | 0 - 4°C | Short term (days to weeks) | [1] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
| Stock Solution in Solvent | -20°C | 1 month | [2] |
Troubleshooting Guide
This guide addresses potential issues related to the degradation of this compound during experiments.
| Issue | Potential Cause | Recommended Action |
| Reduced compound activity or inconsistent results | Degradation of this compound stock solution. | - Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Improper preparation of working solutions. | - Use fresh, anhydrous DMSO for preparing stock solutions. - For aqueous formulations, prepare the solution immediately before use. - Visually inspect for any precipitation before use. | |
| Precipitation in aqueous formulations | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO is optimized for your experimental system and does not exceed tolerated levels. - Consider using co-solvents or formulating agents like PEG300 and Tween 80 to improve solubility. - Gentle warming or sonication may aid dissolution, but be cautious of potential heat-induced degradation. |
| Discoloration of the compound or solution | Potential degradation due to light exposure or oxidation. | - Store the solid compound and solutions protected from light. - Use amber vials or wrap containers in foil. - Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 70 mg/mL)[2].
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[2].
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. A typical protocol involves the following steps:
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature for a defined period.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound or a solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Quantify the amount of remaining this compound and detect the formation of any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting experimental inconsistencies.
Caption: Potential degradation routes of this compound.
References
Technical Support Center: Validating Antibody Specificity for INCB054329 Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity against the targets of INCB054329.
Introduction to INCB054329
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its primary targets are BRD2, BRD3, and BRD4.[2][3] INCB054329 binds to the acetylated lysine (B10760008) recognition motifs within the bromodomains of these proteins, preventing their interaction with acetylated histones.[2] This action disrupts chromatin remodeling and leads to the downregulation of key oncogenes and signaling pathways involved in cell proliferation and survival, such as c-MYC and the IL-6/JAK/STAT pathway.[1][4]
Quantitative Data: INCB054329 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of INCB054329 against the bromodomains of various BET proteins.
| Target Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 44[5] |
| BD2 | 5[5] | |
| BRD3 | BD1 | 9[5] |
| BD2 | 1[5] | |
| BRD4 | BD1 | 28[5] |
| BD2 | 3[5] | |
| BRDT | BD1 | 119[5] |
| BD2 | 63[5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of INCB054329 and its effect on downstream signaling.
Caption: Mechanism of INCB054329 action and its impact on the IL-6/JAK/STAT pathway.
Frequently Asked Questions (FAQs)
Q1: Which antibodies are critical for validating the on-target effects of INCB054329?
A1: To validate the on-target effects of INCB054329, you will need highly specific antibodies against its primary targets (BRD2, BRD3, BRD4) and key downstream regulated proteins such as c-MYC, IL-6 Receptor (IL-6R), and phosphorylated STAT3 (p-STAT3).
Q2: How can I be sure my antibody is specific to its intended target?
A2: Antibody specificity should be confirmed using multiple validation strategies. The gold standard is to test the antibody in a biological system where the target protein is absent, such as in knockout/knockdown cells or tissues.[6] Comparing the signal in wild-type versus knockdown/knockout samples by Western Blot is a robust method. Additionally, observing a single band at the correct molecular weight in a Western Blot is a good initial indicator of specificity.[7]
Q3: My Western blot for BRD4 shows multiple bands. What could be the issue?
A3: Multiple bands on a Western blot can be due to several factors. BRD4 has different isoforms which may appear at different molecular weights (e.g., ~152 kDa and ~80 kDa).[8] Alternatively, you may be observing non-specific binding of the primary or secondary antibody, or protein degradation.[9] To troubleshoot, ensure you are using a validated antibody, optimize your antibody concentrations, use appropriate blocking buffers, and include protease inhibitors in your sample preparation.[10][11]
Q4: I am seeing a very weak or no signal in my Chromatin Immunoprecipitation (ChIP) experiment for BRD4. What should I do?
A4: A weak or no signal in a ChIP experiment can be caused by several issues.[12][13][14] First, ensure your anti-BRD4 antibody is validated for ChIP applications.[13][14] Other potential causes include insufficient cross-linking, over-sonication of chromatin (which can destroy epitopes), or inefficient immunoprecipitation.[12][15] Optimize your cross-linking time and sonication conditions. Also, ensure you are using a sufficient amount of antibody and starting cellular material.[13][15]
Q5: How can I validate my antibody for immunohistochemistry (IHC) to detect c-MYC expression changes upon INCB054329 treatment?
A5: For IHC validation, it's crucial to use appropriate positive and negative controls.[16] Tonsil tissue is a good positive control for c-MYC, as it shows a distinct nuclear staining pattern in a subset of lymphocytes.[16] A negative control would be a tissue known not to express c-MYC, or a slide stained without the primary antibody to check for secondary antibody non-specific binding. You can also use cell lines with known high and low c-MYC expression. The antibody should show the expected subcellular localization (nuclear for c-MYC).[16]
Troubleshooting Guides
Western Blot Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Inactive primary or secondary antibody.- Insufficient protein loaded.- Poor transfer of protein to the membrane. | - Use a new aliquot of antibody; ensure proper storage.[10]- Increase the amount of protein loaded.[11]- Confirm transfer with Ponceau S staining.[9] |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing. | - Titrate primary and secondary antibody concentrations.[10]- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[11]- Increase the number and duration of wash steps.[17] |
| Non-Specific Bands | - Primary antibody is not specific.- Protein degradation.- Secondary antibody cross-reactivity. | - Validate the primary antibody using siRNA knockdown.[6]- Add protease inhibitors to lysis buffer.[9]- Use a secondary antibody that is pre-adsorbed against the species of your sample. |
Chromatin Immunoprecipitation (ChIP) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Yield | - Insufficient starting material.- Inefficient cell lysis or chromatin shearing.- Over-cross-linking masking the epitope. | - Increase the number of cells used.[13][14]- Optimize lysis and sonication conditions.[12][15]- Reduce formaldehyde (B43269) cross-linking time.[12][15] |
| High Background in No-Antibody Control | - Non-specific binding to beads.- Contaminated reagents.- Incomplete chromatin shearing. | - Pre-clear the chromatin with beads before immunoprecipitation.[13]- Use fresh, filtered buffers.[13]- Ensure chromatin is sheared to 200-1000 bp fragments.[13][15] |
Experimental Protocols & Workflows
Antibody Validation Workflow using siRNA Knockdown
Caption: Workflow for validating antibody specificity using siRNA-mediated knockdown.
Detailed Protocol: siRNA-Mediated Knockdown for BRD4 Antibody Validation
-
Cell Seeding: 24 hours prior to transfection, seed your cells of interest in a 6-well plate to achieve 30-50% confluency at the time of transfection.[18][19]
-
siRNA Complex Formation:
-
In one tube, dilute 20-30 pmol of BRD4-targeting siRNA (a pool of 3-4 siRNAs is recommended) in 100 µL of Opti-MEM medium.[18]
-
In a separate tube, dilute a non-targeting (scrambled) control siRNA similarly.
-
In another set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[18][19]
-
-
Transfection: Add the siRNA-lipid complexes to the appropriate wells of the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[18]
-
Western Blot Analysis:
-
Harvest the cells and prepare protein lysates.
-
Perform SDS-PAGE and Western blotting with your anti-BRD4 antibody.
-
A successful validation will show a significant reduction in the BRD4 band in the lane with the BRD4-targeting siRNA compared to the non-targeting control lane.[6]
-
Chromatin Immunoprecipitation (ChIP) Protocol for BRD4
Objective: To determine the occupancy of BRD4 at specific gene promoters (e.g., c-MYC) and assess the displacement by INCB054329.
-
Cell Treatment and Cross-linking:
-
Treat cells with either DMSO (vehicle control) or INCB054329 for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-20 minutes at room temperature.[20]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.[20]
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.[21]
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enriched DNA using qPCR with primers specific for the promoter region of a known BRD4 target gene (e.g., c-MYC). A decrease in signal in the INCB054329-treated sample compared to the control indicates displacement of BRD4 from the promoter.
-
Flow Cytometry Protocol for Cell Surface IL-6R
Objective: To measure the change in cell surface IL-6 Receptor (IL-6R) expression following treatment with INCB054329.
-
Cell Treatment: Treat cells (e.g., U266 or MM1.S multiple myeloma cell lines) with a dose range of INCB054329 or DMSO for 48 hours.
-
Cell Staining:
-
Data Acquisition:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in buffer and acquire data on a flow cytometer.[25]
-
-
Analysis:
-
Analyze the data using flow cytometry software. A decrease in the mean fluorescence intensity (MFI) in INCB054329-treated cells compared to control cells indicates a reduction in cell surface IL-6R expression.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation by Western Blot SOP #012 [protocols.io]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 13. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-techne.com [bio-techne.com]
- 23. Usefulness of flow cytometric detection of cell surface interleukin-6 receptors in human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Flow cytometric detection of receptors for interleukin-6 on bone marrow and peripheral blood cells of humans and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Il6r antibody flow cytometry | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Gene Expression Analysis Post-INCB054329 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists analyzing gene expression data following treatment with the BET inhibitor INCB054329.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for INCB054329 that influences gene expression?
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. It functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, which prevents their interaction with acetylated histones[1]. This disruption of chromatin remodeling leads to the transcriptional repression of BET target genes, many of which are involved in cell cycle progression, DNA repair, and oncogenesis[3]. A key target that is commonly downregulated is the proto-oncogene c-MYC[4][5].
Q2: I'm not seeing the expected downregulation of c-MYC in my RNA-seq/qPCR data after INCB054329 treatment. What could be the issue?
Several factors could contribute to this observation:
-
Suboptimal Drug Concentration or Treatment Duration: Ensure you have performed a dose-response and time-course experiment to determine the optimal concentration and duration of INCB054329 treatment for your specific cell line.
-
Cell Line Specificity: The response to BET inhibitors can be cell-type specific. Confirm that your cell line is known to be sensitive to BET inhibition.
-
Incorrect Normalization Strategy: A global shift in transcription caused by INCB054329 may require a careful selection of normalization methods. See the troubleshooting guide below for more details.
-
RNA Quality: Degraded or poor-quality RNA can lead to inaccurate quantification of gene expression. Always assess RNA integrity (e.g., using RIN scores) before proceeding with downstream applications.
Q3: Are there other key signaling pathways affected by INCB054329 that I should investigate?
Yes, beyond c-MYC, INCB054329 has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway[4][6]. It achieves this by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to its reduced expression and diminished signaling through STAT3[4][6]. In the context of t(4;14)-rearranged multiple myeloma, INCB054329 can also decrease the expression of FGFR3 and NSD2[6].
Troubleshooting Guide: Normalizing Gene Expression Data
A common challenge after treatment with a global transcriptional regulator like INCB054329 is the appropriate normalization of gene expression data.
| Issue | Potential Cause | Recommended Solution |
| Global Downregulation of Gene Expression | INCB054329 can cause a widespread decrease in transcription, which can skew normalization based on total RNA content or a small set of housekeeping genes. | Employ normalization strategies that are robust to global changes in transcription. For RNA-seq, methods like TMM (Trimmed Mean of M-values), RLE (Relative Log Expression), or scaling to a set of spike-in controls are recommended. For qPCR, it is crucial to validate a panel of housekeeping genes to ensure their expression is not affected by INCB054329 treatment in your experimental system. |
| Inconsistent Results Between Replicates | This could stem from technical variability in cell culture, drug treatment, RNA extraction, or the gene expression assay itself. | Ensure consistent cell seeding densities, treatment conditions, and RNA isolation procedures. For qPCR, use a master mix to minimize pipetting errors. For RNA-seq, prepare libraries from high-quality RNA and ensure sufficient sequencing depth. |
| Unexpected Upregulation of Certain Genes | While INCB054329 is primarily a transcriptional repressor, some genes may be indirectly upregulated as a cellular response to treatment. | Analyze these upregulated genes for enrichment in specific pathways (e.g., stress response, apoptosis) to gain insights into the cellular response to INCB054329. Consider investigating potential resistance mechanisms. |
Experimental Protocols
RNA Isolation and Quality Control
-
Cell Lysis: After treatment with INCB054329 or vehicle control, wash cells with ice-cold PBS and lyse directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a buffer from a column-based RNA extraction kit).
-
RNA Extraction: Isolate total RNA according to the manufacturer's protocol for your chosen method. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Assessment: Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for downstream applications like RNA-seq.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Primer Design and Validation: Design primers specific to your target and reference genes. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90% and 110% is acceptable.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. It is critical to use the geometric mean of at least two validated housekeeping genes for normalization.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of INCB054329.
Caption: Troubleshooting workflow for gene expression analysis.
References
- 1. Incb054329 | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-INCB054329 Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (R)-INCB054329 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2] It binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, preventing their interaction with acetylated histones.[2] This action disrupts chromatin remodeling and leads to the transcriptional repression of key oncogenes, such as c-MYC.[3] Additionally, this compound has been shown to be a selective kinase inhibitor of FGFR1, 2, and 3.[1]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary pathway affected is the BET-mediated transcriptional activation of oncogenes. By inhibiting BET proteins, this compound downregulates the expression of critical genes for cancer cell proliferation and survival, most notably c-MYC. Additionally, studies have shown that it can suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor.[3][4][5] It has also been reported to reduce the efficiency of homologous recombination (HR) DNA repair by decreasing the expression of BRCA1 and RAD51.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in fresh DMSO to prepare a stock solution.[1] For example, a 70 mg/mL stock solution in DMSO is possible.[1] It is important to use fresh DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations in vehicles like PEG300, Tween80, and ddH2O, or corn oil may be required and should be prepared fresh for optimal results.[1] Store stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting Step: Ensure that this compound is completely dissolved in the final culture medium. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: The anti-proliferative activity of this compound can vary significantly between different cell lines.[1][3] It is crucial to determine the GI50 (50% growth inhibition) for your specific cell line. Refer to the table below for reported GI50 values in various hematologic cancer cell lines.
-
-
Possible Cause 3: Assay Duration.
Problem 2: No significant downregulation of the target protein (e.g., c-MYC) is observed in Western blot analysis.
-
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Troubleshooting Step: Perform a time-course and dose-response experiment to determine the optimal conditions for observing target protein downregulation. For example, c-MYC protein levels can be suppressed after just 3 hours of treatment.[3]
-
-
Possible Cause 2: Poor Antibody Quality.
-
Troubleshooting Step: Validate your primary antibody for the target protein using a positive control (e.g., a cell line known to express high levels of the protein) and a negative control.
-
-
Possible Cause 3: Protein Stability.
-
Troubleshooting Step: c-MYC is a protein with a short half-life. Ensure that your cell lysis and sample preparation procedures are rapid and include protease inhibitors to prevent protein degradation.
-
Problem 3: Difficulty in interpreting Chromatin Immunoprecipitation (ChIP) results.
-
Possible Cause 1: Inefficient Immunoprecipitation.
-
Possible Cause 2: Inappropriate Primer Design.
-
Troubleshooting Step: Design primers that specifically amplify the promoter region of your target gene where BET protein binding is expected. Include a negative control primer set for a gene region not expected to be bound by BET proteins.[7]
-
-
Possible Cause 3: Cross-linking Issues.
-
Troubleshooting Step: Optimize the formaldehyde (B43269) cross-linking time and quenching conditions. Insufficient cross-linking will result in a weak signal, while over-cross-linking can mask epitopes and reduce immunoprecipitation efficiency.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / GI50 (nM) | Assay Type |
| Bromodomains | ||
| BRD2-BD1 | 44 | Biochemical Assay |
| BRD2-BD2 | 5 | Biochemical Assay |
| BRD3-BD1 | 9 | Biochemical Assay |
| BRD3-BD2 | 1 | Biochemical Assay |
| BRD4-BD1 | 28 | Biochemical Assay |
| BRD4-BD2 | 3 | Biochemical Assay |
| BRDT-BD1 | 119 | Biochemical Assay |
| BRDT-BD2 | 63 | Biochemical Assay |
| Hematologic Cancer Cell Lines | Median GI50: 152 (Range: 26-5000) | Cell Growth Inhibition |
| Normal T-cells (IL-2 stimulated) | 2,435 | Cell Growth Inhibition |
Data sourced from Selleck Chemicals product page.[1]
Experimental Protocols
1. Western Blotting for c-MYC Downregulation
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO vehicle control for 3 to 48 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-MYC overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.[7]
2. Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
-
Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a specific time at room temperature. Quench the reaction with glycine.[7]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C. Purify the DNA.[7]
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., IL6R) and a negative control region. Express the results as fold enrichment over IgG control or as a percentage of input.[3]
Visualizations
Caption: Mechanism of action of this compound on BET protein-mediated transcription.
Caption: A general experimental workflow for evaluating this compound efficacy.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-INCB054329 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the BET inhibitor, (R)-INCB054329.
Frequently Asked Questions: Solvents & Stock Solutions
Q1: What is the recommended solvent for preparing a stock solution of this compound?
The recommended and most commonly used solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use a high-purity, anhydrous grade of DMSO, as the compound's solubility can be significantly reduced by absorbed moisture.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits high solubility in DMSO and ethanol, but it is poorly soluble in water. All quantitative solubility data is summarized in Table 1.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[3] | 287.06 mM[3] | Use fresh, anhydrous DMSO for best results.[1] |
| 70 mg/mL[1] | 200.94 mM[1] | ||
| Ethanol | 70 mg/mL[1] | 200.94 mM | |
| Water | < 1 mg/mL[1] | Insoluble |
Molecular Weight of this compound: 348.36 g/mol .[4]
Q3: My this compound stock solution in DMSO precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer or medium. To prevent precipitation, you should:
-
Perform Stepwise Dilutions: Avoid adding the concentrated DMSO stock directly into the final volume of aqueous solution. Instead, perform one or more intermediate dilution steps in your assay buffer or medium.
-
Ensure Rapid Mixing: Vortex or invert the tube immediately after adding the compound to the aqueous solution to facilitate rapid dispersion.
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experiment, with 0.1% being preferable, to minimize both solubility issues and potential solvent-induced cellular toxicity.[5]
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO used in your drug treatment groups.[2]
Q4: Are there established formulations for in vivo experiments?
Yes, due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. These typically involve a mixture of solvents and excipients to create a stable suspension or solution. Several examples are provided in Table 2.
Table 2: Example In Vivo Formulations for this compound
| Formulation Components | Composition | Final Concentration | Reference |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
| DMSO, PEG300, Tween80, ddH₂O | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.5 mg/mL (from a 70 mg/mL DMSO stock) | [1] |
Frequently Asked Questions: Buffers for In Vitro Assays
Q5: What buffer should I use for a biochemical assay with this compound, such as a BRD4 binding assay?
While specific publications on this compound may not detail the exact buffer composition, standard buffers for BET inhibitor biochemical assays like AlphaScreen or TR-FRET are well-established. These typically contain a buffering agent, salt, and a non-ionic detergent to prevent non-specific binding. See Table 3 for a recommended starting point.
Table 3: Recommended Buffer Conditions for Biochemical Assays
| Assay Type | Buffering Agent | Salt | Detergent | Other Additives | Reference |
| Fluorescence Polarization | 50 mM HEPES, pH 7.5 | 150 mM NaCl | 0.01% (w/v) Tween-20 | - | [6] |
| AlphaScreen / AlphaLISA | 15 mM HEPES, pH 7.5 | 150 mM NaCl | 0.01% Tween-20 | BSA may be included as a blocking agent. | [7] |
| General BRD Assay | 3x BRD Assay Buffer* | - | - | Components not specified, used for dilution. | [8] |
*Note: Commercial assay kits often provide proprietary, pre-formulated buffers. Always consult the manufacturer's protocol.
Q6: What is the appropriate vehicle control for cell-based assays?
For cell-based assays, the vehicle should be the solvent used to dissolve this compound, diluted to the same final concentration used in the experimental conditions. In most cases, this will be 0.01% to 0.1% DMSO in cell culture medium.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 348.36 g/mol ), you will need 3.48 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder into a sterile, conical microcentrifuge tube.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 10-15 minutes or gently warm the solution to 37°C until all solid is dissolved.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
Protocol 2: General Procedure for Dosing Cells in a 96-Well Plate
-
Prepare Intermediate Dilution: Prepare a 100X or 1000X working solution of this compound by diluting your DMSO stock solution into complete cell culture medium. For example, to achieve a final concentration of 100 nM, you could prepare a 10 µM (100X) working solution.
-
Seed Cells: Plate your cells in a 96-well plate at the desired density in, for example, 99 µL of medium per well, and allow them to adhere overnight.
-
Add Compound: Add 1 µL of your 100X working solution (or vehicle control) to the appropriate wells to reach the final desired concentration. This addition results in a final DMSO concentration of 0.1% (assuming the 100X stock was made from a 10% DMSO intermediate, which is not recommended; it's best to dilute directly from the high-concentration stock into media).
-
Incubate: Gently mix the plate and return it to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
Visual Guides and Workflows
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for preparing this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. INCB054329 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 11. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to (R)-INCB054329 and Other BET Inhibitors for Researchers
This guide provides a detailed comparison of the bromodomain and extra-terminal (BET) inhibitor (R)-INCB054329 with the well-characterized BET inhibitor JQ1 and other emerging alternatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound vs. JQ1: A Head-to-Head Comparison
This compound and JQ1 are both potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical regulators of gene transcription.[1] Inhibition of these proteins has shown significant therapeutic potential in various cancers and inflammatory diseases. While both molecules target the same protein family, they exhibit distinct profiles in terms of binding affinity, cellular potency, and pharmacokinetics.
Mechanism of Action
Both this compound and JQ1 are competitive inhibitors that bind to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[1][2] This prevents the recruitment of transcriptional machinery and leads to the downregulation of key oncogenes such as MYC.[3][4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and JQ1. It is important to note that the data has been compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: Inhibitory Concentration (IC50) Against BET Bromodomains
| Compound | BRD2-BD1 (nM) | BRD2-BD2 (nM) | BRD3-BD1 (nM) | BRD3-BD2 (nM) | BRD4-BD1 (nM) | BRD4-BD2 (nM) | BRDT-BD1 (nM) | BRDT-BD2 (nM) |
| This compound | 44 | 5 | 9 | 1 | 28 | 3 | 119 | 63 |
| JQ1 | - | - | - | - | 77 | 33 | - | - |
Data for this compound from Selleck Chemicals. Data for JQ1 from Filippakopoulos et al., 2010.
Table 2: Cellular Potency (GI50) in Hematologic Cancer Cell Lines
| Compound | Cell Line Panel | Median GI50 (nM) | GI50 Range (nM) |
| This compound | 32 hematologic cancer cell lines | 152 | 26 - 5000 |
| JQ1 | Various hematologic cancer cell lines | Not reported as a single median value across a large panel in the searched literature. IC50 values for specific cell lines are available but not directly comparable to the panel data for INCB054329. |
Data for this compound from Stubbs et al., 2018.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Multiple Myeloma (KMS-12-BM, MM1.S) | 3-100 mg/kg, oral, b.i.d. | Efficacious and well-tolerated, suppressed c-MYC.[5] |
| JQ1 | NUT Midline Carcinoma | 50 mg/kg, daily | Tumor regression and improved survival. |
| Pancreatic Ductal Adenocarcinoma | 50 mg/kg, daily | Suppressed tumor growth.[5] | |
| Cholangiocarcinoma | 50 mg/kg, i.p., daily | Suppressed tumor growth.[6] |
Pharmacokinetic Profiles
A key differentiator between this compound and JQ1 is their pharmacokinetic profiles. This compound is characterized by higher clearance and a shorter half-life. In contrast, JQ1 has a longer half-life.[7] These differences can have significant implications for dosing schedules and potential toxicities in a clinical setting.
Broader Comparison with Other BET Inhibitors
Beyond JQ1, a number of other BET inhibitors have been developed, each with potentially unique properties.
-
I-BET762 (GSK525762A): A potent and specific BET inhibitor that has shown efficacy in preclinical models of prostate cancer and acute myeloid leukemia.[1]
-
OTX015 (Birabresib): Has demonstrated antitumor activity in preclinical models of pediatric ependymoma and has been evaluated in clinical trials for various hematologic malignancies and solid tumors.[6]
-
PROTACs (Proteolysis-Targeting Chimeras): A newer class of molecules that, instead of just inhibiting BET proteins, lead to their degradation. This approach may offer enhanced potency and a more sustained biological effect compared to traditional inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a BET inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., cancer cell line)
-
Complete growth medium
-
BET inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the BET inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the binding of BET proteins to specific genomic regions and how this is affected by inhibitor treatment.
Materials:
-
Cells treated with BET inhibitor or vehicle
-
Formaldehyde (B43269) (1% final concentration for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody against the target BET protein (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei and shear chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody against the target BET protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin complexes from the beads and reverse the crosslinks by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or genome-wide by ChIP-sequencing.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a BET inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
BET inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse. Cells may be mixed with Matrigel to promote tumor formation.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer the BET inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the inhibitor.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Pemigatinib (INCB054828): A Comparative Efficacy Guide for Targeted Cancer Therapy
An Objective Analysis of Pemigatinib's Performance Across Cholangiocarcinoma, Urothelial Carcinoma, and Myeloid/Lymphoid Neoplasms
Introduction
Pemigatinib (B609903), a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, has emerged as a significant targeted therapy for cancers harboring FGFR genetic alterations. This guide provides a comprehensive comparison of the efficacy of pemigatinib (also known as INCB054828) across three distinct cancer types: cholangiocarcinoma (CCA), urothelial carcinoma (UC), and myeloid/lymphoid neoplasms (MLNs). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the drug's performance, supported by experimental data from key clinical trials.
It is important to distinguish Pemigatinib (INCB054828), an FGFR inhibitor, from INCB054329, a preclinical Bromodomain and Extra-Terminal (BET) inhibitor. While both were developed by Incyte, their mechanisms of action and clinical development statuses are distinct. This guide focuses exclusively on the clinical data available for Pemigatinib.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Pemigatinib functions as a kinase inhibitor targeting FGFR1, FGFR2, and FGFR3.[1] In healthy cells, FGFRs play a crucial role in cell proliferation, differentiation, and survival.[2] However, in certain cancers, genetic alterations such as fusions, rearrangements, and amplifications can lead to constitutive activation of FGFR signaling, driving tumor growth.[2][3] Pemigatinib competitively binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1][2] This inhibition ultimately leads to decreased tumor cell proliferation and survival.[4]
Comparative Efficacy Data
The clinical efficacy of pemigatinib has been evaluated in a series of "FIGHT" clinical trials. The following tables summarize the key efficacy data from these studies across cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.
Table 1: Efficacy of Pemigatinib in Cholangiocarcinoma (FIGHT-202 Trial)
Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or rearrangement.
| Efficacy Endpoint | Patients with FGFR2 Fusion/Rearrangement (n=107) |
| Objective Response Rate (ORR) | 36% (95% CI: 27%-45%)[5] |
| Complete Response (CR) | 2.8%[5] |
| Partial Response (PR) | 33%[6] |
| Disease Control Rate (DCR) | Not explicitly reported, but stable disease was a best response in 44.7% of an initial cohort[7] |
| Median Duration of Response (DOR) | 9.1 months (95% CI: 6.0-14.5)[6][8] |
| Median Progression-Free Survival (PFS) | 7.0 months (95% CI: 6.1-10.5)[9] |
| Median Overall Survival (OS) | 17.5 months (95% CI: 14.4-22.9)[9] |
CI: Confidence Interval
Table 2: Efficacy of Pemigatinib in Urothelial Carcinoma (FIGHT-201 Trial)
Previously treated, unresectable or metastatic urothelial carcinoma with FGFR3 mutations or fusions/rearrangements.
| Efficacy Endpoint | Cohort A - Continuous Dosing (n=101) | Cohort A - Intermittent Dosing (n=103) |
| Objective Response Rate (ORR) | 17.8% (95% CI: 10.9%-26.7%)[10] | 23.3% (95% CI: 15.5%-32.7%)[10] |
| Median Duration of Response (DOR) | 6.2 months (95% CI: 4.1-8.3)[10] | 6.2 months (95% CI: 4.6-8.0)[10] |
| Median Progression-Free Survival (PFS) | 4.0 months (95% CI: 3.5-4.2)[10] | 4.3 months (95% CI: 3.9-6.1)[10] |
| Median Overall Survival (OS) | 6.8 months (95% CI: 5.3-9.1)[10] | 8.9 months (95% CI: 7.5-15.2)[10] |
CI: Confidence Interval
Table 3: Efficacy of Pemigatinib in Myeloid/Lymphoid Neoplasms (FIGHT-203 Trial)
Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.
| Efficacy Endpoint | Efficacy Evaluable Patients (n=28) |
| Complete Response (CR) Rate | |
| Chronic Phase in Marrow ± EMD (n=18) | 78% (95% CI: 52%-94%)[11] |
| Blast Phase in Marrow ± EMD (n=4) | 50% (2 patients)[11] |
| EMD Only (n=3) | 33% (1 patient)[11] |
| Complete Cytogenetic Response (CCyR) Rate | 79% (95% CI: 59%-92%)[11] |
| Median Time to CR | 104 days (range: 44-435)[11] |
| Median Duration of CR | Not Reached[11] |
CI: Confidence Interval; EMD: Extramedullary Disease
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
FIGHT-202: Cholangiocarcinoma
-
Study Design: A multicenter, open-label, single-arm, phase 2 study (NCT02924376).[9]
-
Patient Population: Patients aged 18 years or older with previously treated, advanced/metastatic cholangiocarcinoma.[9] Patients were enrolled into one of three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), or Cohort C (no FGF/FGFR alterations).[9]
-
Intervention: Patients received 13.5 mg of pemigatinib orally once daily for 14 consecutive days, followed by a 7-day break, in 21-day cycles.[5][9] Treatment continued until disease progression or unacceptable toxicity.[9]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee using RECIST v1.1 criteria.[9]
-
Secondary Endpoints: Secondary endpoints included ORR in Cohorts B and C, duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[12]
FIGHT-201: Urothelial Carcinoma
-
Study Design: An open-label, single-arm, phase 2 multicenter study (NCT02872714).[10][13]
-
Patient Population: Patients aged 18 years or older with previously treated, unresectable or metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements (Cohort A) or other FGF/FGFR alterations (Cohort B).[10]
-
Intervention: Patients in Cohort A received pemigatinib 13.5 mg once daily, either continuously or intermittently (2 weeks on, 1 week off), until disease progression or unacceptable toxicity.[10]
-
Primary Endpoint: The primary endpoint was the centrally confirmed objective response rate (ORR) as per RECIST v1.1 in the continuous dosing cohort (A-CD).[10]
-
Secondary Endpoints: Secondary endpoints included ORR in the intermittent dosing cohort (A-ID) and Cohort B, duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[10]
FIGHT-203: Myeloid/Lymphoid Neoplasms
-
Study Design: A multicenter, open-label, single-arm, phase 2 trial (NCT03011372).[11]
-
Patient Population: Adult patients with relapsed or refractory myeloid/lymphoid neoplasms with a documented FGFR1 rearrangement.[11] Eligible patients were either not candidates for or had relapsed after allogeneic hematopoietic stem cell transplantation (allo-HSCT) or other disease-modifying therapies.[11]
-
Intervention: Pemigatinib was administered orally at a dose of 13.5 mg once daily. The dosing schedule was initially intermittent (2 weeks on, 1 week off) and later amended to a continuous schedule.[14][15] Treatment continued until disease progression, unacceptable toxicity, or until patients could receive allo-HSCT.[11]
-
Primary Endpoint: The primary endpoint was the complete response (CR) rate, established based on response criteria relevant to the morphologic disease type.[11][14]
-
Secondary Endpoints: Secondary endpoints included complete cytogenetic response (CCyR) rate, duration of CR, and safety.[14]
Conclusion
Pemigatinib has demonstrated significant clinical activity in patients with advanced malignancies harboring specific FGFR alterations. The efficacy varies across different cancer types, with particularly high response rates observed in myeloid/lymphoid neoplasms with FGFR1 rearrangements and durable responses in cholangiocarcinoma with FGFR2 fusions or rearrangements. In urothelial carcinoma with FGFR3 alterations, the response rates were more modest. These findings underscore the importance of molecular profiling to identify patients most likely to benefit from this targeted therapy. The data presented in this guide provide a foundation for further research and clinical development aimed at optimizing the use of pemigatinib and other FGFR inhibitors in oncology.
References
- 1. What is Pemigatinib used for? [synapse.patsnap.com]
- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 3. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 5. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 7. onclive.com [onclive.com]
- 8. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | Value-Based Cancer Care [valuebasedcancer.com]
- 9. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemigatinib for metastatic or surgically unresectable urothelial carcinoma with FGF/FGFR genomic alterations: final results from FIGHT-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement - ecancer [ecancer.org]
- 12. gioncologynow.com [gioncologynow.com]
- 13. bcan.org [bcan.org]
- 14. library.ehaweb.org [library.ehaweb.org]
- 15. Study Shows Pemigatinib Activity in Treatment of Myeloid or Lymphoid Neoplasms With FGFR1 Rearrangement - The ASCO Post [ascopost.com]
A Comparative Guide to (R)-INCB054329 (Pemigatinib) for Cholangiocarcinoma with FGFR2 Alterations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-INCB054329, also known as pemigatinib (B609903), with alternative therapies for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions or rearrangements. The information is compiled from clinical trial data and is intended to support research and drug development efforts.
Executive Summary
Pemigatinib is a selective inhibitor of FGFR1, 2, and 3, that has demonstrated significant clinical activity in patients with cholangiocarcinoma and FGFR2 fusions or rearrangements. This targeted therapy offers a valuable alternative to standard chemotherapy. This guide will delve into the clinical trial results of pemigatinib and compare them with other FGFR inhibitors, namely futibatinib (B611163) and infigratinib (B612010), as well as the standard-of-care chemotherapy regimen of gemcitabine (B846) plus cisplatin (B142131).
Comparative Efficacy of Targeted Therapies
The following table summarizes the key efficacy outcomes from pivotal clinical trials of pemigatinib and its main competitors in the treatment of previously treated, advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. It is important to note that these data are from separate, single-arm trials, and direct cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.
| Treatment | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Pemigatinib | FIGHT-202 | Previously treated, unresectable advanced/metastatic CCA with FGFR2 fusions/rearrangements | 37%[1][2][3] | 9.1[1][3] | 7.0[1][3] | 17.5[1][2][3] |
| Futibatinib | FOENIX-CCA2 | Previously treated, unresectable/metastatic iCCA with FGFR2 fusions/rearrangements | 41.7% | 9.5 - 9.7 | 8.9 - 9.0 | 20.0 - 21.7 |
| Infigratinib* | Phase 2 (NCT02150967) | Previously treated, unresectable advanced/metastatic CCA with FGFR2 fusions/rearrangements | 23.1%[4] | 5.0[4] | 7.3[4] | 12.2[4] |
*Note: The FDA approval for infigratinib for this indication was withdrawn in May 2024 due to difficulties in recruiting for the confirmatory trial.[5]
Comparison with Standard Chemotherapy
Standard-of-care chemotherapy for advanced cholangiocarcinoma has historically been a combination of gemcitabine and cisplatin. The landmark ABC-02 trial established this regimen as the first-line standard of care. However, this trial did not specifically report outcomes for the subgroup of patients with FGFR2 fusions or rearrangements.[6][7] Retrospective analyses have provided some insights into the efficacy of gemcitabine and cisplatin in this specific patient population.
| Treatment | Study Type | Patient Population | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Gemcitabine + Cisplatin | Retrospective Analysis | First-line treatment of iCCA with FGFR2 fusions/rearrangements | 5.5 | 31.3 |
| Gemcitabine + Cisplatin | Pooled post hoc analysis of ABC-01, -02, -03 trials | First-line treatment of iCCA (molecularly unselected) | 8.4 | 15.4[8] |
It is crucial to recognize the limitations of comparing data from a prospective, single-arm targeted therapy trial in a second-line or later setting with retrospective data from first-line chemotherapy in a molecularly defined subgroup. A prospective, randomized controlled trial, FIGHT-302, is currently underway to directly compare first-line pemigatinib with gemcitabine plus cisplatin in patients with cholangiocarcinoma and FGFR2 rearrangements.[5]
Safety and Tolerability Profile
The safety profiles of the FGFR inhibitors are broadly similar, with class-specific adverse events being common.
| Adverse Event | Pemigatinib (FIGHT-202) | Futibatinib (FOENIX-CCA2) | Infigratinib (Phase 2) |
| Most Common (Any Grade) | Hyperphosphatemia (58.5%), alopecia (49.7%), diarrhea (47.6%)[1][3] | Hyperphosphatemia (85%), alopecia (33%), dry mouth (30%) | Hyperphosphatemia (76.9%), stomatitis (54.6%), fatigue (39.8%)[4] |
| Grade ≥3 Treatment-Related | Stomatitis (14.8%), hyponatremia (13.0%), hypophosphatemia (13.0%)[4] | Hyperphosphatemia (30%) | Stomatitis (14.8%), hyponatremia (13.0%), hypophosphatemia (13.0%)[4] |
| Treatment Discontinuation due to AEs | 10.2%[1][3] | 6% | Not explicitly reported in the same format |
Hyperphosphatemia is a known on-target effect of FGFR inhibition and is typically managed with phosphate (B84403) binders and dietary restrictions.[9] Ocular toxicities, such as dry eye and retinal pigment epithelial detachment, are also important risks associated with pemigatinib and other FGFR inhibitors that require regular ophthalmologic monitoring.[10]
Experimental Protocols
FIGHT-202 (Pemigatinib)
-
Study Design: A phase 2, open-label, single-arm, multicenter study.[1][11]
-
Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGFR2 gene fusions or rearrangements (Cohort A), other FGF/FGFR alterations (Cohort B), or no FGF/FGFR alterations (Cohort C).[1][3][11]
-
Intervention: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[3][11]
-
Primary Endpoint: Objective Response Rate (ORR) in Cohort A, assessed by an independent review committee according to RECIST v1.1.[3]
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[3]
FOENIX-CCA2 (Futibatinib)
-
Study Design: A phase 2, open-label, single-arm, multicenter study.[12][13]
-
Patient Population: Patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.[12][13]
-
Primary Endpoint: ORR based on independent central radiology review.[12][13]
-
Secondary Endpoints: Disease control rate, DOR, and safety.[14]
Infigratinib Phase 2 Trial (NCT02150967)
-
Study Design: A multicenter, open-label, single-arm phase 2 trial.[4]
-
Patient Population: Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[4]
-
Intervention: Infigratinib 12_5 mg orally once daily for 21 consecutive days followed by 7 days off therapy in 28-day cycles.[4]
-
Primary Endpoint: ORR.[4]
-
Secondary Endpoints: PFS, disease control rate, OS, and safety.[4]
Visualizations
FGFR Signaling Pathway and Mechanism of Action of Pemigatinib
Caption: FGFR2 signaling pathway and the inhibitory action of Pemigatinib.
Experimental Workflow for the FIGHT-202 Clinical Trial
Caption: Workflow of the FIGHT-202 clinical trial.
Logical Relationship of Treatment Options for Advanced Cholangiocarcinoma
Caption: Treatment pathway for advanced cholangiocarcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. gioncologynow.com [gioncologynow.com]
- 4. FDA Approves Infigratinib for Advanced/Metastatic Cholangiocarcinoma With FGFR2 Rearrangements - Oncology Data Advisor [oncdata.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Precision Medicine Targeting FGFR2 Genomic Alterations in Advanced Cholangiocarcinoma: Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced biliary tract cancer: clinical outcomes with ABC-02 regimen and analysis of prognostic factors in a tertiary care center in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pemigatinib (Pemazyre) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PEMAZYRE® (pemigatinib) Dosing & Administration [hcp.pemazyre.com]
- 11. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 12. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. ascopubs.org [ascopubs.org]
- 14. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
Decoding INCB054329: A Comparative Guide to Cross-Resistance for the FGFR Inhibitor Pemigatinib and a Structurally Distinct BET Inhibitor
Cambridge, MA – The investigational compound designation INCB054329 has been associated with two distinct clinical-stage molecules: pemigatinib (B609903), a potent and selective fibroblast growth factor receptor (FGFR) inhibitor, and a structurally different bromodomain and extra-terminal domain (BET) protein inhibitor. This guide provides a comprehensive comparison of the cross-resistance profiles of both entities, offering researchers, scientists, and drug development professionals a clear overview of their respective mechanisms of resistance and potential combination strategies, supported by experimental data.
Section 1: INCB054329 as Pemigatinib (FGFR Inhibitor)
Pemigatinib (brand name Pemazyre) is an FDA-approved selective inhibitor of FGFR isoforms 1, 2, and 3. It has demonstrated significant clinical activity in patients with tumors harboring FGFR alterations, particularly in cholangiocarcinoma. However, as with other targeted therapies, acquired resistance can limit the duration of response.
Cross-Resistance Profile of Pemigatinib
Resistance to pemigatinib can be categorized into on-target and off-target mechanisms.
On-Target Resistance: FGFR Kinase Domain Mutations
Secondary mutations in the FGFR kinase domain are a common mechanism of acquired resistance to pemigatinib. These mutations can interfere with drug binding and reduce its inhibitory activity. The most frequently observed resistance mutations occur at the gatekeeper residue (V564 in FGFR2) and the molecular brake residue (N550 in FGFR2).
| FGFR Isoform | Mutation | Pemigatinib IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| FGFR1 | Wild-Type | 0.2 | - | [1] |
| FGFR1 | V561M | 149 | ~745 | [1] |
| FGFR2 | Wild-Type | 1.2 | - | [1] |
| FGFR2 | V564I | 7 | ~4.7 | [1] |
| FGFR2 | V564F | 263 | ~219 | [1] |
| FGFR3 | Wild-Type | 1.4 | - | [1] |
| FGFR3 | V555M | 107 | ~76 | [1] |
Off-Target Resistance: Bypass Signaling Pathway Activation
Tumor cells can develop resistance to FGFR inhibition by activating alternative signaling pathways to maintain proliferation and survival. These bypass mechanisms can lead to cross-resistance to pemigatinib without direct alterations in the FGFR gene. Key bypass pathways include:
-
EGFR Signaling: Upregulation of EGFR signaling has been implicated in resistance to FGFR inhibitors.
-
MET Signaling: Activation of the MET receptor tyrosine kinase pathway can confer resistance.
-
PI3K/AKT/mTOR Signaling: Aberrant activation of this pathway downstream of other receptor tyrosine kinases can bypass the effects of FGFR blockade.
-
MAPK Pathway Reactivation: Sustained activation of the MAPK pathway through various mechanisms can also lead to resistance.
Overcoming Resistance and Synergistic Combinations
Understanding these resistance mechanisms opens avenues for combination therapies. A notable example is the synergy observed between pemigatinib and KRAS G12C inhibitors in mesenchymal-like non-small cell lung cancer (NSCLC).
Pemigatinib and KRAS G12C Inhibitors
In KRAS G12C-mutant cancers with a mesenchymal phenotype, resistance to KRAS G12C inhibitors can be driven by a feedback activation of FGFR1 signaling. Pemigatinib can overcome this resistance by inhibiting FGFR1.
| Cell Line | Combination | Bliss Synergy Score |
| LU99 (NSCLC) | AMG 510 + Pemigatinib | High |
| SW837 (Colon) | AMG 510 + Pemigatinib | Minimal |
This synergistic effect is particularly pronounced in mesenchymal-like cell lines, as indicated by high Bliss synergy scores.[2][3][4]
Experimental Protocols
Kinase Activity Inhibition Assay for Pemigatinib
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of pemigatinib against wild-type and mutant FGFR kinases.
-
Methodology: Recombinant wild-type and mutant FGFR1, FGFR2, and FGFR3 kinase domains are used. The kinase activity is measured using a radiometric assay with [γ-33P]ATP or a non-radiometric assay that detects ADP production. The inhibitor (pemigatinib) is serially diluted and incubated with the kinase and substrate. The amount of phosphorylated substrate or ADP produced is quantified to determine the IC50 value.[1]
Cellular Proliferation Assay
-
Objective: To assess the effect of pemigatinib on the proliferation of cells expressing wild-type or mutant FGFRs.
-
Methodology: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express various FGFR fusion proteins (wild-type or mutant). These cells are then cultured in the absence of IL-3 but in the presence of FGF ligand to drive proliferation through the engineered FGFR. Cells are treated with increasing concentrations of pemigatinib for 72 hours. Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo). IC50 values are calculated from the dose-response curves.[1]
Drug Combination Synergy Analysis
-
Objective: To evaluate the synergistic effect of combining pemigatinib with a KRAS G12C inhibitor.
-
Methodology: KRAS G12C mutant cancer cell lines (e.g., LU99) are plated in 384-well plates. The cells are treated with a matrix of concentrations of pemigatinib and a KRAS G12C inhibitor (e.g., AMG 510) for 5 days. Cell viability is measured using an appropriate assay. The synergy between the two drugs is quantified using the Bliss independence model, which compares the observed growth inhibition to the expected inhibition if the drugs were acting independently.[2][3]
Signaling Pathway and Resistance Diagrams
Section 2: INCB054329 as a BET Inhibitor
The designation INCB054329 also refers to a potent, selective, pan-BET bromodomain inhibitor. This molecule targets the BD1 and BD2 domains of BRD2, BRD3, and BRD4, which are epigenetic readers that regulate the transcription of key oncogenes like c-MYC.
Cross-Resistance and Synergistic Interactions of BET Inhibitor INCB054329
The development of resistance to BET inhibitors is an area of active investigation. However, a more immediate clinical strategy is to leverage the vulnerabilities created by BET inhibition to achieve synergistic effects with other anticancer agents.
INCB054329 and PARP Inhibitors
In homologous recombination (HR)-proficient ovarian cancer, which is typically resistant to PARP inhibitors, INCB054329 can induce a state of "BRCAness." By downregulating the expression of HR proteins like BRCA1 and RAD51, INCB054329 sensitizes these cancer cells to PARP inhibitors such as olaparib.
INCB054329 and JAK Inhibitors
In multiple myeloma, INCB054329 has been shown to suppress the interleukin-6 (IL-6) receptor (IL6R) and disrupt the JAK/STAT signaling pathway. This creates a vulnerability that can be exploited by combining INCB054329 with JAK inhibitors like ruxolitinib, leading to synergistic anti-tumor activity.[5][6][7]
INCB054329 and MEK Inhibitors
In colorectal cancer models, strong synergy has been observed between INCB054329 and MEK inhibitors. The combination synergistically blocks the expression of c-Myc and inhibits the MEK/ERK signaling pathway.[8]
Quantitative Data for BET Inhibitor INCB054329
| Assay Type | Target/Cell Line | INCB054329 IC50/GI50 | Reference |
| Biochemical Assay | BRD2-BD1 | 44 nM | [9] |
| Biochemical Assay | BRD2-BD2 | 5 nM | [9] |
| Biochemical Assay | BRD3-BD1 | 9 nM | [9] |
| Biochemical Assay | BRD3-BD2 | 1 nM | [9] |
| Biochemical Assay | BRD4-BD1 | 28 nM | [9] |
| Biochemical Assay | BRD4-BD2 | 3 nM | [9] |
| Growth Inhibition | Hematologic Cancer Cell Lines (median) | 152 nM | [5][10] |
| Growth Inhibition | Colon Cancer Cell Lines (sensitive) | < 500 nM | [8] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
-
Objective: To assess the effect of INCB054329, alone or in combination, on the growth of cancer cells.
-
Methodology: Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are seeded in 96-well plates. After 24 hours, cells are treated with INCB054329, a PARP inhibitor (e.g., olaparib), or the combination for a specified period (e.g., 72 hours). The cells are then fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.[11]
Western Blot Analysis for Protein Expression
-
Objective: To measure the effect of INCB054329 on the expression of target proteins (e.g., BRCA1, RAD51, c-Myc, IL6R).
-
Methodology: Cells are treated with INCB054329 for the desired time. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[11]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of INCB054329 as a single agent or in combination in a preclinical animal model.
-
Methodology: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intraperitoneally injected with human cancer cells (e.g., SKOV-3 for ovarian cancer, INA-6 for multiple myeloma). Once tumors are established, the mice are randomized into treatment groups: vehicle control, INCB054329 alone, the combination drug alone, or the combination of both drugs. Drugs are administered via an appropriate route (e.g., oral gavage). Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target proteins).[11]
Signaling Pathway and Synergy Diagrams
Conclusion
The designation INCB054329 refers to two distinct therapeutic agents with different mechanisms of action and, consequently, different cross-resistance profiles. Pemigatinib, an FGFR inhibitor, faces resistance primarily through on-target FGFR mutations and bypass signaling pathway activation. Combination strategies, such as with KRAS G12C inhibitors, can overcome some of these resistance mechanisms. The BET inhibitor INCB054329, on the other hand, shows promise in overcoming resistance to other targeted agents by modulating the transcription of key genes involved in DNA repair and oncogenic signaling pathways. Its synergistic activity with PARP inhibitors and JAK inhibitors highlights its potential in combination therapies for various cancers. Clear differentiation between these two molecules is crucial for the precise interpretation of preclinical and clinical data and for the design of effective therapeutic strategies.
References
- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer | PLOS One [journals.plos.org]
- 3. The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. INCB054329 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 11. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (R)-INCB054329 in Patient-Derived Xenograft Models: A Guide for Researchers
In the landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a comparative analysis of the preclinical efficacy of (R)-INCB054329, a potent BET inhibitor, in patient-derived xenograft (PDX) models, benchmarked against other notable BET inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to inform future preclinical and clinical research.
Mechanism of Action: Targeting Transcriptional Dysregulation in Cancer
This compound, also known as INCB054329, is a selective inhibitor of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in chromatin remodeling and the transcriptional activation of key oncogenes.[1] By competitively binding to the acetylated lysine-binding pockets of BET bromodomains, this compound disrupts this interaction.[1][2] This leads to the downregulation of critical cancer-driving genes, including the proto-oncogene c-MYC, as well as FGFR3 and NSD2/MMSET/WHSC1, thereby inhibiting tumor cell growth, proliferation, and survival.[3][4] Furthermore, INCB054329 has been shown to suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor.[3]
dot
Caption: Mechanism of Action of this compound.
Efficacy of this compound in Ovarian Cancer Patient-Derived Xenografts
A key study investigated the efficacy of this compound in a PDX model of homologous recombination (HR)-proficient ovarian cancer, a subtype with generally poorer outcomes and resistance to PARP inhibitors.[3][5] In this model, this compound was evaluated both as a single agent and in combination with the PARP inhibitor olaparib (B1684210).
| Drug | PDX Model | Dosage | Treatment Duration | Efficacy Metric | Result |
| This compound | Ovarian Cancer (HR-proficient) | 25 mg/kg, PO, BID | 4 weeks | Ascites Volume & Tumor Weight | Treatment with olaparib, but not INCB054329 alone, led to significant tumor growth inhibition compared to vehicle. The combination of INCB054329 and olaparib resulted in significantly smaller tumors compared to vehicle or either drug alone.[3] |
Comparative Efficacy of BET Inhibitors in Various PDX Models
To provide a broader context for the efficacy of this compound, this section summarizes the performance of other notable BET inhibitors in different PDX models.
| Drug | PDX Model | Dosage | Treatment Duration | Efficacy Metric | Result |
| JQ1 | Cholangiocarcinoma | 50 mg/kg, IP, Daily | 20 days | Tumor Growth Suppression | Suppressed tumor growth in 2 of 3 PDX models.[6] Associated with a 5-fold decrease in c-Myc RNA.[6] |
| OTX015 (Birabresib) | Malignant Pleural Mesothelioma | Not Specified | Not Specified | Tumor Growth Delay | Caused a significant delay in tumor growth. Was the most effective agent in 1 of 3 PDX models.[7] |
| ABBV-075 (Mivebresib) | Acute Myeloid Leukemia (AML) | ≤0.5 mg/kg | Not Specified | Inhibition of Bone Marrow Blasts | >60% inhibition of bone marrow blasts in 6 PDX models.[6] |
Experimental Protocols
Ovarian Cancer PDX Model with this compound
-
Model Establishment: Patient-derived xenograft tumors from a previously characterized model of HR-proficient ovarian cancer were used. P4 generation tumors were injected intraperitoneally into NSG mice.[3]
-
Drug Administration: Two weeks after tumor engraftment, mice were randomized into four treatment groups: vehicle, this compound (25 mg/kg, orally, twice daily), olaparib (100 mg/kg, orally, once daily), and the combination of both drugs. Treatment was administered for four weeks.[3]
-
Efficacy Assessment: At the end of the treatment period, mice were sacrificed, and the volume of abdominal ascites and the weight of harvested abdominal tumors were measured as indices of tumor burden.[3]
dot
Caption: Ovarian Cancer PDX Experimental Workflow.
Cholangiocarcinoma PDX Model with JQ1
-
Model Establishment: Patient-derived xenograft models of cholangiocarcinoma were established from primary human tumor specimens.[6]
-
Drug Administration: Mice bearing established tumors were treated with JQ1 at a dose of 50 mg/kg via intraperitoneal injection daily for 20 days.[6]
-
Efficacy Assessment: Tumor growth was monitored throughout the treatment period.[6] At the end of the study, tumors were harvested for pharmacodynamic analysis, including measurement of c-Myc RNA levels.[6]
dot
Caption: Cholangiocarcinoma PDX Experimental Workflow.
Discussion and Future Directions
The preclinical data from patient-derived xenograft models demonstrate that this compound has notable anti-tumor activity, particularly in combination with other targeted agents like PARP inhibitors in HR-proficient ovarian cancer. When compared to other BET inhibitors such as JQ1, OTX015, and ABBV-075, this compound shows a comparable mechanism of action centered on the downregulation of key oncogenic transcription factors.
The efficacy of BET inhibitors appears to be context-dependent, with varying degrees of single-agent and combination activity across different cancer types and specific PDX models. The data for ABBV-075 in AML PDX models highlights the potential for significant monotherapy efficacy in hematologic malignancies. In solid tumors, such as the ovarian and mesothelioma models, the trend suggests that combination strategies may be more effective in achieving robust tumor regression.
For future research, it will be crucial to conduct head-to-head studies of different BET inhibitors within the same PDX models to allow for a more direct and definitive comparison of their potency and efficacy. Furthermore, the identification of predictive biomarkers of response to specific BET inhibitors will be essential for guiding their clinical development and ensuring that these promising epigenetic therapies reach the patients who are most likely to benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329: A Comparative Analysis of Single-Agent and Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant anti-neoplastic activity in a variety of preclinical cancer models. This guide provides a comprehensive comparison of INCB054329 as a monotherapy versus its use in combination with other targeted agents, supported by experimental data. The information presented herein is intended to inform ongoing research and drug development efforts in oncology.
Executive Summary
INCB054329 functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, thereby disrupting chromatin remodeling and the transcription of key oncogenes such as c-MYC.[1] While showing promise as a single agent, preclinical studies have revealed that the therapeutic efficacy of INCB054329 can be significantly enhanced when combined with other targeted therapies. This guide will delve into the preclinical data supporting the combination of INCB054329 with PARP inhibitors in ovarian cancer and with JAK and FGFR inhibitors in multiple myeloma.
Single-Agent Activity of INCB054329
As a monotherapy, INCB054329 has demonstrated broad antiproliferative activity across a panel of hematologic cancer cell lines.[2][3] A first-in-human Phase 1/2 clinical trial (NCT02431260) was initiated to evaluate INCB054329 as a monotherapy in patients with advanced malignancies. However, the study was terminated due to high interpatient pharmacokinetic variability.[4][5][6][7][8]
Combination Therapy with INCB054329
The true potential of INCB054329 may lie in its ability to be rationally combined with other targeted agents to overcome resistance and enhance anti-tumor activity.
INCB054329 and PARP Inhibitors: A Synergistic Approach in Ovarian Cancer
In preclinical models of homologous recombination (HR)-proficient ovarian cancer, a setting where PARP inhibitors are largely ineffective as single agents, the combination of INCB054329 with the PARP inhibitor olaparib (B1684210) has shown significant synergy.[9][10]
Mechanism of Synergy: INCB054329 downregulates the expression of key HR genes, such as BRCA1 and RAD51, effectively inducing a "BRCAness" phenotype in HR-proficient cells. This sensitization to PARP inhibition leads to increased DNA damage and apoptosis.[9][10]
Quantitative Data:
| Treatment Group | Tumor Growth Inhibition (SKOV-3 Xenograft) | Reference |
| Vehicle | - | [9] |
| INCB054329 (25 mg/kg, PO, BID) | Modest | [9] |
| Olaparib (100 mg/kg, PO, QD) | Significant | [9] |
| INCB054329 + Olaparib | Significantly greater than either agent alone | [9] |
INCB054329 in Combination with JAK and FGFR Inhibitors in Multiple Myeloma
Preclinical studies in multiple myeloma have highlighted the potential of combining INCB054329 with inhibitors of the JAK-STAT and FGFR signaling pathways.[2][11]
Mechanism of Synergy: INCB054329 has been shown to decrease the expression of the IL-6 receptor (IL6R), thereby sensitizing myeloma cells to JAK inhibitors like ruxolitinib (B1666119).[2] Additionally, in t(4;14)-rearranged myeloma cell lines, INCB054329 suppresses the expression of the oncogene FGFR3, leading to sensitization to FGFR inhibitors.[2]
Quantitative Data:
-
INCB054329 and JAK Inhibitor (Ruxolitinib) in Myeloma: The combination of INCB054329 and ruxolitinib resulted in synergistic inhibition of myeloma cell growth both in vitro and in vivo.[2][3]
-
INCB054329 and FGFR Inhibitor (INCB054828) in t(4;14)+ Myeloma: In an OPM-2 xenograft model (t(4;14)-positive), the combination of INCB054329 and an FGFR inhibitor led to a significantly greater decrease in tumor volume compared to either agent alone.[2]
Experimental Protocols
Cell Viability Assays
Cell viability was assessed after 72 hours of incubation with serial dilutions of INCB054329 as a single agent or in combination with other inhibitors.[2][3] The CellTiter-Glo Luminescent Cell Viability Assay (Promega) was used to measure ATP levels, which correlate with the number of viable cells.[2][3]
In Vivo Xenograft Studies
Female nude mice were subcutaneously injected with cancer cells (e.g., SKOV-3 for ovarian cancer, OPM-2 for multiple myeloma).[2][9] Once tumors reached a specified volume, mice were randomized into treatment groups and treated with vehicle, INCB054329 alone, the combination drug alone, or the combination of both.[9][12] Tumor volumes were measured regularly using calipers.[12]
Chromatin Immunoprecipitation (ChIP)
ChIP assays were performed to determine the binding of BRD4 to specific gene promoters. Chromatin was isolated from cells treated with INCB054329 or DMSO.[2][3] Antibodies against BRD4 were used to immunoprecipitate protein-DNA complexes, and the associated DNA was quantified by qPCR.[2][3]
Conclusion
The preclinical data strongly suggest that while INCB054329 has single-agent activity, its therapeutic potential is significantly amplified when used in rational combination therapies. By targeting key oncogenic pathways and inducing vulnerabilities to other targeted agents, INCB054329 represents a promising component for future cancer treatment regimens. Further clinical investigation into these combination strategies is warranted to translate these preclinical findings into patient benefit.
References
- 1. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
(R)-INCB054329: A Comparative Guide to BET Bromodomain Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain and extra-terminal (BET) family inhibitor (R)-INCB054329 with other notable BET inhibitors. The following sections detail the specificity of these compounds for the individual bromodomains of the BET family (BRD2, BRD3, and BRD4), supported by experimental data.
Introduction to BET Bromodomains and Their Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] Each of these proteins contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing downstream transcriptional activation.[2] These inhibitors can be classified based on their selectivity profile:
-
Pan-BET inhibitors: Bind to both BD1 and BD2 of all BET family members with similar affinity.
-
BD1-selective inhibitors: Show preferential binding to the first bromodomain (BD1) across the BET family.
-
BD2-selective inhibitors: Exhibit higher affinity for the second bromodomain (BD2) of BET proteins.
This guide focuses on the specificity of this compound in comparison to other well-characterized BET inhibitors.
Quantitative Comparison of BET Inhibitor Specificity
The following tables summarize the in vitro binding affinities (IC50 and Kd values) of this compound and other BET inhibitors for the individual bromodomains of BRD2, BRD3, BRD4, and BRDT. Lower values indicate higher potency.
Table 1: Pan-BET Inhibitors
| Compound | Target Bromodomain | IC50 (nM) | Kd (nM) |
| This compound | BRD2-BD1 | 44[3][4] | |
| BRD2-BD2 | 5[3][4] | ||
| BRD3-BD1 | 9[3][4] | ||
| BRD3-BD2 | 1[3][4] | ||
| BRD4-BD1 | 28[3][4] | ||
| BRD4-BD2 | 3[3][4] | ||
| BRDT-BD1 | 119[3][4] | ||
| BRDT-BD2 | 63[3][4] | ||
| (+)-JQ1 | BRD4-BD1 | ~50[5] | |
| BRD4-BD2 | ~90[5] | ||
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 10-19 (EC50)[6][7] | |
| BRD2, BRD3, BRD4 | 92-112[6][8] | ||
| I-BET762 (Molibresib) | BET Bromodomains | 32.5-42.5[9][10] | 50.5-61.3[9][10] |
Table 2: BD1- and BD2-Selective BET Inhibitors
| Compound | Target Bromodomain | IC50 (nM) | Kd (nM) | Selectivity |
| GSK778 (BD1-selective) | BRD2-BD1 | 75[11] | >40-fold for BD1 vs BD2 | |
| BRD3-BD1 | 41[11][12] | >29-fold for BD1 vs BD2 | ||
| BRD4-BD1 | 41[11][12] | >142-fold for BD1 vs BD2 | ||
| BRDT-BD1 | 143[11][12] | >122-fold for BD1 vs BD2 | ||
| GSK046 (BD2-selective) | BRD2-BD2 | 264[13][14][15] | 35 | >6-fold for BD2 vs BD1 |
| BRD3-BD2 | 98[13][14][15] | 32 | >65-fold for BD2 vs BD1 | |
| BRD4-BD2 | 49[13][14][15] | 9 | >84-fold for BD2 vs BD1 | |
| BRDT-BD2 | 214[13][14][15] | 15 | >164-fold for BD2 vs BD1 | |
| ABBV-744 (BD2-selective) | BRD4-BD2 | >100-fold for BD2 vs BD1[16] |
Experimental Protocols
The data presented in this guide were generated using various biophysical and biochemical assays. Below are detailed methodologies for three key experimental approaches used to determine BET inhibitor specificity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is widely used for high-throughput screening of inhibitors.[1]
-
Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Terbium-labeled anti-GST antibody) bound to a GST-tagged BET bromodomain and an acceptor fluorophore (e.g., a dye-labeled streptavidin) bound to a biotinylated acetylated histone peptide. Inhibition of the bromodomain-histone interaction by a compound like this compound disrupts FRET, leading to a decrease in the acceptor signal.[1]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.[17]
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Prepare a mixture of the GST-tagged BET bromodomain protein and the terbium-labeled anti-GST antibody.
-
Prepare a mixture of the biotinylated histone H4 peptide and the dye-labeled acceptor.
-
-
Procedure (384-well plate format):
-
Dispense 2 µL of the inhibitor dilution or vehicle (DMSO) into the wells.
-
Add 4 µL of the BET bromodomain/donor antibody mixture and incubate to allow for inhibitor binding.
-
Add 4 µL of the histone peptide/acceptor mixture.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Read the plate on a TR-FRET-enabled plate reader, with excitation at ~340 nm and emission measured at two wavelengths (for donor and acceptor).
-
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.
AlphaScreen® Assay
This is another proximity-based assay that relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought close together.[18]
-
Principle: A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain is bound to anti-GST antibody-coated acceptor beads. When the bromodomain and histone peptide interact, the beads are brought into proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor disrupts this interaction, leading to a loss of signal.
-
Methodology:
-
A biotinylated acetylated histone H4 peptide is incubated with a GST-tagged BET bromodomain protein in the presence of varying concentrations of the test inhibitor or a DMSO vehicle control.
-
Anti-GST acceptor beads are added, which bind to the GST tag on the bromodomain.
-
Streptavidin-coated donor beads are then added, which bind to the biotinylated histone peptide.
-
The plate is incubated in the dark to allow for bead association.
-
The AlphaScreen signal is read at 520-620 nm.
-
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][20][21]
-
Principle: A solution of the inhibitor is titrated into a solution containing the BET bromodomain protein. The heat released or absorbed upon binding is measured. As the protein becomes saturated, the heat change per injection diminishes.
-
Sample Preparation:
-
The protein and inhibitor solutions should be prepared in the same buffer to minimize heats of dilution.
-
The protein concentration in the sample cell is typically in the range of 10-100 µM.
-
The inhibitor concentration in the syringe should be 10-20 times that of the protein concentration.[22]
-
-
Procedure:
-
A series of small injections of the inhibitor solution are made into the protein solution in the sample cell.
-
The heat change after each injection is measured relative to a reference cell.
-
The titration continues until the protein is saturated with the inhibitor.
-
-
Data Analysis: The integrated heat data are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, and ΔH).[22]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of BET protein inhibition and a typical experimental workflow for characterizing the specificity of a BET inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. OTX 015 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 16. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Reproducibility of (R)-INCB054329 Findings: A Comparative Guide
An objective analysis of the consistent and variable findings on the BET inhibitor (R)-INCB054329 across different research laboratories, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide to its preclinical and clinical performance.
This compound, a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, has been the subject of numerous investigations to evaluate its therapeutic potential in various malignancies. This guide synthesizes data from multiple preclinical and clinical studies to assess the reproducibility of findings related to its mechanism of action, anti-tumor activity, and safety profile.
Mechanism of Action: A Consistent Picture
Across multiple independent studies, the fundamental mechanism of action of this compound has been consistently reported. As a BET inhibitor, it functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1]. This competitive binding displaces BET proteins from chromatin, thereby disrupting the transcriptional regulation of key oncogenes and cell cycle regulators[1][2].
A central and highly reproducible finding is the downregulation of the MYC oncogene, a critical driver in many cancers, upon treatment with INCB054329[3][4]. This effect has been observed in various hematologic and solid tumor models. The inhibition of BET proteins by INCB054329 prevents the recruitment of transcriptional machinery to the MYC promoter and enhancer regions, leading to decreased MYC expression. This, in turn, results in cell cycle arrest, primarily in the G1 phase, and induction of apoptosis[5][6].
The signaling pathway illustrating this mechanism is depicted below:
Preclinical Efficacy: Broadly Reproducible with Some Variability
The anti-proliferative activity of INCB054329 has been demonstrated across a wide range of hematologic and solid tumor cell lines in studies conducted by different research groups. While the overall finding of efficacy is consistent, the precise potency, as measured by IC50 or GI50 values, can show some variation. This is expected and can be attributed to differences in experimental protocols, such as cell culture conditions and assay duration.
| Cell Line | Cancer Type | Reported GI50 (nM) - Lab A[5] | Reported GI50 (nM) - Lab B[4] |
| MM.1S | Multiple Myeloma | ~150 | ~100-200 |
| OPM-2 | Multiple Myeloma | Not Reported | ~100-200 |
| INA-6 | Multiple Myeloma | Not Reported | ~100-200 |
| KMS-12-BM | Multiple Myeloma | ~100 | Not Reported |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Reported | Potent Inhibition |
| WILL-2 | Double-Hit Lymphoma | Not Reported | Potent Inhibition |
Note: The table presents approximate values as reported in the respective publications. Direct comparison is challenging due to potential differences in experimental setups.
In vivo studies using xenograft models have also consistently shown that oral administration of INCB054329 leads to tumor growth inhibition in various hematologic cancer models, including multiple myeloma and diffuse large B-cell lymphoma[4][5][6]. The anti-tumor activity in these models was often correlated with the reduction of MYC levels in the tumors[3].
A study by Wilson et al. (2018) further expanded the preclinical investigation of INCB054329 to ovarian cancer models. Their findings, which showed that INCB054329 can reduce homologous recombination efficiency and sensitize ovarian cancer cells to PARP inhibitors, have been published by a research group at Vanderbilt University Medical Center in collaboration with Incyte Corporation, suggesting a degree of inter-laboratory validation of its broader potential[2][7].
The general workflow for assessing the in vitro and in vivo efficacy of INCB054329 is outlined below:
Clinical Findings: Phase 1/2 Study Insights
The first-in-human phase 1/2 study of INCB054329 (NCT02431260) provided crucial data on its safety, pharmacokinetics (PK), and preliminary efficacy in patients with advanced malignancies[3][8][9]. The findings from this multi-center trial represent a consolidation of data from various clinical sites.
Key Reproducible Clinical Observations:
-
Pharmacokinetics: A consistent finding was the short terminal elimination half-life of INCB054329 (approximately 2-5 hours)[3][8][9]. However, high interpatient variability in drug exposure was also a notable and reproducible observation[3][8][9].
-
Safety and Tolerability: Thrombocytopenia was consistently identified as the most common treatment-related adverse event and the primary dose-limiting toxicity[8][9]. This is considered an on-target effect of BET inhibition and has been observed with other BET inhibitors as well.
-
Preliminary Efficacy: The study demonstrated preliminary anti-tumor activity, with some patients achieving stable disease and one partial response reported in a patient with non-small cell lung cancer[8][9].
Experimental Protocols
To ensure the reproducibility of experimental findings, adherence to detailed and standardized protocols is crucial. Below are key aspects of methodologies cited in the reviewed literature.
Cell-Based Assays:
-
Cell Lines: A variety of hematologic and solid tumor cell lines have been used, including MM.1S, OPM-2, INA-6, KMS-12-BM, Pfeiffer, and WILL-2[4][5][6].
-
Proliferation Assays: Growth inhibition is typically measured after 72 hours of continuous exposure to the compound using assays such as Sulforhodamine B (SRB) or CellTiter-Glo.
-
Mechanism of Action Studies: Western blotting is commonly used to assess the levels of key proteins like c-MYC, and flow cytometry is employed for cell cycle analysis.
In Vivo Xenograft Models:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for subcutaneous or orthotopic implantation of human cancer cell lines.
-
Drug Administration: INCB054329 is administered orally, often on a continuous daily or twice-daily schedule.
-
Efficacy Endpoints: Tumor growth inhibition is the primary efficacy endpoint, measured by regular caliper measurements of tumor volume. Pharmacodynamic markers, such as MYC expression in tumor tissue, are also assessed.
Conclusion
The available data from multiple research laboratories and a multi-center clinical trial demonstrate a good degree of reproducibility for the core findings related to this compound. The fundamental mechanism of action as a BET inhibitor that downregulates MYC is well-established and consistent across studies. Preclinical efficacy in relevant cancer models is also a reproducible finding, although specific potency values can vary due to methodological differences. Clinical data provides a consistent picture of the pharmacokinetic profile and the on-target toxicity of thrombocytopenia.
For researchers and drug developers, this body of evidence provides a solid foundation for further investigation of this compound. Future studies should continue to employ and report detailed experimental protocols to ensure the continued high standard of reproducibility in the evaluation of this and other therapeutic agents. The consistent finding of high interpatient pharmacokinetic variability in the clinical setting warrants further investigation to identify potential predictive biomarkers for personalized dosing strategies.
References
- 1. Facebook [cancer.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
INCB054329: A Comparative Analysis of In Vitro and In Vivo Activity
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription.[1] Its activity has been demonstrated in various preclinical models, showing a strong correlation between its effects in laboratory assays and in living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo performance of INCB054329, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Analysis of INCB054329 Activity
The efficacy of INCB054329 has been quantified through various in vitro and in vivo studies. The tables below summarize the key findings, offering a clear comparison of its performance across different assays and models.
In Vitro Activity: Biochemical and Cellular Assays
INCB054329 demonstrates potent inhibition of BET bromodomains and significant anti-proliferative activity against a range of hematologic cancer cell lines.
| Target/Assay | IC50/GI50 (nM) | Cell Lines/Conditions | Reference |
| Biochemical Assays (IC50) | |||
| BRD2-BD1 | 44 | AlphaScreen Assay | [2] |
| BRD2-BD2 | 5 | AlphaScreen Assay | [2] |
| BRD3-BD1 | 9 | AlphaScreen Assay | [2] |
| BRD3-BD2 | 1 | AlphaScreen Assay | [2] |
| BRD4-BD1 | 28 | AlphaScreen Assay | [2] |
| BRD4-BD2 | 3 | AlphaScreen Assay | [2] |
| BRDT-BD1 | 119 | AlphaScreen Assay | [2] |
| BRDT-BD2 | 63 | AlphaScreen Assay | [2] |
| Cellular Assays (GI50) | |||
| Hematologic Cancer Cell Lines (Median) | 152 (Range: 26-5000) | Panel of 32 cell lines including Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, and Multiple Myeloma. | [2] |
| Multiple Myeloma Cell Lines | < 200 | In vitro treatment of various Multiple Myeloma (MM) cell lines. | [3] |
| IL-2 Stimulated T-cells (from normal donors) | 2435 | Ex vivo stimulation with IL-2. | [2] |
In Vivo Activity: Xenograft Models
Oral administration of INCB054329 has been shown to inhibit tumor growth in multiple xenograft models of hematologic cancers.
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| MM1.S | Multiple Myeloma | Oral administration | Inhibition of tumor growth correlated with a reduction in c-MYC levels. | [2][3] |
| KMS-12-BM | Multiple Myeloma | Oral administration | Efficacious and well-tolerated at exposures that suppressed c-MYC. | [2] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Oral administration (single agent) | Inhibition of tumor growth. | [4][5] |
| WILL-2 | Diffuse Large B-cell Lymphoma | Oral administration (single agent) | Inhibition of tumor growth. | [4][5] |
| SKOV-3 | Ovarian Cancer | 25 mg/kg PO twice daily for 3 weeks | Combination with olaparib (B1684210) significantly reduced tumor growth. | [6] |
Signaling Pathway and Experimental Workflow
The activity of INCB054329 is rooted in its ability to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes like c-MYC.
Caption: INCB054329 inhibits BET proteins, downregulating c-MYC and inducing cell cycle arrest and apoptosis.
The journey from identifying a compound's in vitro potential to confirming its in vivo efficacy follows a structured workflow.
Caption: Experimental workflow from initial in vitro screening to in vivo validation of INCB054329.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for key assays used to evaluate INCB054329.
Bromodomain-Binding Assay (AlphaScreen)
This assay quantifies the ability of INCB054329 to inhibit the binding of BET bromodomains to acetylated histone peptides.
-
Reagents: Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT), biotinylated tetra-acetylated histone H4 peptide, streptavidin-coated donor beads, and glutathione-coated acceptor beads.
-
Procedure:
-
Add the BET bromodomain protein, biotinylated histone H4 peptide, and INCB054329 at various concentrations to a 384-well plate.
-
Incubate the mixture to allow for binding.
-
Add the donor and acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The signal generated is proportional to the amount of binding. IC50 values are calculated by fitting the dose-response curve.
Cell Viability Assay
This assay measures the effect of INCB054329 on the proliferation of cancer cell lines.
-
Cell Seeding: Plate hematologic cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of INCB054329 for 72 hours.
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Western Blotting for c-MYC Expression
This technique is used to detect changes in the protein levels of c-MYC following treatment with INCB054329.
-
Cell Lysis: Treat cells with INCB054329 for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for c-MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system. The intensity of the band corresponds to the amount of c-MYC protein.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of INCB054329 in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MM1.S multiple myeloma cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer INCB054329 (or vehicle control) to the mice, typically via oral gavage, according to the specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals throughout the study. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze biomarkers, such as c-MYC protein levels, to confirm the drug's mechanism of action in vivo.[3]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Biomarkers of Response to (R)-INCB054329 (Pemigatinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-INCB054329 (pemigatinib) with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. It includes an objective analysis of performance based on experimental and clinical data, detailed methodologies for biomarker detection, and visualizations of key biological pathways and workflows.
Introduction to Pemigatinib (B609903) this compound
Pemigatinib, marketed as Pemazyre®, is a potent and selective oral small-molecule inhibitor of FGFR isoforms 1, 2, and 3.[1][2][3] In normal cellular processes, FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), trigger critical downstream signaling pathways like RAS/MAPK and PI3K/AKT, which regulate cell proliferation, differentiation, and survival.[4] In several cancers, genetic alterations such as gene fusions, rearrangements, amplifications, or mutations lead to constitutive activation of FGFR signaling, driving tumor growth and survival.[4][5] Pemigatinib functions by binding to the ATP-binding site of these aberrant FGFRs, thereby inhibiting their phosphorylation and blocking the downstream signaling cascades essential for tumor cell proliferation.[4][5]
The primary predictive biomarkers for response to pemigatinib are specific genetic alterations in the FGFR genes. The identification of these biomarkers is crucial for patient stratification and effective treatment.
Primary Biomarkers of Response
Clinical trial data have established specific FGFR alterations as key predictive biomarkers for a positive response to pemigatinib therapy.
-
FGFR2 Fusions and Rearrangements: These are the most well-established biomarkers for pemigatinib. They are predominantly found in patients with intrahepatic cholangiocarcinoma (bile duct cancer).[1][6][7][8] The FDA approval for pemigatinib in this context is specifically for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or other rearrangement, as detected by an FDA-approved test.[9][10]
-
FGFR1 Rearrangements: Pemigatinib is also approved for the treatment of adult patients with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) that have an FGFR1 rearrangement.[11][12][13] These rearrangements lead to the formation of fusion proteins that cause constitutive activation of the FGFR1 kinase.
-
FGFR3 Mutations and Fusions/Rearrangements: In urothelial carcinoma, activating mutations (such as S249C) and fusions in FGFR3 are oncogenic drivers.[14] Pemigatinib has demonstrated clinical activity in patients with metastatic or surgically unresectable urothelial carcinoma who harbor these alterations.[14][15]
FGFR Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the FGF/FGFR signaling pathway and the point of inhibition by pemigatinib. Ligand binding causes receptor dimerization and autophosphorylation, activating downstream pathways. Pemigatinib blocks this activation.
References
- 1. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | Value-Based Cancer Care [valuebasedcancer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hcplive.com [hcplive.com]
- 4. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 5. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cholangiocarcinoma.org [cholangiocarcinoma.org]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 10. Understanding Cholangiocarcinoma: How Biomarker Testing Can Lead to a Targeted Treatment for Patients | MDedge [mdedge.com]
- 11. Pemigatinib - Wikipedia [en.wikipedia.org]
- 12. FDA approves pemigatinib for myeloid/lymphoid neoplasms patients with altered FGFR - BJH [bjh.be]
- 13. ajmc.com [ajmc.com]
- 14. Pemigatinib for metastatic or surgically unresectable urothelial carcinoma with FGF/FGFR genomic alterations: final results from FIGHT-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Meta-Analysis of BET Inhibitor Studies: A Comparative Guide Featuring INCB054329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, making them a compelling target in oncology. This guide provides a meta-analysis of preclinical and clinical studies of BET inhibitors, with a focus on INCB054329, and compares its performance against other notable BET inhibitors such as JQ1, OTX015 (Birabresib), ABBV-744, and CPI-0610 (Pelabresib).
Mechanism of Action of BET Inhibitors
BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is critical for the recruitment of transcriptional machinery to promoter and enhancer regions of target genes. Many of these target genes are key drivers of cancer cell proliferation and survival, most notably the MYC oncogene.[1][2]
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[3] This displacement prevents the transcription of BET target genes, leading to the suppression of oncogenic programs, cell cycle arrest, and apoptosis in cancer cells.[1][2] The inhibition of the NF-κB signaling pathway and the subsequent downregulation of anti-apoptotic proteins like BCL2 are also key mechanisms of action.[3][4]
dot
Caption: Mechanism of BET inhibitor action on key oncogenic signaling pathways.
Preclinical Performance: A Comparative Analysis
The preclinical efficacy of BET inhibitors is typically evaluated by their ability to inhibit the binding of BET proteins to acetylated histones (biochemical potency, IC50) and to inhibit the growth of cancer cell lines (cellular potency, GI50).
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the binding of a BET protein to an acetylated histone peptide by 50%. Lower IC50 values indicate greater potency.
| BET Inhibitor | BRD2-BD1 (nM) | BRD2-BD2 (nM) | BRD3-BD1 (nM) | BRD3-BD2 (nM) | BRD4-BD1 (nM) | BRD4-BD2 (nM) | BRDT-BD1 (nM) | BRDT-BD2 (nM) |
| INCB054329 | 44 | 5 | 9 | 1 | 28 | 3 | 119 | 63 |
| OTX015 | 112 | - | - | - | 92 | - | - | - |
Cellular Potency (GI50)
The half-maximal growth inhibition (GI50) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells. The following table summarizes the GI50 values of various BET inhibitors in a selection of hematologic cancer cell lines.
| Cell Line | Cancer Type | INCB054329 (nM) | JQ1 (nM) | OTX015 (nM) | ABBV-744 (nM) |
| MOLM-13 | AML | <200 | ~100-200 | 148 | - |
| MV-4-11 | AML | <200 | ~100-200 | 118 | <300 |
| KMS-12-BM | Multiple Myeloma | <200 | - | - | - |
| MM1.S | Multiple Myeloma | <200 | ~200-500 | - | - |
| Raji | Burkitt's Lymphoma | <200 | ~200-500 | 185 | - |
| Daudi | Burkitt's Lymphoma | <200 | ~200-500 | 129 | - |
Note: GI50 values can vary depending on the assay conditions and the specific study. The values presented here are aggregated from multiple sources for comparative purposes.
Clinical Studies: Safety and Efficacy Overview
Several BET inhibitors have advanced to clinical trials, providing valuable insights into their safety profiles and therapeutic potential in patients with advanced malignancies.
| BET Inhibitor | Phase of Development | Key Efficacy Findings | Common Adverse Events (Any Grade) | Dose-Limiting Toxicities |
| INCB054329 | Phase 1/2 (Terminated) | 1 PR in NSCLC; SD in several patients.[5] | Nausea (31%), Fatigue (28%), Thrombocytopenia (26%), Decreased appetite (24%).[5] | Grade 3/4 Thrombocytopenia.[5] |
| OTX015 (Birabresib) | Phase 1/2 | PRs in NUT midline carcinoma.[6] | Diarrhea (37%), Nausea (37%), Anorexia (30%), Vomiting (26%), Thrombocytopenia (22%).[6] | Thrombocytopenia, ALT/hyperbilirubinemia.[6] |
| ABBV-744 | Phase 1 | Limited efficacy as monotherapy in R/R AML.[7] | Nausea (63%), Fatigue (53%), Diarrhea (50%).[7] | Hypertension, Hyponatremia, Hyperbilirubinemia.[7] |
| CPI-0610 (Pelabresib) | Phase 3 | Modest clinical activity in relapsed/refractory lymphoma.[8] | Fatigue, Nausea, Decreased appetite.[8] | Thrombocytopenia.[8] |
A consistent finding across many BET inhibitor clinical trials is the on-target toxicity of thrombocytopenia, which is often a dose-limiting factor.[5][6][8][9]
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
dot
Caption: A typical workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat cells with serial dilutions of the BET inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for c-MYC and BCL2
Western blotting is a technique used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with the BET inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The meta-analysis of available data indicates that INCB054329 is a potent pan-BET inhibitor with significant preclinical activity against a range of hematologic malignancies. Its biochemical and cellular potency are comparable to other well-characterized BET inhibitors like JQ1 and OTX015. Clinical data for INCB054329, although from a terminated study, showed preliminary signs of activity but also highlighted the class-wide challenge of thrombocytopenia.[5][13]
The development of more selective BET inhibitors, such as the BD2-selective ABBV-744, represents an effort to improve the therapeutic window by potentially reducing some of the toxicities associated with pan-BET inhibition.[7] Combination strategies, as explored with CPI-0610 (Pelabresib), may also be a key to unlocking the full therapeutic potential of this class of drugs.[8]
This comparative guide provides a valuable resource for researchers in the field of epigenetic drug discovery. The provided data and experimental protocols can aid in the design of future studies and the development of next-generation BET inhibitors with improved efficacy and safety profiles.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-inhibition of BET proteins and NF-κB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnccn.org [jnccn.org]
- 8. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Birabresib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. aacrjournals.org [aacrjournals.org]
Preclinical Showdown: BET Inhibitor (R)-INCB054329 Challenges Standard-of-Care in Multiple Myeloma and Ovarian Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that the selective BET (Bromodomain and Extra-Terminal) inhibitor, (R)-INCB054329, demonstrates significant anti-tumor activity, both as a single agent and in combination with standard-of-care therapies in models of multiple myeloma and ovarian cancer. These findings, targeted at researchers, scientists, and drug development professionals, underscore the therapeutic potential of targeting epigenetic regulators in these malignancies.
This compound works by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, preventing their interaction with acetylated histones.[1] This action disrupts chromatin remodeling and the transcription of key oncogenes, including c-MYC, leading to an inhibition of tumor cell growth.[1] Preclinical investigations have explored its efficacy against current treatment paradigms, showcasing its potential to enhance therapeutic outcomes.
This compound in Multiple Myeloma: A Synergistic Approach
In preclinical models of multiple myeloma, this compound has been evaluated in combination with standard-of-care agents such as the immunomodulatory drug lenalidomide (B1683929) and the proteasome inhibitor bortezomib.[2][3] The combination of this compound with these therapies has shown additive to synergistic effects in inhibiting tumor growth in mouse xenograft models.[2][3]
The mechanism behind this synergy involves the potent suppression of c-MYC by this compound, a critical oncogene in multiple myeloma.[2] Furthermore, the inhibitor has been shown to downregulate the IL-6 receptor, thereby diminishing signaling through the JAK/STAT pathway, a key survival route for myeloma cells.[4][5]
Data Presentation: this compound in Hematologic Malignancies
| Cell Line/Model | Drug(s) | Endpoint | Result | Reference |
| Panel of 32 Hematologic Cancer Cell Lines (including Multiple Myeloma) | This compound | GI50 (50% Growth Inhibition) | Median GI50 = 152 nM (range, 26-5000 nM) | [4][6] |
| MM.1S and INA-6 Multiple Myeloma Xenograft Models | This compound in combination with Lenalidomide, Bortezomib, or Melphalan | Tumor Growth Inhibition | Additive to synergistic effects observed | [2][3] |
| OPM-2 Multiple Myeloma Xenograft Model | This compound | Tumor Growth Inhibition | Dose-dependent suppression of tumor growth | [4] |
| INA-6 Multiple Myeloma Xenograft Model | This compound in combination with JAK inhibitors (Ruxolitinib or Itacitinib) | Tumor Growth Inhibition | Synergistic inhibition of tumor growth | [4] |
This compound in Ovarian Cancer: Augmenting PARP Inhibitor Efficacy
In preclinical ovarian cancer models, particularly those proficient in homologous recombination (HR), this compound has demonstrated the ability to enhance the efficacy of PARP inhibitors like olaparib.[1][7] HR-proficient tumors are typically less sensitive to PARP inhibitors alone.[1]
This compound sensitizes these cancer cells by reducing the efficiency of homologous recombination repair.[1][7] This is achieved by downregulating the expression and function of key HR proteins such as BRCA1 and RAD51.[7] This creates a state of "synthetic lethality" when combined with a PARP inhibitor, leading to increased DNA damage and apoptosis in cancer cells.[1][7]
Data Presentation: this compound in Ovarian Cancer
| Cell Line/Model | Drug(s) | Endpoint | Result | Reference |
| HR-proficient Ovarian Cancer Cell Lines (OVCAR-3, SKOV-3) | This compound and Olaparib | Cell Growth, DNA Damage, Apoptosis | Synergistic reduction in cell growth, and increase in DNA damage and apoptosis | [7] |
| SKOV-3 and Patient-Derived Ovarian Cancer Xenografts | This compound and Olaparib | Tumor Growth Inhibition | Co-operative inhibition of xenograft tumor growth | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: Mechanism of this compound in Multiple Myeloma.
Caption: Synergy of this compound and Olaparib in Ovarian Cancer.
Caption: Preclinical Xenograft Study Workflow.
Experimental Protocols
Cell Viability Assay (In Vitro)
-
Cell Seeding: Plate multiple myeloma (e.g., MM.1S, INA-6) or ovarian cancer (e.g., OVCAR-3, SKOV-3) cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the standard-of-care agent (e.g., lenalidomide, olaparib), or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for each treatment. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for c-MYC Expression (In Vitro)
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize c-MYC expression to a loading control like GAPDH or β-actin.
Xenograft Tumor Model (In Vivo)
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care alone, combination therapy).
-
Drug Administration: Administer the drugs according to the specified dose and schedule. This compound is typically administered orally.
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group. Tumors can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess pharmacodynamic markers.
References
- 1. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published INCB054329 (Pemigatinib) Data: A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of INCB054329 (pemigatinib) with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of published data. This comparison includes a summary of quantitative preclinical and clinical data, detailed experimental methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Performance of FGFR Inhibitors
The following tables summarize the preclinical and clinical data for pemigatinib (B609903) and its key alternatives: infigratinib, erdafitinib, and futibatinib.
Preclinical Activity: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity in a cell-free assay. Lower IC50 values indicate greater potency.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Pemigatinib (INCB054329) | 0.4[1] | 0.5[1] | 1.2[1] | 30[1] |
| Infigratinib (BGJ398) | 1.1[2] | 1.0[2] | 2.0[2] | 61[2] |
| Erdafitinib (JNJ-42756493) | 1.2[3] | 2.5[3] | 3.0[3] | 5.7[3] |
| Futibatinib (TAS-120) | 1.8[4] | 1.4[4] | 1.6[4] | 3.7[4] |
Clinical Efficacy in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements
This table summarizes the key efficacy endpoints from clinical trials of FGFR inhibitors in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or other rearrangements.
| Compound | Trial Name | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Pemigatinib | FIGHT-202 | 37%[5] | 9.1[5] | 7.0[5] | 17.5[5] |
| Infigratinib | NCT02150967 | 23.1%[4] | 5.0 | 7.3[4] | 12.2[4] |
| Futibatinib | FOENIX-CCA2 | 41.7%[6] | 9.7[6] | 9.0[6] | 21.7[6] |
Clinical Efficacy in Urothelial Carcinoma (UC) with FGFR Alterations
This table presents the key efficacy endpoints from clinical trials of FGFR inhibitors in patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR alterations who have progressed after platinum-containing chemotherapy.
| Compound | Trial Name | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Erdafitinib | BLC2001 | 40%[7] | 6.0 | 5.5[7] | 11.3[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of pemigatinib and its alternatives.
Preclinical Experimental Protocols
Enzymatic Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against FGFR kinases.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
ATP (Adenosine triphosphate).
-
A suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (e.g., pemigatinib) dissolved in DMSO.
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[8]
-
ADP-Glo™ Kinase Assay kit or similar detection reagent.[8][9][10]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the recombinant FGFR enzyme, and a mixture of the substrate and ATP.[10]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is done by first depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.[9][10]
-
The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Tumor Xenograft Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a compound using a xenograft mouse model.
-
Cell Lines and Animals:
-
Human cancer cell lines with known FGFR alterations (e.g., KG1 for FGFR1 amplification, KATO III for FGFR2 amplification, and RT-112 for FGFR3 mutation).
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[11]
-
-
Procedure:
-
Culture the selected cancer cell lines in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).
-
Inject the cell suspension subcutaneously into the flank of the mice.[11]
-
Monitor the mice for tumor growth. Tumor volume is typically calculated using the formula: (Width^2 x Length) / 2.[12]
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Administer the test compound (e.g., pemigatinib) orally or via another appropriate route at various doses. The control group receives the vehicle.
-
Measure tumor volumes regularly (e.g., 2-3 times per week) throughout the study.[12]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Clinical Trial Protocols
Pemigatinib: FIGHT-202 (NCT02924376)
-
Study Design: A phase 2, open-label, single-arm, multicenter study.[5][13][14]
-
Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGF/FGFR alterations. Patients were enrolled into three cohorts: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[5][13]
-
Intervention: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[5][13]
-
Primary Endpoint: Objective Response Rate (ORR) in Cohort A, as assessed by an independent review committee according to RECIST v1.1.[5][13]
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[5][13]
Infigratinib: Phase 2 Trial (NCT02150967)
-
Study Design: A phase 2, open-label, single-arm, multicenter study.[15]
-
Patient Population: Adults with advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or other FGFR genetic alterations who had failed or were intolerant to platinum-based chemotherapy.[15]
-
Intervention: Infigratinib orally once daily for 21 days, followed by a 7-day break, in 28-day cycles.
-
Primary Endpoint: Objective Response Rate (ORR).[16]
-
Secondary Endpoints: Overall Survival (OS) and investigator-assessed ORR.[16]
Erdafitinib: BLC2001 (NCT02365597)
-
Study Design: A phase 2, open-label, multicenter study.[7][17][18]
-
Patient Population: Adults with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed on at least one line of prior platinum-based chemotherapy.[7][19]
-
Intervention: Erdafitinib 8 mg orally once daily in 28-day cycles, with a provision for uptitration to 9 mg daily.[7]
-
Primary Endpoint: Confirmed Objective Response Rate (ORR).[20]
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and Overall Survival (OS).[20]
Futibatinib: FOENIX-CCA2 (NCT02052778)
-
Study Design: A phase 2, open-label, single-arm, multicenter study.[6][21][22][23]
-
Patient Population: Adults with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.[6][21][22]
-
Intervention: Futibatinib 20 mg orally once daily.[6][21][22]
-
Primary Endpoint: Objective Response Rate (ORR) based on independent central radiology review.[6][21][22]
-
Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DOR), and safety.[21]
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by pemigatinib.
Experimental Workflow for Preclinical Evaluation
Caption: A general workflow for the preclinical evaluation of a novel FGFR inhibitor.
Clinical Trial Design Logic
Caption: Logical flow of a typical Phase 2 single-arm clinical trial for a targeted therapy.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 6. DSpace [christie.openrepository.com]
- 7. urotoday.com [urotoday.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. protocol-online.org [protocol-online.org]
- 12. benchchem.com [benchchem.com]
- 13. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 14. Progression-Free Survival in Patients With Cholangiocarcinoma With or Without FGF/FGFR Alterations: A FIGHT-202 Post Hoc Analysis of Prior Systemic Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 18. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 19. urotoday.com [urotoday.com]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 23. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of (R)-INCB054329
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like (R)-INCB054329, also known as Pemigatinib, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks associated with this potent bromodomain and extraterminal domain (BET) inhibitor. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended. | To prevent dermal absorption of the compound. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from splashes or aerosols.[1] |
| Lab Coat | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the powder form. | To prevent inhalation of fine particles. |
All handling of this compound should be conducted within a certified chemical fume hood or a ventilated enclosure to control for potential dust or aerosol generation.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste in strict accordance with all applicable federal, state, and local regulations.[1] Under no circumstances should this compound be disposed of in the general trash or down the drain.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing paper and disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.[2]
-
This container should be made of a compatible material and kept closed when not in use.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container designated for hazardous liquid waste.
-
Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[4]
-
-
Contaminated PPE:
-
Dispose of all used PPE, including gloves, gowns, and masks, in a designated hazardous waste container.[4]
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "Pemigatinib".[2]
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[2]
3. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The standard and recommended method for the final destruction of potent pharmaceutical compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the area with damp paper towels to avoid generating dust.
-
Cleanup:
-
Carefully collect all contaminated materials, including the absorbent pads and used PPE.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent, such as a detergent solution followed by 70% ethanol (B145695) or another appropriate disinfectant.[1]
-
Collect all decontamination materials and dispose of them as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Signaling Pathway Inhibition by this compound
This compound functions as a potent inhibitor of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, and also inhibits Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[5][6][7] This dual-action mechanism disrupts key oncogenic signaling pathways.
Caption: this compound mechanism as a BET inhibitor.
Caption: this compound inhibition of FGFR signaling pathways.
By adhering to these detailed disposal procedures and understanding the compound's mechanism of action, laboratory professionals can ensure a safe working environment and contribute to the responsible management of chemical waste in research.
References
Personal protective equipment for handling (R)-INCB054329
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the potent BET inhibitor, (R)-INCB054329, must adhere to stringent safety protocols to minimize exposure risk and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on established safety procedures for handling potent, small-molecule kinase inhibitors and should be implemented immediately. A site-specific risk assessment is mandatory before commencing any work with this compound.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. All personnel must be trained in the proper selection and use of the following equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Gloves should be chemotherapy-rated. Change gloves immediately if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles must be worn at all times. A full face shield should be worn over goggles when handling the solid powder or preparing solutions to protect against splashes and aerosolized particles. |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated) is required. Cuffs should be tucked into the inner gloves. The gown must be discarded as hazardous waste after use or if contamination occurs. |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is mandatory when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
Operational Plan: Safe Handling and Disposal
All procedures involving the solid form of this compound or its concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or BSC is functioning correctly. Cover the work surface with disposable, plastic-backed absorbent pads.
-
Weighing: When weighing the solid compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of the powder.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the solid compound to avoid splashing. Ensure the vial is securely capped before mixing.
-
Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood or BSC with an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the gown, face shield, goggles, and inner gloves.
Disposal Plan:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Unused compound, contaminated gloves, gowns, absorbent liners, weigh boats, and pipette tips should be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.
-
Sharps Waste: Needles and syringes used for in vivo administration must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
